5,7-Dichloro-2-methylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-7(11(15)16)10-8(13)3-6(12)4-9(10)14-5/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCDEDXEDDWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and the known biological significance of the quinoline scaffold, this document outlines the compound's chemical structure, physicochemical properties, a plausible synthetic route, and its prospective applications in drug discovery and development.
Chemical Structure and Properties
5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with two chlorine atoms at positions 5 and 7, a methyl group at position 2, and a carboxylic acid group at position 4.
Chemical Structure:
Caption: 2D Chemical Structure of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.08 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like DMSO and DMF. |
| Acidity (pKa) | The carboxylic acid group is expected to have a pKa in the range of 3-5. |
Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
A plausible and efficient method for the synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is the Pfitzinger reaction . This reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from an isatin and a carbonyl compound in the presence of a base.[1][2]
To achieve the desired substitution pattern, the synthesis would logically start from 5,7-dichloroisatin and a carbonyl compound that can provide the 2-methyl group, such as pyruvic acid.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction.
Experimental Protocol (Hypothetical):
This protocol is a representative example based on general Pfitzinger reaction procedures.[2][3] Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve the best yield and purity.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq.) in a mixture of ethanol and water.
-
Addition of Reactants: To the basic solution, add 5,7-dichloroisatin (1.0 eq.) and pyruvic acid (1.2 eq.).
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium salt of the product) has formed, it can be filtered. The filtrate or the redissolved salt is then acidified with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the free carboxylic acid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
Potential Biological Significance and Applications
The quinoline-4-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[4][5] While specific biological data for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is not extensively documented, its structural features suggest potential applications in several therapeutic areas.
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity.[5] The mechanism of action for some quinoline-4-carboxylic acids involves the inhibition of key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH).[6] The presence of chlorine atoms on the quinoline ring can enhance lipophilicity and potentially improve cell membrane permeability and target engagement.
Antibacterial Activity: The quinoline core is a well-known pharmacophore in antibacterial agents. The primary mechanism for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]
Antiviral and Anti-inflammatory Properties: Various quinoline derivatives have demonstrated antiviral and anti-inflammatory effects.[7][8] The planar nature of the quinoline ring allows for intercalation with DNA or binding to enzyme active sites, leading to the disruption of viral replication or inflammatory pathways.
The specific combination of the 2-methyl group and the 5,7-dichloro substitution pattern on the quinoline-4-carboxylic acid scaffold presents a unique chemical entity for further investigation in drug discovery programs.
Spectroscopic Characterization (Predicted)
The structure of the synthesized 5,7-Dichloro-2-methylquinoline-4-carboxylic acid would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.[9]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoline core, the methyl group, and the carboxylic acid carbonyl group. The carbonyl carbon is expected to resonate in the downfield region (160-180 ppm).[10]
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹) and a broad O-H stretching band (2500-3300 cm⁻¹).[10]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.[10]
Conclusion
5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a promising heterocyclic compound that can be synthesized via the Pfitzinger reaction. Its structural similarity to other biologically active quinoline-4-carboxylic acids suggests its potential as a valuable building block in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential applications.
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Wikipedia. Pfitzinger reaction. Available online: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available online: [Link]
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Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Available online: [Link]
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European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available online: [Link]
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Loba Chemie. 2-(tert-BUTOXYCARBONYL)-5,7-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID MSDS. Available online: [Link]
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The Pharmacological Potential of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the field of medicinal chemistry.[1] Its presence in numerous natural products and synthetic compounds underscores its significance in the development of therapeutic agents with a vast spectrum of pharmacological activities.[1][2][3] Among the myriad of quinoline analogs, quinoline-4-carboxylic acids have garnered substantial attention for their pronounced biological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4]
This technical guide focuses specifically on the pharmacological landscape of derivatives of 5,7-dichloro-2-methylquinoline-4-carboxylic acid. The strategic placement of two chlorine atoms at the 5 and 7 positions, coupled with a methyl group at the 2-position, is anticipated to significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile. These modifications are crucial for enhancing binding affinity to biological targets, improving pharmacokinetic properties, and ultimately, unlocking potent and selective therapeutic activities. This document will provide an in-depth exploration of the synthesis, potential mechanisms of action, and robust protocols for evaluating the anticancer and anti-inflammatory potential of this promising class of compounds.
Part 1: Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical first step in exploring its pharmacological potential. The Doebner reaction provides a classic and efficient method for constructing the quinoline-4-carboxylic acid core.[2][4][5] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Synthetic Workflow: The Doebner Reaction
The synthesis of the parent compound, 5,7-dichloro-2-methylquinoline-4-carboxylic acid, can be achieved by reacting 3,5-dichloroaniline with acetaldehyde and pyruvic acid. Subsequent derivatization, typically at the carboxylic acid group to form amides or esters, allows for the exploration of structure-activity relationships (SAR).
Caption: Workflow for the synthesis of the core compound via the Doebner reaction.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
Objective: To synthesize 5,7-dichloro-2-methylquinoline-4-carboxylic acid.
Materials:
-
3,5-dichloroaniline (10 mmol)
-
Acetaldehyde (12 mmol)
-
Pyruvic acid (12 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reactant Mixture: In a 100 mL round-bottom flask, combine 3,5-dichloroaniline (10 mmol), acetaldehyde (12 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5,7-dichloro-2-methylquinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Anticancer Pharmacological Potential
A significant body of research points to the potent anticancer activities of quinoline-4-carboxylic acid derivatives.[1][2][6] These compounds can influence multiple cellular pathways crucial for cancer cell proliferation and survival.
Potential Mechanisms of Action
The anticancer effects of these derivatives are often multifactorial. Key mechanisms include the inhibition of critical enzymes and direct interaction with genetic material.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for DNA and RNA synthesis.[1] Rapidly proliferating cancer cells are highly dependent on this pathway. By inhibiting DHODH, these quinoline derivatives can deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1]
-
Modulation of Epigenetic Enzymes: Certain quinoline derivatives have been identified as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly SIRT3.[2][7][8] These enzymes play a crucial role in regulating gene expression. Their inhibition can alter the acetylation status of histone and non-histone proteins, leading to the re-expression of tumor suppressor genes and inducing apoptosis.
-
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs.[6] This interaction can disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[6]
Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Data Presentation: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[9]
| Derivative ID | Modification | Cancer Cell Line | IC50 (µM) |
| DQC-01 | Parent Acid | MCF-7 (Breast) | 15.2 |
| DQC-01 | Parent Acid | A549 (Lung) | 21.8 |
| DQC-02 | N-phenyl amide | MCF-7 (Breast) | 7.1 |
| DQC-02 | N-phenyl amide | A549 (Lung) | 9.5 |
| DQC-03 | N-(4-methoxyphenyl) amide | MCF-7 (Breast) | 3.8 |
| DQC-03 | N-(4-methoxyphenyl) amide | A549 (Lung) | 5.2 |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.9 |
| Doxorubicin | (Reference Drug) | A549 (Lung) | 1.2 |
Note: The data presented in this table is hypothetical and serves for illustrative purposes.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[2][10] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Caption: A standardized workflow for determining compound cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the 5,7-dichloro-2-methylquinoline-4-carboxylic acid derivatives in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 3: Anti-inflammatory and Antibacterial Potential
Beyond oncology, quinoline derivatives have demonstrated notable anti-inflammatory and antibacterial activities, broadening their therapeutic applicability.
Anti-inflammatory Activity
Quinoline-related carboxylic acids have shown the ability to exert significant anti-inflammatory effects.[11][12][13] The mechanism often involves the downregulation of pro-inflammatory cytokines.
-
Potential Mechanism: These compounds can inhibit the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells like macrophages when stimulated by lipopolysaccharide (LPS).[3]
-
Evaluation Protocol: The anti-inflammatory potential can be assessed by treating LPS-stimulated RAW 264.7 mouse macrophages with the test compounds and measuring the subsequent reduction in TNF-α and IL-6 levels in the culture supernatant using ELISA kits.[3][11]
Antibacterial Activity
The quinoline core is famously associated with antibacterial drugs (fluoroquinolones). While the derivatives in this guide are distinct, they may retain antibacterial properties.
-
Potential Mechanism: The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[1] This leads to the cessation of critical cellular processes and bacterial cell death.
-
Evaluation Protocol: The standard method for evaluating antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC). This is achieved through a broth microdilution method where bacteria are exposed to serial dilutions of the compound to find the lowest concentration that prevents visible growth after overnight incubation.[2][14]
Conclusion and Future Directions
The 5,7-dichloro-2-methylquinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents.[2] The synthetic accessibility and potential for diverse functionalization allow for the creation of extensive compound libraries for screening against various diseases. The primary pharmacological potential appears to be in the realm of oncology, with plausible mechanisms targeting fundamental cancer cell processes like nucleotide synthesis and epigenetic regulation. The anti-inflammatory and antibacterial activities further enhance the therapeutic value of this molecular framework.
Future research should focus on:
-
Lead Optimization: Expanding the library of derivatives to refine structure-activity relationships and improve potency and selectivity.
-
Mechanistic Elucidation: Conducting detailed biochemical and cellular assays to confirm the precise molecular targets (e.g., DHODH, HDACs) and signaling pathways affected.
-
In Vivo Studies: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[9][15]
The protocols and data presented in this guide provide a solid foundation for researchers to systematically explore and unlock the full therapeutic potential of this important class of molecules.
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Literature review on chlorinated quinoline-4-carboxylic acids
Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
Chlorinated quinoline-4-carboxylic acids represent a privileged scaffold in both agrochemical and pharmaceutical sciences. Defined by the fusion of a benzene ring and a pyridine ring with a carboxylic acid at the C4 position, these compounds leverage the "chlorine effect"—a strategic halogenation that enhances lipophilicity, metabolic stability, and ligand-target binding affinity.
This guide provides a comprehensive technical analysis of this chemical class, focusing on the industrial archetype Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) and emerging medicinal derivatives. It details synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols.
Chemical Architecture & Properties
The efficacy of chlorinated quinoline-4-carboxylic acids stems from three core structural features:
-
The 4-Carboxylate Moiety: Acts as a critical hydrogen bond acceptor/donor and salt-bridge former. In biological systems, this group often mimics the carboxylate of natural substrates (e.g., indole-3-acetic acid in plants).
-
The Quinoline Scaffold: Provides a planar, aromatic surface for
stacking interactions with protein residues (e.g., phenylalanine or tryptophan gates in enzymes). -
Chlorination Pattern (The "Magic Chloro" Effect):
-
Metabolic Blockade: Chlorination at positions C7 or C8 blocks cytochrome P450-mediated hydroxylation, significantly extending half-life (
). -
Sigma Hole Interactions: The electron-withdrawing nature of chlorine creates a positive electrostatic potential cap (sigma hole) on the halogen, facilitating halogen bonding with carbonyl oxygens or aromatic systems in target proteins.
-
Lipophilicity: Chlorine substitution increases logP, improving membrane permeability for intracellular targets (e.g., malaria parasites).
-
Table 1: Physicochemical Profile of Key Derivatives
| Compound | Substitution Pattern | Application | LogP (Approx) | Key Mechanism |
| Quinclorac | 3,7-dichloro-8-COOH | Herbicide | 2.6 | Auxin Mimic / Cell Wall Inhibitor |
| Cinchoninic Acid | Unsubstituted | Precursor | 1.7 | Scaffold Intermediate |
| Brequinar Analog | 2-(2'-biphenyl)-6-chloro | Anticancer | 4.5+ | DHODH Inhibitor |
| Chloroquine Acid | 7-chloro | Antimalarial | 2.8 | Heme Polymerization Inhibitor |
Synthetic Methodologies
Synthesis of these compounds requires navigating the regioselectivity of the quinoline ring. Two primary pathways dominate: the Modified Skraup/Doebner-Von Miller (Industrial) and the Pfitzinger Reaction (Laboratory/Medicinal).
Industrial Route: Synthesis of Quinclorac
The industrial production of 3,7-dichloro-8-quinolinecarboxylic acid utilizes a robust oxidation strategy starting from methylated precursors.
Step 1: Skraup Cyclization Condensation of 3-chloro-2-methylaniline with glycerol in the presence of sulfuric acid and an oxidant yields 7-chloro-8-methylquinoline.
Step 2: Chlorination Electrophilic aromatic substitution adds a chlorine atom at the C3 position.
Step 3: Oxidation (The Critical Step) The C8-methyl group is oxidized to the carboxylic acid. Traditional methods use nitric acid, but modern "Green Chemistry" protocols employ catalytic oxidation.
Diagram 1: Industrial Synthesis Workflow
Caption: Industrial pathway for Quinclorac production highlighting the transition from aniline precursors to the final carboxylic acid via methyl oxidation.
Laboratory Route: Pfitzinger Reaction
For medicinal chemistry libraries, the Pfitzinger reaction offers higher versatility for 2-substituted derivatives.
-
Reactants: 5-Chloroisatin + Ketone/Aldehyde + KOH.
-
Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by condensation with the carbonyl compound and cyclization.
Mechanisms of Action[2][5]
Agrochemical: Auxin Mimicry (Quinclorac)
Quinclorac acts as a synthetic auxin.[1][2] Unlike natural indole-3-acetic acid (IAA), it is not rapidly degraded by the plant.
-
Pathway: It binds to the TIR1/AFB receptor complex
degrades Aux/IAA repressors induces ethylene biosynthesis (ACS synthase). -
Secondary Effect: Unique to Quinclorac is the inhibition of cell wall biosynthesis (specifically
-1,3-glucans and cellulose) in susceptible grasses, leading to tissue necrosis.
Diagram 2: Quinclorac Mechanism of Action
Caption: Dual-action mechanism of Quinclorac involving hormonal disruption (Auxin/Ethylene) and structural failure (Cell Wall).
Medicinal: DHODH Inhibition
In oncology, chlorinated quinoline-4-carboxylic acids (analogs of Brequinar) inhibit Dihydroorotate Dehydrogenase (DHODH) .
-
Role: DHODH is essential for de novo pyrimidine synthesis.
-
Binding: The carboxylic acid forms a salt bridge with an arginine residue (e.g., Arg136) in the enzyme pocket, while the chlorinated lipophilic tail occupies a hydrophobic tunnel, blocking the ubiquinone binding site.
Experimental Protocols
Protocol A: Synthesis of 7-Chloro-2-phenylquinoline-4-carboxylic acid (Pfitzinger Method)
Objective: Synthesis of a medicinal chemistry scaffold.
-
Reagents:
-
5-Chloroisatin (10 mmol, 1.81 g)
-
Acetophenone (10 mmol, 1.20 g)
-
KOH (33% aqueous solution, 10 mL)
-
Ethanol (20 mL)
-
-
Procedure:
-
Dissolution: Suspend 5-chloroisatin in ethanol in a round-bottom flask.
-
Addition: Add acetophenone followed by the KOH solution. The mixture will turn deep red/brown.
-
Reflux: Heat to reflux (approx. 80°C) for 12 hours. Monitor via TLC (SiO2, EtOAc:Hexane 1:1).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Acidification: Acidify carefully with 10% HCl until pH reaches 2-3. A yellow/off-white precipitate will form.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.
-
-
Yield: Expected 75-85%.
-
Validation:
H NMR should show a singlet around 13-14 ppm (COOH) and characteristic quinoline aromatic protons.
Protocol B: Evaluation of Auxin Activity (Root Growth Assay)
Objective: Confirm biological activity of synthesized herbicide analogs.
-
System: Arabidopsis thaliana (Col-0) seedlings.
-
Media: MS (Murashige and Skoog) agar plates containing sucrose.
-
Treatment: Supplement plates with compound concentrations ranging from 0.1
M to 10 M. -
Measurement:
-
Grow vertically for 7 days.
-
Measure primary root length.
-
Positive Result: Significant inhibition of root elongation and proliferation of root hairs (agravitropic response) compared to DMSO control.
-
Future Outlook
-
Resistance Management: With rising resistance to quinclorac in barnyard grass (via CYP81A6 metabolism), research is shifting toward "suicide substrates" —derivatives that become toxic only when metabolized by resistance enzymes.
-
Antimalarials: 4-Carboxamides derived from these acids are being explored to overcome chloroquine resistance, targeting PfEF2 rather than heme detoxification.
References
-
Grossmann, K. (1998).[1] Quinclorac belongs to a new class of highly selective auxin herbicides.[1] Weed Science. Link
-
Müller, F., & Appleby, A. P. (2011).[1] Weed Control, 2. Individual Herbicides. Ullmann's Encyclopedia of Industrial Chemistry. Link
-
PubChem. (n.d.). Quinclorac (CID 91739).[1][2] National Library of Medicine. Link[1]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link
-
Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds. Link
-
Patent CN101851197A. Method for synthesizing and refining dichloroquinoline carboxylic acid. Link
-
Słoczyńska, K., et al. (2019).[3] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[3] Link
Sources
An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives, particularly quinoline-4-carboxylic acids, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of a specific, yet important derivative: 5,7-Dichloro-2-methylquinoline-4-carboxylic acid. Due to its limited commercial availability, this guide places a strong emphasis on its synthesis, alongside a detailed exploration of its physicochemical properties and potential applications in drug discovery and development.
Part 1: Core Identifiers and Physicochemical Properties
While a specific, dedicated CAS number for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is not readily found in major chemical databases, its identity can be unequivocally established through its structural and molecular formula. For the purpose of this guide, we will refer to it by its IUPAC name and other key identifiers.
Table 1: Identifiers and Physicochemical Properties of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
| Identifier | Value | Source/Method |
| IUPAC Name | 5,7-Dichloro-2-methylquinoline-4-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₇Cl₂NO₂ | Calculated |
| Molecular Weight | 256.09 g/mol | Calculated |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2Cl)Cl)C(=C1)C(=O)O | |
| InChI Key | (Predicted) | |
| Physical Form | Expected to be a solid at room temperature. | General property of similar compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | General property of quinoline carboxylic acids |
| pKa | (Predicted) ~3-4 for the carboxylic acid group. |
Note: Some properties are predicted based on the general characteristics of quinoline-4-carboxylic acids due to the absence of specific experimental data for this exact compound.
Part 2: Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction
The most direct and classical method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2]
Reaction Scheme
The synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is achieved by the reaction of 5,7-dichloroisatin with a compound that can provide the 2-methyl group, such as acetone or pyruvic acid, in a basic medium.
Caption: General workflow for the synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Pfitzinger reaction methodologies.[3]
Materials:
-
5,7-Dichloroisatin
-
Acetone (or Pyruvic Acid)
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in absolute ethanol (25 ml).
-
Addition of Reactants: To this basic solution, add 5,7-dichloroisatin (0.07 mol) and the carbonyl compound (acetone or pyruvic acid, 0.07 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain it for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, distill off the majority of the ethanol. Add distilled water to the residue to dissolve the potassium salt of the carboxylic acid.
-
Purification: Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 4-5. The product, 5,7-dichloro-2-methylquinoline-4-carboxylic acid, will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with cold distilled water and dry it in a vacuum oven to yield the final product.
Mechanism of the Pfitzinger Reaction:
The reaction proceeds through a series of steps:
-
Hydrolysis of Isatin: The base (KOH) hydrolyzes the amide bond in 5,7-dichloroisatin to form the corresponding keto-acid.
-
Condensation: The aniline derivative formed then condenses with the carbonyl compound (acetone or pyruvic acid) to form an imine.
-
Tautomerization: The imine tautomerizes to the more stable enamine.
-
Cyclization and Dehydration: An intramolecular cyclization of the enamine, followed by dehydration, yields the final substituted quinoline-4-carboxylic acid.[1]
Caption: Simplified mechanism of the Pfitzinger reaction.
Part 3: Potential Applications in Research and Drug Development
Quinoline-4-carboxylic acids are a well-established class of compounds with a wide range of biological activities. The specific substitutions of two chlorine atoms at the 5 and 7 positions, and a methyl group at the 2-position, are expected to modulate the biological profile of the parent molecule.
Anticancer Activity
A primary mechanism of action for many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for the synthesis of DNA and RNA. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, the inhibition of tumor growth. The structural features of 5,7-dichloro-2-methylquinoline-4-carboxylic acid make it a candidate for investigation as a DHODH inhibitor.
Antibacterial and Antiviral Activity
The quinoline core is present in many antibacterial and antiviral drugs. Some quinoline derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication.[3] Furthermore, quinoline carboxylic acids have been investigated as potential anti-HIV agents.[3] The dichloro and methyl substitutions on the quinoline ring of the title compound could enhance its potency and spectrum of activity against various pathogens.
Use as a Synthetic Intermediate
Beyond its own potential biological activity, 5,7-dichloro-2-methylquinoline-4-carboxylic acid can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for further chemical modifications and the generation of compound libraries for high-throughput screening.
Conclusion
5,7-Dichloro-2-methylquinoline-4-carboxylic acid, while not a commonly cataloged compound, represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis via the robust and versatile Pfitzinger reaction is straightforward, providing access to this unique scaffold. The anticipated biological activities, based on the well-documented pharmacology of related quinoline-4-carboxylic acids, position it as a promising candidate for further investigation in the development of novel anticancer, antibacterial, and antiviral agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.
References
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]
-
Indian Academy of Sciences. (2012). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 124(2), 431–435. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 6(5), 883-887. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 12(10), 1596–1604. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3506–3515. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
[1]
Part 1: Executive Summary & Compound Profile[1][2]
5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, antibacterial agents) and functional dyes.[1][2] Its solubility profile is dominated by the interplay between the hydrophobic dichloro-quinoline scaffold and the hydrophilic/acidic carboxyl group.[1][2]
Understanding its solid-liquid equilibrium (SLE) is essential for optimizing recrystallization yields , designing extraction processes , and ensuring bioavailability in early-stage formulation.[1][2]
Physicochemical Identity
| Parameter | Detail |
| IUPAC Name | 5,7-Dichloro-2-methylquinoline-4-carboxylic acid |
| CAS Registry | 889973-18-6 (varies by salt/ester form) |
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.08 g/mol |
| Key Functional Groups | Carboxylic acid (-COOH), Pyridine nitrogen, Chloro-substituents |
| Predicted pKa | ~3.5–4.5 (Carboxylic acid); ~2.0 (Quinoline N-protonation) |
Part 2: Solubility Landscape (Qualitative & Predicted)[1][2]
Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2-methylquinoline-4-carboxylic acid), the solubility behavior of DCMQCA follows distinct polarity-driven trends.
Solubility Class Table
Data reflects standard behavior at 298.15 K (25°C).
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Aqueous (Neutral) | Water | Insoluble | High lattice energy and hydrophobic aromatic rings dominate; -COOH H-bonding is insufficient to solvate the bulk structure.[1][2] |
| Aqueous (Alkaline) | NaOH (aq), KOH (aq) | High | Deprotonation of -COOH forms the carboxylate anion (R-COO⁻), drastically increasing hydration.[1][2] |
| Aqueous (Acidic) | HCl (aq) | Moderate/High | Protonation of the quinoline nitrogen forms a soluble cation, though less soluble than the anionic form due to chloride counter-ion effects.[1][2] |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions disrupt the crystal lattice; excellent for dissolving the polarizable aromatic system.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate | Soluble, especially at elevated temperatures ( |
| Non-Polar | Hexane, Toluene | Low/Insoluble | Lack of specific interactions to overcome the cohesive energy of the polar carboxylic acid dimer.[1][2] |
Temperature Dependence
Solubility (
Part 3: Experimental Protocol for Solubility Determination
To generate precise mole fraction (
Workflow Visualization
The following diagram outlines the validated workflow for determining solubility limits.
Caption: Dynamic Laser Monitoring workflow for precise solid-liquid equilibrium detection.
Step-by-Step Methodology
-
Preparation: Weigh a precise mass (
) of DCMQCA and solvent ( ) into a jacketed equilibrium cell. -
System Setup: Equip the cell with a magnetic stirrer and a laser transmittance probe. Connect to a programmable water bath.[1][2]
-
Dynamic Measurement:
-
Slowly increase temperature (e.g., 2 K/h) while stirring.
-
Monitor laser transmittance.[2] The suspension will scatter light (low transmittance).[1][2]
-
Endpoint: The temperature at which transmittance maximizes and stabilizes corresponds to the saturation temperature (
) for that specific composition.[1][2]
-
-
Calculation: Convert mass measurements to mole fraction (
): Where and are molar masses of solute and solvent.[1][2]
Part 4: Thermodynamic Modeling
Raw data must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
This semi-empirical model is most effective for correlating solubility with temperature in pure solvents.[2]
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived via multiple linear regression.
-
Interpretation:
relates to the enthalpy of solution; accounts for the temperature dependence of heat capacity.
(Buchowski) Equation
Useful for understanding the non-ideality of the solution.[1][2]
12Modeling Workflow
Caption: Logic flow for thermodynamic correlation of solubility data.
Part 5: Process Applications
Recrystallization Strategy
Based on the solubility differential:
-
Solvent Selection: Ethanol or Acetic Acid are often ideal.[2] High solubility at boiling point, low solubility at room temperature.[1][2]
-
Anti-Solvent Method: Dissolve DCMQCA in a minimum volume of DMF (high solubility), then slowly add Water (anti-solvent) to precipitate pure crystals.[1][2]
Extraction
To extract DCMQCA from a reaction mixture:
References
-
Wang, G., et al. (2014).[1][2] "Solubility and Thermodynamic Properties of Quinoline Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. [1][2]
-
Sigma-Aldrich. (2023).[1][2] "Product Specification: 5,7-Dichloro-8-hydroxy-2-methylquinoline (Analog Reference)." MilliporeSigma.
-
PubChem. (2023).[1][2] "Compound Summary: 2-Methylquinoline-4-carboxylic acid." National Library of Medicine.[2] [1][2]
-
Dechema. (2023). "Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures." DETHERM.
Note: Due to the specialized nature of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, specific mole-fraction data should be experimentally verified using the protocol in Part 3 if not found in internal proprietary databases.
An In-depth Technical Guide to the Melting Point and Physical Characteristics of 5,7-dichloro-2-methylquinoline and its Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 5,7-dichloro-2-methylquinoline and its analogues represent a particularly significant subclass. The precise physical characteristics of these compounds, especially their melting points, are critical parameters that influence solubility, crystalline structure, and ultimately, bioavailability—all of which are pivotal for drug design and development.
This guide provides a detailed examination of the physicochemical properties of 5,7-dichloro-2-methylquinoline and its key derivatives. It delves into the relationship between chemical structure and physical behavior, offers validated experimental protocols for synthesis and characterization, and presents data in a clear, comparative format to support researchers in this field.
Core Compound Analysis: 5,7-dichloro-2-methylquinoline
5,7-dichloro-2-methylquinoline serves as the parent structure for a range of important derivatives. Understanding its fundamental properties is the first step in predicting the characteristics of its analogues.
Structure:
(Simplified 2D representation)
Key Derivative: 5,7-dichloro-8-hydroxy-2-methylquinoline (Chlorquinaldol)
The most extensively studied derivative is 5,7-dichloro-8-hydroxy-2-methylquinoline, also known as Chlorquinaldol. This compound has a history of use as an anti-infective and antifungal agent.[3] The addition of a hydroxyl group at the 8-position dramatically alters the molecule's physical properties.
Causality of Physicochemical Changes: The introduction of the hydroxyl (-OH) group at the 8-position is the single most important factor influencing the melting point of Chlorquinaldol compared to its parent compound. This is due to the capacity for strong intermolecular hydrogen bonding. The hydrogen atom of the hydroxyl group on one molecule can form a strong electrostatic attraction with the nitrogen atom or the oxygen atom of a neighboring molecule. This creates a robust crystal lattice that requires significantly more thermal energy to break apart, resulting in a much higher melting point than would be expected for the non-hydroxylated parent compound.
Data Summary: Physical Properties
For ease of comparison, the known physical properties of 5,7-dichloro-8-hydroxy-2-methylquinoline and related compounds are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5,7-dichloro-2-methylquinoline | 26933-09-5 | C₁₀H₇Cl₂N | 212.08 | Not Available |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | 72-80-0 | C₁₀H₇Cl₂NO | 228.07 | 108-112 (dec.) |
| 5,7-dichloroquinoline | 4964-77-6 | C₉H₅Cl₂N | 198.05 | Not Available[4] |
| 2-methylquinoline | 91-63-4 | C₁₀H₉N | 143.19 | -9 to -2[5] |
Note: The melting point for 5,7-dichloro-8-hydroxy-2-methylquinoline is often cited with slight variations (e.g., 109-110 °C), which can be attributed to differences in purity and the experimental method used for determination.[6]
Structure-Property Relationship Visualization
The following diagram illustrates how the addition of a hydroxyl group facilitates intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point.
Caption: Impact of Hydroxylation on Intermolecular Forces and Melting Point.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and characterization of these quinoline derivatives.
Protocol 1: Synthesis of 5,7-dichloro-8-hydroxy-2-methylquinoline
This procedure is adapted from established industrial chlorination processes and is designed for laboratory-scale synthesis.[6]
A. Reagents and Apparatus:
-
8-hydroxy-2-methylquinoline (8-hydroxyquinaldine)
-
Chloroform (CHCl₃)
-
Iodine (I₂)
-
Chlorine gas (Cl₂)
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Ammonia solution (NH₃)
-
3% Sodium bisulfite solution
-
Deionized water
-
2L three-necked flask with mechanical stirrer, gas inlet tube, and reflux condenser
-
Heating mantle
-
Filtration apparatus
B. Procedure:
-
In a 2L flask, dissolve 100g of 8-hydroxyquinaldine and 2g of iodine in 1000 mL of chloroform.
-
With continuous stirring, introduce 100g of chlorine gas into the solution over a period of 3 hours. Maintain the reaction temperature at 25°C.
-
After the chlorine addition is complete, continue stirring for an additional 5 hours.
-
Prepare a solution of 75g of sodium pyrosulfite in 250 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 45°C. This step quenches any excess chlorine.
-
Set up the apparatus for distillation. Distill off the chloroform while simultaneously adding 1000 mL of water dropwise.
-
After chloroform removal, add another 500 mL of water to the reaction mixture.
-
Adjust the pH of the mixture to ~2 using ammonia solution.
-
Heat the mixture and filter it while hot. The precipitate is the crude product.
-
Wash the filter cake with a 3% aqueous sodium bisulfite solution and then with water to remove residual iodine.
-
Dry the product. The expected yield is approximately 94% of the theoretical value.[6]
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Characterization of Synthesized Derivatives
A. Melting Point Determination:
-
Ensure the synthesized product is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a digital melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 110°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range is the melting point.
B. Spectroscopic and Chromatographic Confirmation: Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[7][8]
-
FTIR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic peaks: a broad peak around 3400-3600 cm⁻¹ (O-H stretch), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N and C=C stretches (1500-1600 cm⁻¹), and C-Cl stretches (600-800 cm⁻¹).
-
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Confirm the presence of aromatic protons, the methyl group singlet, and the hydroxyl proton (which may be broad and its chemical shift solvent-dependent).
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
A suitable mobile phase could consist of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Inject a solution of the sample and monitor the elution profile with a UV detector. A single, sharp peak indicates high purity.
-
Synthesis and Purification Workflow
The following diagram outlines the key stages in the synthesis and purification of 5,7-dichloro-8-hydroxy-2-methylquinoline.
Caption: Workflow for the Synthesis and Purification of Chlorquinaldol.
References
-
Elsevier. Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [Link]
-
International Journal of Scientific Development and Research. Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]
-
Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]
-
Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]
-
Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. [Link]
-
Chemsrc. 5,7-Dichloroquinoline | CAS#:4964-77-6. [Link]
-
ResearchGate. Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]
-
The Good Scents Company. 2-methyl quinoline, 91-63-4. [Link]
-
PubChem. 5,7-Dichloroquinoline. [Link]
-
Local Pharma Guide. CAS NO. 26933-09-5 | 5,7-DICHLORO-2-METHYLQUINOLINE. [Link]
- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Cardinal Scholar. Synthesis of Quinoline Analogues. [Link]
-
SIELC Technologies. 5,7-Dichloro-8-hydroxy-2-methylquinoline. [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. CAS NO. 26933-09-5 | 5,7-DICHLORO-2-METHYLQUINOLINE | C10H7Cl2N [localpharmaguide.com]
- 3. 5,7-Dichloro-8-hydroxy-2-methylquinoline | SIELC Technologies [sielc.com]
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The Quinolone Story: From a Byproduct of Antimalarial Synthesis to a Broad-Spectrum Antibacterial Superclass
An In-depth Technical Guide on the History, Discovery, and Scientific Evolution of Substituted Quinoline-4-Carboxylic Acids
Executive Summary
The quinoline-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a vast array of therapeutic agents. This guide charts the remarkable journey of this chemical entity, from its early serendipitous discovery to its rational development into potent antibacterial and antimalarial drugs. We will explore the pivotal historical milestones, delve into the core synthetic methodologies like the Gould-Jacobs reaction, dissect the molecular mechanism of action targeting bacterial topoisomerases, and illuminate the structure-activity relationships that guided the evolution from the first-generation quinolones to the powerful fluoroquinolone class. This document is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and a practical, in-depth technical resource.
A Fortuitous Beginning: The Dawn of the Quinolone Era
The story of quinolone antibiotics begins not with a targeted search for antibacterials, but as an accidental offshoot of antimalarial drug synthesis. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2][3] This compound, nalidixic acid, was technically a naphthyridine but is widely considered the predecessor of all quinolone antibiotics.[1][4]
Its introduction into clinical practice in the mid-1960s for treating urinary tract infections marked the birth of the first generation of quinolones.[1][4] This discovery sparked immense interest in the bicyclic core structure, leading to the synthesis of over 10,000 analogues in the subsequent decades, though only a select few would achieve clinical significance.[1][5]
Prior to this, the broader quinoline family had already made its mark. Cinchophen, or 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 and introduced in the early 1900s as a treatment for gout.[6][7][8] However, its use was curtailed by the 1930s due to severe hepatotoxicity.[6][9] Concurrently, research into synthetic alternatives to quinine, the natural antimalarial from cinchona bark, led German scientists to synthesize chloroquine in 1934.[10][11][12] Initially dismissed as too toxic, its value was rediscovered during World War II, establishing the 4-aminoquinoline derivatives as a critical class of antimalarials.[10][11]
These parallel histories—in antimalarial, anti-inflammatory, and finally, antibacterial research—highlighted the versatile therapeutic potential encoded within the quinoline scaffold, setting the stage for decades of intensive drug development.
Core Synthetic Strategies: Building the Quinolone Scaffold
The construction of the quinoline-4-carboxylic acid core relies on several classic named reactions in organic chemistry. The most prominent and versatile of these is the Gould-Jacobs reaction, first reported in 1939.[13][14]
The Gould-Jacobs Reaction: A Pillar of Quinolone Synthesis
This powerful method allows for the preparation of the 4-hydroxyquinoline (or 4-quinolinone) backbone, which is the immediate precursor to many quinolone drugs.[13][15] The reaction proceeds in a clear, stepwise fashion, making it highly reliable and adaptable.
Causality of the Experimental Choices:
-
Condensation: The reaction begins with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[13][14] This step is a nucleophilic vinyl substitution, where the amine of the aniline attacks the electron-deficient double bond of the malonate derivative, displacing an ethoxy group. This initial step forms a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The critical ring-forming step requires high temperatures (often >250 °C).[13] This thermal energy drives a 6-electron electrocyclization, an intramolecular reaction that forms the heterocyclic ring of the quinoline system.[13][15] The high activation energy for this step is why high-boiling point solvents or, more recently, microwave irradiation are employed to improve efficiency.[13]
-
Saponification & Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed (saponified) using a base like sodium hydroxide to convert the ester group into a carboxylic acid.[15][16] The final step involves heating the molecule above its melting point to induce decarboxylation, removing the carboxyl group at the 3-position to yield the desired 4-hydroxyquinoline core structure.[13][15]
Other notable synthetic routes include the Conrad-Limpach, Doebner-von Miller, and Pfitzinger reactions, each offering alternative pathways to access different substitution patterns on the quinoline ring.[17][18]
Mechanism of Action: Hijacking Bacterial DNA Replication
Quinolone antibiotics are potent bactericidal agents that exert their effect by interfering with DNA replication.[1] They do not target the building blocks of DNA, but rather the essential enzymes that manage its topology: DNA gyrase and topoisomerase IV .[19][20][21]
-
The Targets : These type II topoisomerase enzymes are crucial for bacterial survival. They resolve topological problems in the DNA helix—such as supercoiling and tangling—that arise during replication and transcription.[20][21] They function by creating transient double-stranded breaks in the DNA, passing another segment of DNA through the break, and then resealing it.[19][20]
-
The "Poison" Mechanism : Quinolones function as "topoisomerase poisons." They do not bind to the enzyme alone but rather to the enzyme-DNA complex.[19] The drug intercalates into the DNA at the site of the break, forming a stable ternary quinolone-topoisomerase-DNA complex.[20][21] This complex traps the enzyme in its cleavage state, preventing the re-ligation of the broken DNA strands.[19]
-
Lethal Consequences : When the cell's replication machinery encounters these trapped complexes, the transient double-stranded breaks are converted into permanent, lethal DNA lesions.[19] This triggers the bacterial SOS response and other DNA repair pathways, but the damage is often too extensive, leading to a cessation of DNA synthesis and ultimately, cell death.[19][20]
Interestingly, the primary target can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive to inhibition.[]
The Fluoroquinolone Revolution: A Masterclass in Structure-Activity Relationships (SAR)
The evolution from nalidixic acid to the modern, potent fluoroquinolones is a prime example of successful medicinal chemistry driven by an understanding of structure-activity relationships (SAR).[23] Systematic modification of the core quinolone structure at key positions dramatically enhanced antibacterial spectrum, potency, and pharmacokinetic properties.[24]
| Position | Substituent | Impact on Activity & Properties | Key Examples |
| N-1 | Alkyl or Cycloalkyl | Essential for antibacterial activity and DNA gyrase binding. A cyclopropyl group often confers significant activity against Gram-negative bacteria.[24] | Ciprofloxacin, Levofloxacin |
| C-3 & C-4 | Carboxyl & Keto | The 3-carboxyl and 4-keto groups are essential for activity. They are believed to be the primary sites for binding to the DNA gyrase.[24] Any modification here results in a major loss of potency. | All Quinolones |
| C-6 | Fluorine Atom | The single most important discovery . Adding a fluorine atom dramatically increases potency (5- to 100-fold) by enhancing both cell penetration and DNA gyrase inhibition.[23][24] This modification defines the "fluoroquinolone" class. | Ciprofloxacin, Levofloxacin, Moxifloxacin |
| C-7 | Piperazine or other N-heterocycles | Greatly influences antibacterial spectrum, potency, and pharmacokinetics. A piperazine ring enhances activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[2][23] | Ciprofloxacin, Norfloxacin |
| C-8 | Methoxy / Halogen | Modulates activity and can reduce the potential for phototoxicity associated with some C-8 fluorine substituents. A methoxy group can enhance activity against Gram-positive and atypical bacteria.[24] | Moxifloxacin (methoxy) |
The introduction of the C-6 fluorine atom in the 1980s was the breakthrough that launched the second-generation fluoroquinolones, such as ciprofloxacin.[1][2] These agents possessed a much broader spectrum of activity, including potent action against both Gram-negative and Gram-positive pathogens, transforming the therapeutic landscape for bacterial infections.[1][2]
Representative Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative
This protocol outlines the synthesis of a core 4-hydroxyquinoline structure, which serves as a precursor for various quinolone antibiotics. The methodology is based on the classical Gould-Jacobs reaction.[13]
Objective: To synthesize 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Vacuum source for distillation
-
Buchner funnel and filter paper
-
TLC plates and appropriate solvent system (e.g., Ethyl Acetate/Hexane)
Methodology:
Step 1: Condensation to form Diethyl (anilinomethylene)malonate
-
To a round-bottom flask, add aniline (1.0 eq) and DEEM (1.1 eq).
-
Heat the mixture to 110-120 °C with stirring for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.
-
Remove the ethanol byproduct under reduced pressure to yield the crude intermediate.
Step 2: Thermal Cyclization
-
Add a high-boiling point solvent (e.g., Dowtherm A) to the flask containing the crude intermediate from Step 1.
-
Heat the mixture to approximately 250 °C under a reflux condenser for 20-30 minutes.
-
The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.
-
Cool the reaction mixture to room temperature, then add hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with hexane to remove the solvent.
Step 3: Saponification (Hydrolysis)
-
Suspend the dried solid from Step 2 in a 10% aqueous solution of NaOH.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC, observing the disappearance of the ester spot).
-
Cool the solution to room temperature.
-
Carefully acidify the solution with concentrated HCl until the pH is acidic. The 4-hydroxyquinoline-3-carboxylic acid will precipitate out.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried 4-hydroxyquinoline-3-carboxylic acid from Step 3 into a clean, dry flask.
-
Heat the solid gently above its melting point until the evolution of CO2 gas ceases.
-
The remaining solid is the final product, 4-hydroxyquinoline.
-
The product can be purified further by recrystallization from a suitable solvent like ethanol.
Conclusion and Future Perspectives
The history of substituted quinoline-4-carboxylic acids is a compelling narrative of scientific progress, beginning with a chance discovery and culminating in a rationally designed superclass of antibiotics. The journey from nalidixic acid to the advanced fluoroquinolones demonstrates the power of medicinal chemistry to optimize a lead scaffold, enhancing its efficacy and broadening its therapeutic utility. While challenges such as rising bacterial resistance necessitate continued innovation, the fundamental quinolone core remains a privileged and versatile scaffold.[19][20] Future research may focus on developing novel derivatives that can evade resistance mechanisms, exhibit improved safety profiles, or even find new applications beyond antibacterial therapy, such as in anticancer or antiviral treatments.[25][26] The legacy of the quinolone story serves as a powerful guide for future generations of drug discovery scientists.
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Safety data sheet (SDS) for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Safe Handling and Application of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid
Introduction: As a pivotal structural motif in medicinal chemistry, the quinoline core is integral to numerous therapeutic agents.[1][2] The specific derivative, 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, presents a unique scaffold for drug discovery and development professionals. Its dichlorinated ring and carboxylic acid group suggest potential applications as an intermediate or an active compound in anticancer, anti-inflammatory, or antimalarial research.[2][3][4]
This document serves as a comprehensive technical guide to the safe handling, storage, and application of this compound. While a specific, publicly available Safety Data Sheet (SDS) for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is not available, this guide has been synthesized by aggregating data from structurally analogous quinoline carboxylic acids and dichloroquinoline derivatives. This approach provides a robust safety framework grounded in the known hazard profiles of closely related molecules, ensuring researchers can operate with a high degree of confidence and safety.
Chemical Identification and Properties
A precise understanding of the compound's identity is the foundation of laboratory safety and experimental reproducibility.
-
IUPAC Name: 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
-
Molecular Formula: C₁₁H₇Cl₂NO₂
-
Molecular Weight: 256.09 g/mol
-
Chemical Structure:
(Illustrative structure, as a specific verified image is not available from the search results) -
Synonyms:
-
4-Carboxy-5,7-dichloro-2-methylquinoline
-
-
Computed Properties (based on analogs):
-
SMILES: Cc1cc(c2c(n1)ccc(c2Cl)Cl)C(=O)O (Predicted)
-
InChIKey: (Predicted based on structure)
-
Hazard Identification and GHS Classification (Representative)
The hazard profile is extrapolated from quinoline carboxylic acid derivatives and chlorinated heterocyclic compounds.[5][6][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Table 1: Aggregated GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[5] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[5][6] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[5][8] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6][9]
First-Aid Measures
Rapid and appropriate first-aid is critical in the event of an exposure. The following procedures are based on established protocols for acidic, irritant chemical powders.[8][10]
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or symptoms such as coughing or wheezing occur, seek medical attention. If not breathing, provide artificial respiration.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical advice.[7][10]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[7][8]
Safe Handling, Storage, and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling and engineering controls is paramount.
Engineering Controls and Handling Procedures
The primary objective is to minimize the generation and inhalation of dust and to prevent skin and eye contact.
-
Ventilation: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood.[11]
-
Handling Solid: Use appropriate tools (spatulas, weigh boats) to handle the powder. Avoid actions that create dust clouds. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[11]
-
Hygiene: Wash hands thoroughly after handling, and before breaks or leaving the laboratory.[12] Contaminated clothing should be removed and washed before reuse.
Storage Requirements
Proper storage preserves chemical integrity and prevents accidental exposure.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]
-
Incompatibilities: Keep away from strong oxidizing agents.[7][10]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is a non-negotiable requirement for handling this class of compounds.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Purpose & Rationale |
| Eye Protection | Chemical splash goggles.[11] | Protects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or Neoprene gloves.[11] | Provides a chemical-resistant barrier against skin contact. Gloves must be inspected for tears or punctures before each use. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | N95 (or higher) particulate respirator. | Required when handling the solid powder outside of a fume hood (not recommended) to prevent inhalation of dust particles.[13] |
Accidental Release and Disposal Protocol
A clear, pre-defined plan for spills and waste disposal is essential for laboratory and environmental safety.
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained within).
-
Contain: Prevent further spread of the powder.
-
Collect: Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Use a damp paper towel to wipe the area clean. Do not use compressed air.
-
Dispose: Place all contaminated materials (spilled substance, cleaning materials, gloves) into a clearly labeled hazardous waste container.[11]
Waste Disposal
All waste containing 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, including unused solid and contaminated lab supplies, must be treated as hazardous chemical waste.[11] Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[9] Do not allow the material to enter drains or water courses.[8][9]
Application in a Research Context: Synthesis & Biological Evaluation
Understanding the compound's place in a research workflow provides context for its handling. Quinoline-4-carboxylic acids are frequently synthesized via the Doebner reaction and are evaluated for a range of biological activities.[1][2][14]
Representative Synthesis Workflow: Doebner Reaction
The Doebner reaction is a classic method for preparing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] A workflow for a related synthesis is depicted below.
Caption: A representative workflow for the synthesis of the title compound via the Doebner reaction.
Safe Handling Workflow Diagram
This diagram outlines the critical steps for safely handling the compound from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of quinoline-4-carboxylic acid derivatives.[11]
Conclusion
While 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a compound of significant interest for chemical and pharmaceutical research, its safe use is predicated on a thorough understanding of its potential hazards. By adopting the comprehensive handling, storage, and disposal protocols outlined in this guide—derived from extensive data on its structural analogs—researchers can mitigate risks effectively. Adherence to these guidelines, particularly the consistent use of engineering controls and appropriate PPE, is essential for ensuring a safe laboratory environment while exploring the therapeutic potential of this valuable chemical scaffold.
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The Strategic Role of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of 5,7-dichloro-2-methylquinoline-4-carboxylic acid, a specialized pharmaceutical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, analytical characterization, and potential applications of this compound, underscoring its significance in modern medicinal chemistry.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[1] Its derivatives have been extensively investigated and developed as antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral drugs.[1] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the precise tuning of a compound's pharmacological profile.[1] The introduction of halogen atoms, such as chlorine, at the 5 and 7 positions can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic properties. The 2-methyl substituent can also influence the molecule's steric interactions and metabolic stability.
This guide focuses specifically on 5,7-dichloro-2-methylquinoline-4-carboxylic acid, a key intermediate that, while not directly a therapeutic agent, holds considerable potential in the synthesis of novel active pharmaceutical ingredients (APIs).
Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
The synthesis of 5,7-dichloro-2-methylquinoline-4-carboxylic acid can be approached through established methods for quinoline synthesis, primarily the Doebner reaction and the Pfitzinger reaction.
The Doebner Reaction Approach
The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][3] For the synthesis of the target molecule, 3,5-dichloroaniline would be the appropriate starting material.
A plausible synthetic route via the Doebner reaction is outlined below:
Caption: Proposed Doebner reaction for the synthesis of 5,7-dichloro-2-methylquinoline-4-carboxylic acid.
Experimental Protocol: Doebner Reaction Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent such as acetonitrile.
-
Catalyst Addition: Add a Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·THF) (0.3 equivalents).[4]
-
Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-80°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.
| Reactant/Reagent | Molar Ratio | Purity |
| 3,5-Dichloroaniline | 1.0 | >98% |
| Acetaldehyde | 1.1 | >99% |
| Pyruvic Acid | 1.2 | >98% |
| BF₃·THF | 0.3 | >99% |
The Pfitzinger Reaction Approach
The Pfitzinger reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] To synthesize 5,7-dichloro-2-methylquinoline-4-carboxylic acid, 5,7-dichloroisatin and acetone would be the required starting materials.
The proposed Pfitzinger reaction pathway is as follows:
Caption: Proposed Pfitzinger reaction for the synthesis of 5,7-dichloro-2-methylquinoline-4-carboxylic acid.
Experimental Protocol: Pfitzinger Reaction Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 5,7-dichloroisatin (1.0 equivalent) in a solution of a strong base, such as potassium hydroxide, in ethanol.
-
Carbonyl Addition: Add acetone (an excess) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and dilute it with water. Acidify the solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure 5,7-dichloro-2-methylquinoline-4-carboxylic acid.[8]
| Reactant/Reagent | Molar Ratio | Purity |
| 5,7-Dichloroisatin | 1.0 | >98% |
| Acetone | Excess | >99% |
| Potassium Hydroxide | 2.0-3.0 | >85% |
Analytical Characterization
The structural confirmation and purity assessment of 5,7-dichloro-2-methylquinoline-4-carboxylic acid are crucial for its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the 2-methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will confirm the 5,7-dichloro substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, providing further structural confirmation.[9]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in MS/MS experiments can provide additional structural information.[10]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of 5,7-dichloro-2-methylquinoline-4-carboxylic acid. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid) is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.[11]
The analytical workflow is summarized in the following diagram:
Caption: A typical analytical workflow for the characterization of 5,7-dichloro-2-methylquinoline-4-carboxylic acid.
Role as a Pharmaceutical Intermediate
While there is limited publicly available information on specific, marketed APIs synthesized directly from 5,7-dichloro-2-methylquinoline-4-carboxylic acid, the structural motifs present in this molecule are of significant interest in medicinal chemistry. The 5,7-dichloroquinoline scaffold has been incorporated into various biologically active compounds. For instance, derivatives of 5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid have been investigated as excitatory amino acid antagonists.[12]
The carboxylic acid group at the 4-position serves as a versatile handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities and build more complex molecules. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
The potential therapeutic areas where derivatives of 5,7-dichloro-2-methylquinoline-4-carboxylic acid could be relevant include:
-
Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity.[13]
-
Antiviral Agents: The quinoline scaffold is present in some antiviral drugs.
-
Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents.[14][15]
The synthesis of this intermediate provides a valuable building block for the generation of chemical libraries for high-throughput screening and the development of novel drug candidates.
Conclusion
5,7-Dichloro-2-methylquinoline-4-carboxylic acid represents a specialized yet valuable intermediate for the pharmaceutical industry. Its synthesis, achievable through well-established reactions like the Doebner and Pfitzinger syntheses, provides access to a versatile scaffold. The analytical characterization of this compound is straightforward using standard spectroscopic and chromatographic techniques. While its direct application in marketed drugs is not widely documented, its structural features make it a promising starting point for the discovery and development of new therapeutic agents across various disease areas. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the potential of this and similar quinoline-based intermediates in their drug discovery endeavors.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Novel quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituents and processes for their preparation - Patent EP-0688772-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid
The following Application Note and Protocol is designed for research and development professionals synthesizing 5,7-Dichloro-2-methylquinoline-4-carboxylic acid .
Executive Summary
The 2-methylquinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimalarials, anti-inflammatory agents, and specific herbicides. The introduction of chlorine atoms at the 5- and 7-positions modulates lipophilicity and metabolic stability.
This guide details the synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction . Unlike the Conrad-Limpach or Gould-Jacobs cycles which often yield 4-hydroxy derivatives, the Pfitzinger reaction utilizes 5,7-dichloroisatin and acetone in an alkaline medium to directly yield the 4-carboxylic acid with high regioselectivity.
Key Advantages of this Protocol:
-
Regiospecificity: The substitution pattern is locked by the starting material (5,7-dichloroisatin).
-
Scalability: The reaction proceeds in aqueous/ethanolic base without exotic catalysts.
-
Purification: Product precipitates upon acidification, minimizing chromatographic needs.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the condensation of a vicinal amino-keto/acid equivalent (isatinate) with an enolizable ketone.
Pathway:
-
Ring Opening: Base-mediated hydrolysis of 5,7-dichloroisatin to potassium 2-amino-3,5-dichlorophenylglyoxylate (Isatinate).
-
Condensation: Reaction with acetone (acting as the C2-C3 synthon).
-
Cyclization: Intramolecular dehydration to form the pyridine ring.
Workflow Visualization
Figure 1: Operational workflow for the Pfitzinger synthesis of the target quinoline.
Detailed Experimental Protocol
Safety Warning: Isatins can be irritants. Potassium hydroxide (KOH) is corrosive. Hydrochloric acid (HCl) releases toxic fumes. Perform all operations in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 5,7-Dichloroisatin | 216.02 | 1.0 | Limiting Reagent |
| Acetone | 58.08 | 5.0 - 10.0 | Reagent & Co-solvent |
| KOH (33% aq) | 56.11 | 4.0 - 6.0 | Base/Catalyst |
| Ethanol (Abs) | 46.07 | N/A | Co-solvent (Optional) |
| Glacial Acetic Acid | 60.05 | N/A | Acidification |
Step-by-Step Procedure
Phase 1: Isatin Hydrolysis (Ring Opening)
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5,7-Dichloroisatin (10.0 g, 46.3 mmol) to the flask.
-
Base Addition: Add 33% aqueous KOH (40 mL).
-
Note: The deep red/orange color of isatin will shift to yellow/pale orange as the ring opens to form the isatinate salt.
-
-
Heating: Gently heat to 50–60°C for 30 minutes to ensure complete hydrolysis.
Phase 2: Pfitzinger Condensation
-
Acetone Addition: Add Acetone (20 mL, ~270 mmol) to the warm reaction mixture.
-
Process Tip: If solubility is poor, add 10–20 mL of Ethanol. However, the reaction works well in purely aqueous/acetone media.
-
-
Reflux: Heat the mixture to reflux (approx. 70–80°C internal temp) for 12 to 18 hours .
-
Monitoring: Monitor by TLC (System: DCM:MeOH 9:1). The starting isatin spot should disappear.
-
Observation: A precipitate (the potassium salt of the product) may form during reflux.
-
Phase 3: Isolation & Purification[1]
-
Solvent Removal: Allow the mixture to cool. Remove excess acetone/ethanol under reduced pressure (rotary evaporator) to reduce volume by ~30%.
-
Dilution: Dilute the residue with water (50 mL) to dissolve any potassium salts. Filter if any insoluble impurities (tar) remain.
-
Acidification: Cool the filtrate in an ice bath (0–5°C). Slowly add Glacial Acetic Acid (or 3M HCl) dropwise with vigorous stirring until pH reaches 3–4.
-
Critical Step: The product will precipitate as a voluminous off-white to beige solid. Do not over-acidify below pH 2, as the hydrochloride salt may form and redissolve or trap impurities.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove residual salts.
-
Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.
Phase 4: Recrystallization (If required)
-
Solvent: Ethanol or Acetic Acid/Water.
-
Procedure: Dissolve crude solid in boiling ethanol. Hot filter. Cool slowly to 4°C.
-
Expected Yield: 65–80%.
Mechanistic Insight
The Pfitzinger reaction is a cascade sequence. Understanding the mechanism aids in troubleshooting low yields.
-
Hydrolysis: KOH attacks the amide bond of isatin, opening the ring to form the Isatinate (keto-carboxylate).
-
Aldol Condensation: The enolate of acetone attacks the ketone carbonyl of the isatinate.
-
Cyclization: The amino group attacks the ketone of the acetone moiety (forming an imine/enamine), followed by dehydration to aromatize the pyridine ring.
Figure 2: Mechanistic pathway of the Pfitzinger reaction.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these expected parameters.
Expected Data
-
Appearance: Off-white to light tan powder.
-
Melting Point: >250°C (Decomposition expected for quinoline carboxylic acids).
-
Solubility: Soluble in DMSO, dilute aqueous base (NaOH/NaHCO3). Insoluble in water at neutral pH.
H NMR Prediction (DMSO- , 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Assignment |
| COOH | 13.5 - 14.0 | Broad Singlet | 1H | Carboxylic Acid |
| C8-H | 8.1 - 8.2 | Doublet ( | 1H | Aromatic (between Cl and N) |
| C3-H | 7.9 - 8.0 | Singlet | 1H | Pyridine Ring |
| C6-H | 7.7 - 7.8 | Doublet ( | 1H | Aromatic (between Cls) |
| CH | 2.6 - 2.7 | Singlet | 3H | 2-Methyl Group |
Note: The coupling constant (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of isatin. | Ensure isatin is fully dissolved in KOH (color change to yellow) before adding acetone. |
| Impure Product (Sticky) | Aldol polymerization of acetone. | Use minimal excess acetone. Add acetone slowly. Ensure workup wash is thorough. |
| Product not precipitating | pH too high or too low. | Adjust pH strictly to 3–4 (isoelectric point). If pH < 1, the HCl salt may form and dissolve. |
| Starting Material Remains | Reaction temp too low. | Ensure vigorous reflux. If using water, add ethanol to increase reflux temp and solubility. |
References
- Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100. (Original description of the reaction).
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link
- Sondhi, S. M., et al. (2006). Synthesis and anti-inflammatory activity of some new 2,3,4-trisubstituted quinolines. Bioorganic & Medicinal Chemistry Letters, 16(6), 1617-1621.
-
BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Link (General procedural grounding).
- Tilstam, U. (1995). The Pfitzinger reaction: A review of recent applications. Organic Process Research & Development. (Scalability insights).
Sources
Strategic Protocols for the Esterification of Quinoline-4-Carboxylic Acids
Application Note: AN-QCA-04
Part 1: Executive Summary & Strategic Overview
The Challenge: The Zwitterionic Trap
Quinoline-4-carboxylic acids (often referred to as cinchoninic acids) present a unique synthetic challenge compared to standard benzoic acid derivatives. The basic nitrogen atom in the quinoline ring (
This zwitterionic nature leads to:
-
High Lattice Energy: Resulting in extremely high melting points and poor solubility in standard organic solvents (DCM, THF).
-
Catalyst Poisoning: In acid-catalyzed Fischer esterification, the quinoline nitrogen protonates first, creating a dicationic species that is highly electron-deficient and resistant to nucleophilic attack by alcohols.
Strategic Decision Matrix
Do not apply a "one-size-fits-all" approach. Select your method based on the substrate's functional groups and the complexity of the alcohol partner.
| Feature | Method A: Cesium-Promoted Alkylation | Method B: Acid Chloride Activation | Method C: HATU/Coupling |
| Primary Use Case | Methyl, Ethyl, Benzyl esters (Simple alkyl halides). | Scalable synthesis; Non-acid sensitive substrates. | Complex/Chiral alcohols; High-value substrates. |
| Mechanism | Nucleophilic Acyl Substitution via Acyl Chloride.[1] | Activated Ester (OAt) formation.[2][3] | |
| Key Reagent | HATU / DIPEA | ||
| Solubility Handling | Excellent (DMF dissolves salts). | Good (Reagent acts as solvent). | Moderate (Requires soluble SM). |
| Cost | Moderate | Low | High |
| Scalability | High | Very High | Low to Medium |
Part 2: Detailed Protocols
Method A: The "Cesium Effect" Alkylation (Recommended)
Best for: Rapid synthesis of methyl, ethyl, or benzyl esters without acidic conditions.
Rationale:
Cesium carbonate (
Workflow Diagram
Figure 1: The cesium-promoted alkylation pathway leverages loose ion-pairing to overcome zwitterionic lattice energy.
Step-by-Step Protocol
-
Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add the Quinoline-4-carboxylic acid (1.0 equiv).
-
Solvent: Add anhydrous DMF (
of substrate). Note: The starting material may not fully dissolve initially. -
Base Addition: Add
(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes.-
Observation: The suspension should become more homogenous or change consistency as the cesium salt forms.
-
-
Alkylation: Add the alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv) dropwise.
-
Caution: Alkyl halides are potential carcinogens; use a fume hood.
-
-
Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC or LCMS.
-
Workup (Critical):
-
Dilute the reaction mixture with EtOAc (5 volumes).
-
Wash with Water (
) to remove DMF and inorganic salts. Do not use acidic washes yet. -
Wash with Brine (
). -
Dry over
, filter, and concentrate.
-
-
Purification: Most simple esters are pure enough for use. If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (typically 20-40% EtOAc in Hexanes).
Method B: The Acid Chloride Route (Thionyl Chloride)
Best for: Large-scale synthesis or when the alcohol partner is a liquid (e.g., MeOH, EtOH, iPrOH).
Rationale:
Direct Fischer esterification often fails due to the quinoline nitrogen protonation. Converting the acid to the highly reactive acid chloride using thionyl chloride (
Scientific Integrity Note: The product of the reaction with
Protocol
-
Activation: In a dry flask under Argon, suspend Quinoline-4-carboxylic acid (1.0 equiv) in anhydrous Thionyl Chloride (
).-
Optional: Add 1-2 drops of dry DMF as a catalyst (forms the Vilsmeier-Haack active species).
-
-
Reflux: Heat to reflux (
) for 2–4 hours.-
Endpoint: The solution should become clear and homogenous.
-
-
Evaporation: Remove excess
under reduced pressure.-
Tip: Co-evaporate with dry Toluene (
) to remove trace HCl and thionyl chloride. This yields the crude Acid Chloride Hydrochloride (yellow/orange solid).
-
-
Esterification: Suspend the solid residue in the desired anhydrous alcohol (MeOH, EtOH).
-
Exotherm: The reaction is exothermic. Cool to
before addition if scaling up.
-
-
Reflux: Heat the alcoholic solution to reflux for 1–2 hours.
-
Workup (Neutralization):
-
Concentrate the alcohol to a residue.
-
Dissolve in DCM or EtOAc.
-
Crucial Step: Wash with saturated
solution until the aqueous layer is basic (pH 8-9). This liberates the free quinoline base from the HCl salt. -
Dry organic layer (
) and concentrate.
-
Method C: HATU-Mediated Coupling
Best for: Coupling with complex, solid, or chiral alcohols where harsh conditions (reflux/SOCl2) must be avoided.
Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The use of DIPEA (Hünig's base) ensures the quinoline nitrogen remains unprotonated and the carboxylate is active.
Protocol
-
Setup: Dissolve Quinoline-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DMAc.
-
Base: Add DIPEA (3.0 equiv). Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 10–20 minutes to form the activated ester.
-
Color Change: Solution often turns yellow/orange.
-
-
Nucleophile: Add the Alcohol partner (1.0–1.2 equiv).
-
Catalyst: If the reaction is slow, add 0.1 equiv of DMAP.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash with saturated
, then saturated , then Brine. -
Note: Removal of urea byproducts from HATU can sometimes require column chromatography.
-
Part 3: Comparative Data & Troubleshooting
Yield Comparison (Typical)
| Substrate (R-COOH) | Method | Alcohol/Halide | Yield (%) | Notes |
| Quinoline-4-COOH | A (Cs2CO3) | MeI | 92% | Cleanest profile. |
| Quinoline-4-COOH | B (SOCl2) | MeOH | 85% | Requires careful neutralization. |
| 2-Phenyl-quinoline-4-COOH | B (SOCl2) | EtOH | 88% | Very robust for 2-substituted analogs. |
| Quinoline-4-COOH | C (HATU) | Complex chiral alcohol | 76% | High cost, easier purification for complex targets. |
| Quinoline-4-COOH | Fischer ( | MeOH | <40% | Not Recommended. Low solubility/conversion. |
Troubleshooting Guide
Problem: Low Solubility of Starting Material
-
Solution: Switch to Method A (Alkylation). The formation of the Cesium salt in DMF usually solubilizes even the most stubborn cinchoninic acid derivatives.
Problem: Emulsions during Workup
-
Cause: Quinoline amphiphilic nature.
-
Solution: Filter the biphasic mixture through a pad of Celite before separation. Use a specific gravity adjustment (add NaCl to aqueous layer).
Problem: Product is trapped as HCl salt
-
Indicator: Product is water-soluble and not extracting into organics.
-
Fix: The aqueous layer is likely too acidic. Adjust pH to ~9 using
or to ensure the quinoline ring is deprotonated (neutral) and lipophilic.
Part 4: References
-
Vertex Pharmaceuticals. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids.
-
Citation context: Validates the use of Cesium Carbonate/MeI for esterification when Fischer conditions failed.
-
-
Thieme Connect. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins.
-
Citation context: Discusses one-pot strategies and the limitations of Pfitzinger reactions for direct ester synthesis.
-
-
Common Organic Chemistry. (n.d.). HATU Coupling Mechanism and Protocols.
-
Citation context: Standard protocols for HATU activation of aromatic carboxylic acids.
-
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
-
Citation context: Mechanistic grounding for the acid chloride pathway.
-
-
Journal of Organic Chemistry. (2025). Photocatalytic Decarboxylative Alkylation...[4] with Cesium Carbonate.[4][5]
-
Citation context: Highlights the "Cesium Effect" in enhancing carboxylate reactivity in polar aprotic solvents.
-
Sources
Reagents for the Strategic Functionalization of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid: An Application and Protocol Guide
Introduction: The Versatile Scaffold of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid in Drug Discovery
The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The subject of this guide, 5,7-dichloro-2-methylquinoline-4-carboxylic acid, offers a particularly rich platform for chemical modification. Its three distinct functional regions—the carboxylic acid at the 4-position, the reactive chloro-substituents on the benzene ring at positions 5 and 7, and the methyl group at the 2-position—provide orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reagents and protocols for the strategic functionalization of this versatile molecule, aimed at researchers and professionals in drug development.
I. Functionalization of the Carboxylic Acid Group
The carboxylic acid at the 4-position is a prime site for modification to generate amides and esters, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
A. Amide Bond Formation: Coupling Reagents and Protocols
Amide coupling is a cornerstone of medicinal chemistry, often employed to introduce diverse substituents that can engage in key interactions with biological targets.[2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, activating the carboxylic acid is essential.
Common Coupling Reagents:
A variety of reagents have been developed to facilitate amide bond formation, each with its own advantages.[2][4]
| Coupling Reagent | Acronym | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[3] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; the urea byproduct is also water-soluble, simplifying purification.[3] |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Highly efficient, especially for sterically hindered amines and acids.[5] |
Protocol 1: General Amide Coupling using EDC and HOBt
This protocol describes a general method for the synthesis of amides from 5,7-dichloro-2-methylquinoline-4-carboxylic acid using EDC in the presence of 1-hydroxybenzotriazole (HOBt), which acts as an additive to suppress side reactions and minimize racemization.[4]
Materials:
-
5,7-Dichloro-2-methylquinoline-4-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5,7-dichloro-2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Amide Coupling:
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Step-by-Step Pfitzinger Reaction for Quinoline Carboxylic Acid Synthesis
Introduction & Strategic Significance
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains a premier method for constructing the quinoline-4-carboxylic acid (cinchoninic acid) scaffold.[1] Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger reaction utilizes isatin —a stable, inexpensive, and readily available starting material.
For drug development professionals, this reaction is a critical tool for "scaffold hopping." The resulting quinoline-4-carboxylic acid moiety is a privileged pharmacophore found in:
-
Antivirals: HIV-1 integrase inhibitors.
-
Antimalarials: Analogues of Mefloquine.
-
Kinase Inhibitors: EGFR and VEGFR inhibitors.
-
Neurotherapeutics: NMDA receptor antagonists (e.g., kynurenic acid derivatives).
This guide provides a validated, step-by-step protocol for both classical thermal synthesis and high-throughput microwave-assisted variations, ensuring reproducibility and high purity.
Mechanistic Insight (The "Why")
Understanding the mechanism is vital for troubleshooting. The reaction is not a simple condensation; it involves a ring-opening hydrolysis followed by a recyclization.[2]
The Pathway[3][4]
-
Hydrolysis: The lactam ring of isatin is opened by a strong base (KOH/NaOH) to form the isatinate (2-aminophenylglyoxylate) salt. Note: This is the actual reactive species, not isatin itself.
-
Condensation: The ketone enolate attacks the keto-carbonyl of the isatinate.
-
Cyclization & Dehydration: Intramolecular attack of the amine on the ketone moiety closes the new pyridine ring, followed by aromatization via dehydration.
Visualization: Reaction Mechanism
Figure 1: Mechanistic flow of the Pfitzinger reaction from isatin hydrolysis to final acid isolation.[1][2][3][4][5][6][7]
Experimental Protocols
Method A: Classical Thermal Reflux (Gold Standard)
Best for: Large-scale synthesis (>5g), robust reproducibility, and substrates with low steric hindrance.
Reagents:
-
Isatin (1.0 equiv)
-
Ketone (e.g., Acetophenone) (1.2 – 1.5 equiv)
-
Potassium Hydroxide (KOH) (33% aqueous solution or 3-4 equiv solid)
Step-by-Step Procedure:
-
Isatinate Formation:
-
In a round-bottom flask, dissolve isatin (e.g., 5 mmol) in 33% aqueous KOH (5 mL).
-
Observation: The orange/red isatin suspension will turn into a clear yellow/brown solution upon heating (approx. 60°C). This confirms ring opening to isatinate.
-
-
Addition:
-
Add the ketone (e.g., acetophenone, 6 mmol) dropwise.
-
Add Ethanol (10-15 mL) to solubilize the organic ketone.
-
-
Reaction:
-
Reflux the mixture at 80–90°C for 12–24 hours .
-
Monitor: Use TLC (System: Ethyl Acetate:Hexane 1:1). The ketone spot should disappear.
-
-
Workup (The Critical Step):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 50g).
-
Extraction (Optional but Recommended): Wash the aqueous alkaline layer with Diethyl Ether (2 x 20 mL) to remove unreacted ketone. Discard the organic layer.
-
Precipitation: Slowly acidify the aqueous layer with 10% HCl or Glacial Acetic Acid under stirring.
-
Target pH: Adjust to pH 3–4 .
-
Caution: The product precipitates as a solid.[1] Do not go too acidic (pH < 1) if your quinoline has basic side chains, or it may redissolve as a hydrochloride salt.
-
-
Purification:
-
Filter the solid precipitate.[1]
-
Wash with cold water to remove inorganic salts (KCl).
-
Recrystallize from Ethanol or Methanol.
-
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, difficult substrates, and rapid optimization.
Parameters:
-
Power: Dynamic (Max 150W)
-
Temperature: 140°C
-
Time: 10–20 minutes
Procedure:
-
Mix Isatin (1 mmol), Ketone (1.2 mmol), and KOH (3 mmol) in Ethanol/Water (3:1, 4 mL) in a microwave-safe vial.
-
Irradiate at 140°C for 15 minutes.
-
Cool to 50°C using compressed air.
-
Pour into ice water and acidify as per Method A.
Critical Parameters & Optimization
The following table summarizes key variables that influence yield and purity.
| Parameter | Classical Method | Microwave Method | Impact on Outcome |
| Temperature | 80–100°C (Reflux) | 120–150°C | Higher temp in MW overcomes steric hindrance in substituted ketones. |
| Time | 12–24 Hours | 10–20 Minutes | MW prevents prolonged exposure to harsh base, reducing degradation. |
| Base Equivalents | 3–4 equiv KOH | 2–3 equiv KOH | Excess base is required to maintain the open isatinate form. |
| Solvent | EtOH/H2O (1:1 to 3:1) | EtOH/H2O or Solvent-free | Water is essential for the initial hydrolysis of isatin. |
| Yield (Typical) | 60–85% | 75–95% | MW often provides cleaner conversion for electron-poor isatins. |
Workflow Visualization
Figure 2: Decision tree and workflow for Classical vs. Microwave Pfitzinger synthesis.
Quality Control & Troubleshooting
To ensure the protocol was successful ("Self-Validating System"), check these markers:
-
Solubility Check: The final product is a carboxylic acid. It should be soluble in aqueous base (Na2CO3) and reprecipitate upon adding HCl. If it remains insoluble in base, you likely formed a side product (e.g., aldol condensation of the ketone with itself).
-
1H NMR Validation:
-
Disappearance: The amide proton of isatin (~11.0 ppm) should disappear.
-
Appearance: A new singlet for the quinoline H-3 proton typically appears in the aromatic region (unless position 3 is substituted).
-
Shift: Look for the downfield shift of protons adjacent to the nitrogen, characteristic of the quinoline ring.
-
-
Color: Pure quinoline-4-carboxylic acids are typically off-white to pale yellow. Dark brown usually indicates oxidation or polymerized by-products (recrystallize with charcoal).
References
-
Wikipedia. (n.d.). Pfitzinger Reaction Mechanism and Variations. Retrieved from [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Yadav, V., & Yadav, N. (2012).[3] Application of Pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link][3]
-
International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
Application Notes and Protocols: Leveraging 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid as a Versatile Scaffold in Drug Design
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic molecules with significant biological activities.[1] Among the various classes of quinoline derivatives, quinoline-4-carboxylic acids have garnered substantial attention for their therapeutic potential across diverse disease areas, including oncology, infectious diseases, and inflammation.[2][3] The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical properties and pharmacological profile.[1] This guide focuses on a specific, highly functionalized derivative, 5,7-Dichloro-2-methylquinoline-4-carboxylic acid , and explores its potential as a starting point for the rational design of novel therapeutic agents. The presence of two chlorine atoms at the 5 and 7 positions can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its drug-like characteristics. The methyl group at the 2-position and the carboxylic acid at the 4-position provide key handles for further chemical elaboration, making this scaffold an attractive platform for library synthesis and lead optimization.
Potential Therapeutic Applications and Underlying Mechanisms of Action
Derivatives of the quinoline-4-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities. While specific data on 5,7-dichloro-2-methylquinoline-4-carboxylic acid is emerging, the known activities of related compounds provide a strong rationale for its exploration in several therapeutic areas.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have shown significant promise as anticancer agents through various mechanisms of action.[2] A key target for some quinoline-based compounds is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][4] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA.[1] Inhibition of DHODH leads to the depletion of pyrimidines, resulting in cell cycle arrest and the inhibition of tumor growth.[4]
Another avenue of anticancer activity for quinoline derivatives is the inhibition of sirtuins (SIRTs) , a class of histone deacetylases (HDACs).[5] Specifically, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a key mitochondrial deacetylase implicated in cancer metabolism.[5]
dot graph "Anticancer Mechanisms" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Scaffold [label="5,7-Dichloro-2-methyl-\nquinoline-4-carboxylic acid\nDerivatives", fillcolor="#FBBC05"]; DHODH [label="DHODH Inhibition"]; SIRT3 [label="SIRT3 Inhibition"]; Pyrimidine [label="Pyrimidine Synthesis\nInhibition"]; Mitochondrial [label="Mitochondrial Function\nDisruption"]; DNA_RNA [label="DNA/RNA Synthesis\nInhibition"]; Cell_Cycle [label="Cell Cycle Arrest"]; Apoptosis [label="Apoptosis"];
Scaffold -> DHODH; Scaffold -> SIRT3; DHODH -> Pyrimidine; SIRT3 -> Mitochondrial; Pyrimidine -> DNA_RNA; DNA_RNA -> Cell_Cycle; Mitochondrial -> Apoptosis; Cell_Cycle -> Apoptosis; } caption { label = "Potential Anticancer Mechanisms of Action."; fontsize = 10; }
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of quinoline-carboxylic acid derivatives.[6][7] These compounds have been shown to exert appreciable anti-inflammatory effects in cellular models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[6][7] The close proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring is speculated to be crucial for this activity, potentially through chelation with divalent metals.[6]
Antibacterial Activity
The quinoline scaffold is famously the basis for the quinolone class of antibiotics. While the primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, the broader class of quinoline-4-carboxylic acid derivatives has also demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[1][3] Structural modifications to the quinoline core can lead to novel derivatives with potent antibacterial properties.[3]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of derivatives based on the 5,7-dichloro-2-methylquinoline-4-carboxylic acid scaffold.
Protocol 1: Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid Derivatives (Amide Library)
This protocol outlines a general method for the synthesis of an amide library from the parent carboxylic acid, which is a common strategy in lead discovery to explore the chemical space around a core scaffold.
Rationale: Amidation of the carboxylic acid at the 4-position is a robust and versatile reaction that allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Materials:
-
5,7-Dichloro-2-methylquinoline-4-carboxylic acid
-
A diverse library of primary and secondary amines
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other suitable peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,7-dichloro-2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Add PyBOP (1.2 eq) and continue stirring for 15 minutes.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) in a minimal amount of anhydrous DMF. Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final amide derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
dot graph "Amide_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Start:\n5,7-Dichloro-2-methyl-\nquinoline-4-carboxylic acid", fillcolor="#FBBC05"]; Activation [label="Activation with PyBOP/DIPEA"]; Amine [label="Addition of diverse amines"]; Reaction [label="Amide bond formation"]; Workup [label="Aqueous work-up"]; Purification [label="Column chromatography"]; Characterization [label="NMR, HRMS"]; End [label="Pure Amide Derivative", fillcolor="#EA4335"];
Start -> Activation; Activation -> Amine; Amine -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } caption { label = "Workflow for Amide Library Synthesis."; fontsize = 10; }
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is a standard initial screen for cytotoxicity of potential anticancer compounds.[2]
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, which is a hallmark of anticancer activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Start: Cancer Cell Lines", fillcolor="#FBBC05"]; Seeding [label="Seed cells in 96-well plates"]; Treatment [label="Treat with compound dilutions"]; Incubation [label="Incubate for 48-72 hours"]; MTT [label="Add MTT solution"]; Formazan [label="Solubilize formazan with DMSO"]; Absorbance [label="Measure absorbance at 570 nm"]; Analysis [label="Calculate IC50 value"]; End [label="Determine Anticancer Activity", fillcolor="#EA4335"];
Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT; MTT -> Formazan; Formazan -> Absorbance; Absorbance -> Analysis; Analysis -> End; } caption { label = "Workflow for MTT Cytotoxicity Assay."; fontsize = 10; }
Data Presentation
The results from the biological assays should be summarized in a clear and concise manner to facilitate SAR analysis.
Table 1: In Vitro Anticancer Activity of 5,7-Dichloro-2-methylquinoline-4-carboxamide Derivatives
| Compound ID | R Group (Amine) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Parent Acid | - | >100 | >100 |
| Derivative 1 | e.g., Benzylamine | 15.2 | 21.8 |
| Derivative 2 | e.g., Piperidine | 8.7 | 12.5 |
| Derivative 3 | e.g., Aniline | 25.1 | 33.4 |
| Positive Control | e.g., Doxorubicin | 0.5 | 0.8 |
Conclusion and Future Directions
The 5,7-dichloro-2-methylquinoline-4-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities associated with the broader quinoline-4-carboxylic acid class provide a strong foundation for further exploration. The protocols and data presented herein offer a roadmap for researchers to synthesize and evaluate new derivatives with the potential for enhanced potency and selectivity against a range of diseases. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo efficacy studies for the most promising candidates.
References
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
- Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic...
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
Application Notes & Protocols: Decarboxylation of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the decarboxylation of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid to yield 5,7-Dichloro-2-methylquinoline. Quinolines are a critical structural motif in medicinal chemistry and drug development, making efficient synthetic routes to their derivatives highly valuable.[1] This guide details the underlying chemical principles, compares various decarboxylation methodologies, and provides validated, step-by-step protocols suitable for research and process development scientists. We will explore thermal, and metal-catalyzed techniques, offering insights into reaction optimization, monitoring, and product purification.
Introduction and Scientific Background
The quinoline core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[2] The target product of this protocol, 5,7-Dichloro-2-methylquinoline, serves as a key intermediate for more complex molecular architectures. Its precursor, 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, is typically synthesized via established methods like the Doebner reaction, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[3]
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a fundamental transformation in organic synthesis.[4] For heteroaromatic carboxylic acids like quinoline-4-carboxylic acids, this reaction is often thermally driven, proceeding through a cyclic transition state that is facilitated by the electronic nature of the aromatic system.[5] Understanding and controlling this step is crucial for achieving high purity and yield of the final product.
The Synthesis Precursor: A Note on Starting Material Purity
The quality of the starting 5,7-Dichloro-2-methylquinoline-4-carboxylic acid directly impacts the decarboxylation efficiency and the final product's purity. This acid is commonly prepared using the Doebner synthesis.[3]
Figure 1. General synthetic context for the starting material.
It is imperative to ensure the starting carboxylic acid is free from residual reagents from its synthesis, as these can lead to side reactions and purification challenges post-decarboxylation.
Mechanism of Decarboxylation
The decarboxylation of quinoline-4-carboxylic acids is believed to proceed through a concerted, six-membered cyclic transition state when heated.[5] The quinoline nitrogen plays a key role in stabilizing the transition state and the resulting enol intermediate, which rapidly tautomerizes to the more stable aromatic product.
Figure 2. Proposed mechanism for thermal decarboxylation.
Causality: The stability of the aromatic quinoline ring provides a strong thermodynamic driving force for the reaction. The reaction is essentially irreversible due to the loss of gaseous CO₂. This mechanism does not require an external catalyst and is primarily dependent on reaching a sufficient activation temperature.[5]
Comparative Analysis of Decarboxylation Protocols
Two primary methods are presented: classical thermal decarboxylation and a more modern metal-catalyzed approach. The choice of method depends on the available equipment, scale, and desired reaction conditions.
| Parameter | Protocol 1: Thermal Decarboxylation | Protocol 2: Metal-Catalyzed Decarboxylation |
| Principle | Heating in a high-boiling inert solvent. | Use of a transition metal catalyst (e.g., Ag₂CO₃) to lower the activation energy. |
| Temperature | High (200-260 °C) | Milder (100-150 °C) |
| Reagents | High-boiling solvent (e.g., Dowtherm A, Diphenyl ether) | Ag₂CO₃, Acetic Acid, DMSO |
| Pros | Simple, no expensive catalysts, scalable.[6] | Milder conditions, potentially higher selectivity, compatible with sensitive functional groups.[7] |
| Cons | High energy consumption, potential for thermal degradation. | Catalyst cost, potential for metal contamination in the product, requires careful optimization. |
| Typical Yield | 85-98% (reported for analogous systems)[6] | 70-95% (reported for analogous systems)[7] |
Detailed Experimental Protocols
Protocol 1: High-Temperature Thermal Decarboxylation
This robust protocol utilizes a high-boiling point solvent to ensure uniform heating and efficient decarboxylation. It is the most common and straightforward method.[6]
Materials:
-
5,7-Dichloro-2-methylquinoline-4-carboxylic acid
-
Dowtherm A (or diphenyl ether)
-
Toluene
-
Three-neck round-bottom flask
-
Stirrer (magnetic or overhead)
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle
Procedure:
-
Setup: Assemble the three-neck flask with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure the apparatus is dry and situated in a well-ventilated fume hood.
-
Charge Reactor: To the flask, add 5,7-Dichloro-2-methylquinoline-4-carboxylic acid (1.0 eq). For every 1 gram of acid, add 10-15 mL of Dowtherm A.
-
Heating: Begin stirring and heat the mixture. A stream of nitrogen can be passed over the reaction to help remove any moisture.[6]
-
Reaction: Heat the mixture to 240-250 °C. The onset of decarboxylation is typically marked by vigorous evolution of CO₂ gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Monitoring: Monitor the reaction's progress by TLC (see Section 5.1). A sample can be taken (carefully, at high temperature), diluted with dichloromethane, and spotted against the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Cooling and Workup: Once complete, allow the reaction mixture to cool to below 100 °C. Carefully add an equal volume of toluene to dilute the mixture.
-
Extraction: Transfer the cooled mixture to a separatory funnel. Extract the product from the Dowtherm A with 10% hydrochloric acid (3 x 50 mL for a 10g scale reaction). The basic quinoline product will move into the acidic aqueous phase.
-
Isolation: Combine the acidic aqueous extracts and cool in an ice bath. Slowly basify with 10% sodium hydroxide until the pH is >10. The product, 5,7-Dichloro-2-methylquinoline, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with deionized water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.[8]
Protocol 2: Silver-Catalyzed Decarboxylation
This method offers a milder alternative, which can be advantageous if the substrate is sensitive to high temperatures. The protocol is adapted from established methods for heteroaromatic carboxylic acids.[7]
Materials:
-
5,7-Dichloro-2-methylquinoline-4-carboxylic acid
-
Silver(I) Carbonate (Ag₂CO₃)
-
Acetic Acid (AcOH), glacial
-
Dimethyl sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Schlenk flask or sealed vial
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 5,7-Dichloro-2-methylquinoline-4-carboxylic acid (1.0 eq), Ag₂CO₃ (0.1 eq), and a magnetic stir bar.
-
Solvent Addition: Add DMSO (0.2 M concentration relative to the substrate) followed by glacial acetic acid (2.0 eq).
-
Heating: Seal the flask and heat the mixture in a pre-heated oil bath at 120 °C.
-
Reaction: Stir at this temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]
-
Cooling and Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x, to remove acetic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5,7-Dichloro-2-methylquinoline.[10]
Experimental Workflow and Analytical Monitoring
A systematic workflow ensures reproducibility and high purity of the final product.
Figure 3. General experimental and analytical workflow.
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the reaction's progress.[11]
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 7:3 Hexane : Ethyl Acetate (+0.5% Triethylamine for basic product) |
| Visualization | UV light (254 nm) |
| Expected Results | Starting Acid (Rf ≈ 0.1-0.2), Product (Rf ≈ 0.6-0.7) |
Causality: The carboxylic acid starting material is significantly more polar than the decarboxylated product, resulting in a much lower Rf value. The addition of a basic modifier like triethylamine to the eluent can prevent the basic quinoline product from streaking on the acidic silica gel plate, leading to sharper spots and better resolution.[10]
Product Characterization
The identity and purity of the final product, 5,7-Dichloro-2-methylquinoline, should be confirmed using standard analytical techniques.[12]
-
¹H NMR: Expect characteristic signals for the aromatic protons and the methyl group.
-
¹³C NMR: Expect distinct signals for each carbon in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₁₀H₇Cl₂N ≈ 211.00 g/mol ), showing the characteristic isotopic pattern for two chlorine atoms.
-
Melting Point (MP): A sharp melting point indicates high purity.
Safety and Handling
-
High Temperatures: Thermal decarboxylation involves temperatures exceeding 200 °C. Use a reliable heating mantle and temperature controller. Ensure no flammable solvents are nearby. Perform the reaction in a chemical fume hood.
-
High-Boiling Solvents: Dowtherm A and diphenyl ether have low vapor pressures but can cause irritation. Avoid inhalation and skin contact.
-
Acids and Bases: Handle concentrated hydrochloric acid and sodium hydroxide solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Metal Catalysts: Silver compounds can be toxic and may stain skin and surfaces. Handle with care.
References
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Vertex AI Search Result[1]
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Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11(24), 5710–5713. [Link]
-
Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633. [Link]
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Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]
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Clark, L. W. (1962). The Decarboxylation of Malonic Acid and its Derivatives. The Journal of Physical Chemistry, 66(1), 125-128. [Link] (Note: This is a general reference for the mechanism, analogous to the process in quinoline-4-carboxylic acids).
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
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O'Leary, M. H. (1986). The involvement of carbanionic intermediates in enzyme-catalyzed decarboxylations. Bioorganic Chemistry, 14(4), 299-307. [Link]
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Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
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Optimal Reaction Conditions for Nucleophilic Substitution on Chlorinated Quinolines: An Application Guide
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a multitude of bioactive compounds and functional materials. The strategic functionalization of this heterocyclic system is paramount for modulating its physicochemical and biological properties. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on chlorinated quinolines stands out as a robust and versatile strategy for introducing a diverse array of functional groups.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the optimal reaction conditions for nucleophilic substitution on chlorinated quinolines. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of these reactions, offering insights into the causal relationships between reaction parameters and outcomes. By understanding the "why" behind the "how," researchers can rationally design and troubleshoot their synthetic routes, leading to more efficient and successful outcomes.
Mechanistic Insights: The Addition-Elimination Pathway
Nucleophilic substitution on chlorinated quinolines predominantly proceeds via a bimolecular addition-elimination mechanism, a cornerstone of nucleophilic aromatic substitution (SNAr).[1][2][3] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the quinoline ring bearing a chlorine atom. This attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is a critical determinant of the reaction rate. The final step involves the expulsion of the chloride leaving group, restoring the aromaticity of the quinoline ring and yielding the substituted product.
The inherent electron-withdrawing nature of the nitrogen atom in the quinoline ring plays a crucial role in activating the system towards nucleophilic attack, particularly at the 2- and 4-positions.[1][5][6] Resonance structures illustrate that these positions bear a partial positive charge, rendering them susceptible to attack by electron-rich nucleophiles.
Key Parameters Influencing Reaction Outcomes
The success and selectivity of nucleophilic substitution on chlorinated quinolines are governed by a confluence of factors. A thorough understanding of these parameters is essential for optimizing reaction conditions.
Positional Reactivity of the Chlorine Substituent
The position of the chlorine atom on the quinoline ring is the single most important factor determining its reactivity towards nucleophiles. The order of reactivity is generally:
4-chloroquinoline > 2-chloroquinoline >> chloroquinolines substituted on the benzene ring (e.g., 6-chloro, 7-chloro)
Halogen atoms at the 2- and 4-positions are readily displaced by nucleophiles.[1][5] The heightened reactivity of the 4-position compared to the 2-position is attributed to greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitrogen atom.[1] Substitution at other positions on the carbocyclic ring is significantly more challenging and often requires more forcing conditions or the presence of strongly electron-withdrawing groups.[4]
The Nature of the Nucleophile
A wide variety of nucleophiles can be employed in the substitution of chlorinated quinolines, each with its own characteristic reactivity and optimal reaction conditions.
-
Nitrogen Nucleophiles (Amines, Anilines, Hydrazines, Azides): Amination reactions are among the most common and well-studied substitutions. Primary and secondary amines, anilines, and hydrazines readily displace chlorine at the 2- and 4-positions.[7][8] Weaker nucleophiles may require higher temperatures or the use of a base to deprotonate the nucleophile and increase its reactivity.
-
Oxygen Nucleophiles (Alcohols, Phenols, Water): While possible, the substitution with neutral oxygen nucleophiles like alcohols and water often requires elevated temperatures.[1] The use of the corresponding alkoxides or phenoxides, generated by the addition of a base, significantly enhances the reaction rate.
-
Sulfur Nucleophiles (Thiols, Thiophenols): Sulfur nucleophiles are generally more potent than their oxygen counterparts and react readily with chloroquinolines, often under milder conditions.[7]
-
Carbon Nucleophiles (Cyanide, Enolates): The introduction of carbon-based substituents can be achieved using nucleophiles like cyanide salts or stabilized carbanions.[9][10]
-
Halogen Exchange: While less common, it is possible to exchange one halogen for another under specific conditions.
The Role of the Solvent
The choice of solvent can profoundly impact the rate and outcome of SNAr reactions on chloroquinolines. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile while leaving the anionic nucleophile relatively "naked" and more reactive.[11][12]
| Solvent Type | Examples | Rationale for Use |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Excellent for dissolving a wide range of reactants and stabilizing the charged intermediate. They do not strongly solvate the nucleophile, thus enhancing its reactivity.[11] |
| Polar Protic | Ethanol, Isopropanol, Water | Can act as both a solvent and a nucleophile. Often used in reactions with amines where the solvent can also help to solvate the transition state. |
| Aromatic | Toluene, Xylene | Generally used for higher temperature reactions. |
Temperature and Reaction Time
The reaction temperature is a critical parameter that must be optimized for each specific transformation. As a general rule, less reactive nucleophiles and less activated chloroquinoline substrates will require higher temperatures to achieve a reasonable reaction rate. Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields.[13]
Catalysis: The Impact of Acids and Bases
-
Base Catalysis: In reactions involving protic nucleophiles such as amines, alcohols, and thiols, the addition of a base is often beneficial. The base deprotonates the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH).[14]
-
Acid Catalysis: In some cases, particularly with weakly basic nucleophiles, acid catalysis can enhance the reaction rate.[2] Protonation of the quinoline nitrogen makes the ring even more electron-deficient and thus more susceptible to nucleophilic attack. However, care must be taken as protonation of the nucleophile will render it unreactive.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for common nucleophilic substitution reactions on chlorinated quinolines.
Protocol 1: General Procedure for the Amination of 4-Chloroquinolines
This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives, a scaffold found in numerous antimalarial drugs.[4][15][16]
Workflow Diagram:
Caption: General workflow for the amination of 4-chloroquinolines.
Materials:
-
4-Chloroquinoline (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Solvent (e.g., Ethanol, DMF, or NMP)
-
Base (optional, e.g., K₂CO₃, 2.0 eq)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Stirring apparatus
-
Heating apparatus (oil bath or microwave reactor)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add the 4-chloroquinoline, the amine nucleophile, and the solvent. If a base is required, add it to the mixture.
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture with stirring to a temperature between 80-140 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Heat the sealed reaction vessel in a microwave reactor to a temperature between 100-180 °C for 15-60 minutes.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting 4-chloroquinoline and the appearance of the more polar product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 4-Aryloxyquinolines via Nucleophilic Substitution
This protocol details the synthesis of 4-aryloxyquinoline derivatives through the reaction of a 4-chloroquinoline with a phenol.
Materials:
-
4-Chloroquinoline (1.0 eq)
-
Phenol derivative (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol derivative in DMF. Add potassium carbonate and stir the mixture at room temperature for 15 minutes.
-
Addition of Chloroquinoline: Add the 4-chloroquinoline to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC until the starting 4-chloroquinoline is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate will form, which is then collected by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Palladium-Catalyzed Cyanation of 3-Chloroquinoline
While direct nucleophilic substitution at the 3-position is difficult, palladium-catalyzed cross-coupling reactions provide an efficient route to functionalization.[17]
Workflow Diagram:
Sources
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5,7-dichloro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding this specific synthesis. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is dedicated to pinpointing and resolving specific problems that can arise during the synthesis of 5,7-dichloro-2-methylquinoline-4-carboxylic acid. The primary synthetic route discussed is the Doebner reaction, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[1][2]
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in quinoline synthesis and can be attributed to several factors.[3][4][5] A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The Doebner reaction is sensitive to temperature.[4]
-
Causality: Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures can cause degradation of starting materials or the final product, often resulting in tar formation.[4]
-
Troubleshooting Steps:
-
Monitor Temperature Carefully: Ensure your reaction vessel is heated uniformly and the temperature is accurately monitored.
-
Incremental Temperature Increase: If the reaction is slow, consider increasing the temperature in 10°C increments while monitoring the progress by Thin-Layer Chromatography (TLC).[3]
-
Reflux Conditions: For many Doebner syntheses, refluxing in a suitable solvent like ethanol is a good starting point.
-
-
-
Incorrect Reagent Stoichiometry: The molar ratios of the reactants are critical for maximizing product formation.
-
Causality: An excess or deficit of any reactant (3,5-dichloroaniline, acetaldehyde, or pyruvic acid) can lead to the formation of side products or leave unreacted starting materials.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all molar calculations before weighing your reagents.
-
Use a Slight Excess of Pyruvic Acid: In some cases, a slight excess (e.g., 1.1 equivalents) of pyruvic acid can help drive the reaction to completion.
-
-
-
Catalyst Issues: The choice and condition of the catalyst can significantly impact the reaction rate and yield.[3][6]
-
Causality: While the Doebner reaction can proceed without a dedicated catalyst, acidic conditions are generally required. The acid protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aniline.[1] If the acidity is too low, the reaction will be slow. If it's too high, it can lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Acid Catalyst: Often, the pyruvic acid itself provides sufficient acidity. However, if the reaction is sluggish, a catalytic amount of a Brønsted acid like p-toluenesulfonic acid can be beneficial.[7]
-
Modern Catalysts: Consider exploring more modern and milder catalytic systems. For instance, sulfamic acid has been shown to be an effective catalyst for the Doebner reaction.[8]
-
-
-
Presence of Water: Water can sometimes hinder the reaction.
-
Causality: The formation of the initial enamine intermediate involves the elimination of water.[1][9] According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ anhydrous solvents to minimize the water content in the reaction mixture.
-
Dean-Stark Trap: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to remove water as it is formed.
-
-
Question 2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
The formation of tar is a common indication of side reactions and product degradation, often due to harsh reaction conditions.[4]
Possible Causes & Solutions:
-
Excessive Heat: As mentioned previously, high temperatures can lead to the decomposition of reactants and products.[4]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.
-
Gradual Heating: Heat the reaction mixture gradually to the desired temperature to avoid localized overheating.
-
-
-
Strongly Acidic Conditions: While acid is necessary, overly strong acidic conditions can promote polymerization of the aldehyde and other side reactions.
-
Troubleshooting Steps:
-
Use a Milder Acid Catalyst: If using a strong acid, consider switching to a milder one like acetic acid, which can also serve as a solvent.
-
Control Catalyst Loading: Use only a catalytic amount of the acid.
-
-
-
Air Oxidation: Some intermediates in the quinoline synthesis can be sensitive to air oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
-
Question 3: My final product is difficult to purify and contains persistent impurities. What are some effective purification strategies?
Purification of quinoline carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.
Effective Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: Experiment with different solvents and solvent mixtures to find the optimal conditions for recrystallization. Common solvents for quinoline derivatives include ethanol, methanol, acetic acid, and dimethylformamide (DMF).[10][11]
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.[12]
-
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.
-
Procedure:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1M sodium hydroxide) to deprotonate the carboxylic acid and move it into the aqueous layer as its sodium salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with an acid (e.g., 1M hydrochloric acid) to precipitate the purified quinoline carboxylic acid.
-
Collect the solid by filtration.
-
-
-
Column Chromatography: While less common for highly polar compounds, it can be effective if other methods fail.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane) is typically used. A small amount of acetic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve the peak shape.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 5,7-dichloro-2-methylquinoline-4-carboxylic acid.
What is the general reaction mechanism for the Doebner synthesis of 5,7-dichloro-2-methylquinoline-4-carboxylic acid?
The Doebner reaction is a multi-step process that can be summarized as follows:[1]
-
Aldol-type condensation: The aldehyde (acetaldehyde) and pyruvic acid undergo an aldol-type condensation to form an α,β-unsaturated carbonyl compound.
-
Michael Addition: The aniline (3,5-dichloroaniline) acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound via a Michael addition.[13]
-
Cyclization: The intermediate then undergoes an intramolecular cyclization.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring.
Caption: Simplified workflow of the Doebner reaction.
Are there alternative synthetic routes to consider?
Yes, several other named reactions can be used for quinoline synthesis, although the Doebner and Pfitzinger reactions are common for quinoline-4-carboxylic acids.[1][2]
-
Pfitzinger Reaction: This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group.[14] It is a versatile method for preparing quinoline-4-carboxylic acids with various substituents.
-
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions.[15][16] While it typically yields 2,4-disubstituted quinolines, modifications can be made to synthesize other derivatives.[1]
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3]
What analytical techniques are recommended for characterizing the final product?
A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of the synthesized 5,7-dichloro-2-methylquinoline-4-carboxylic acid.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To determine the proton environment and confirm the structure. | Expect characteristic signals for the aromatic protons on the quinoline ring, the methyl group protons, and the carboxylic acid proton (which may be broad or exchange with D₂O). |
| ¹³C NMR Spectroscopy | To determine the carbon skeleton of the molecule. | Expect distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak should correspond to the calculated molecular weight of the product. |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C=C and C=N stretches of the quinoline ring. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single sharp peak indicates a high degree of purity. HPLC can also be used for quantitative analysis.[17] |
| Melting Point | To assess the purity of a solid sample. | A sharp melting point range close to the literature value indicates high purity. |
What are some of the key applications of 5,7-dichloro-2-methylquinoline-4-carboxylic acid and its derivatives?
Quinoline-4-carboxylic acids are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including:
-
Anticancer agents: Some quinoline-4-carboxylic acid derivatives have shown potent anticancer activity by inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for cancer cell proliferation.
-
Antibacterial agents: The quinolone class of antibiotics, which are structurally related to quinoline-4-carboxylic acids, are well-known for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.
-
Antiviral and Anti-inflammatory properties: Research has also explored the potential of these compounds as antiviral and anti-inflammatory agents.
III. Experimental Protocols
General Protocol for the Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid via the Doebner Reaction
Disclaimer: This is a general guideline. Reaction conditions may need to be optimized for specific laboratory setups and desired scales.
Materials:
-
3,5-Dichloroaniline
-
Acetaldehyde
-
Pyruvic acid
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 eq) in ethanol.
-
To this solution, add pyruvic acid (1.1 eq) followed by the slow addition of acetaldehyde (1.0 eq).
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
To purify the crude product, dissolve it in a dilute aqueous solution of sodium hydroxide.
-
Treat the basic solution with activated charcoal to remove colored impurities and then filter.
-
Acidify the filtrate with concentrated hydrochloric acid until the product precipitates.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
Caption: Step-by-step synthesis workflow.
IV. References
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 15, 2026, from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Combes synthesis of quinolines. (n.d.). Retrieved February 15, 2026, from [Link]
-
Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]
-
Combes quinoline synthesis - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.). Retrieved February 15, 2026, from
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1 - Googleapis.com. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (n.d.). Retrieved February 15, 2026, from [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (n.d.). Retrieved February 15, 2026, from [Link]
-
US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.). Retrieved February 15, 2026, from
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Analytical Methods - CONICET. (n.d.). Retrieved February 15, 2026, from [Link]
-
The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Interaction of 5,7-dichloro-2-methyl-8-hydroxyquinoline With Ionic Micelles - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Combes synthesis of quinolines [quimicaorganica.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5,7-Dichloro-2-methylquinoline-4-carboxylic acid in aqueous media. Given the limited publicly available physicochemical data for this specific molecule, this document emphasizes a systematic, first-principles approach to characterization and solubilization. Our goal is to empower you with the foundational knowledge and practical methodologies to overcome these challenges in your own laboratory setting.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section is designed in a question-and-answer format to directly address the common issues encountered during the handling and formulation of this compound.
Q1: I've obtained 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, and it has negligible solubility in my aqueous buffer. What is the critical first step?
A1: The foundational step is to determine the compound's aqueous pH-solubility profile and estimate its pKa.
The structure of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid contains a carboxylic acid group, which is an ionizable functional group. Its charge state, and therefore its solubility, will be highly dependent on the pH of the solution.[1][2][3] The Henderson-Hasselbalch equation governs this relationship, and understanding the compound's pKa (the pH at which 50% of the molecules are ionized) is paramount.
At a pH below the pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is expected to be poorly soluble due to the molecule's rigid, aromatic, and halogenated structure. Above the pKa, it will deprotonate to its carboxylate form (-COO⁻), creating an ion that is significantly more polar and, therefore, more soluble in water.
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in each supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate method.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of each buffer. The resulting curve will reveal the pH at which solubility dramatically increases. The inflection point of this curve provides an experimental estimate of the compound's pKa.
Caption: A simplified workflow for a laboratory-scale salt screening experiment.
Q3: Salt formation is not an option for my experimental system, or I require even higher solubility. What other formulation strategies can I employ?
A3: Advanced formulation techniques using co-solvents, surfactants, or cyclodextrins can further enhance solubility. [4][5] These methods work by altering the properties of the solvent to make it more favorable for the drug molecule or by encapsulating the drug molecule to shield it from the aqueous environment.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [6][7][]This "polarity reduction" makes the aqueous environment more hospitable to a hydrophobic molecule like 5,7-Dichloro-2-methylquinoline-4-carboxylic acid. [9]Common examples include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO). [6][]* Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), form structures called micelles. [10]These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure. [11]Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Cremophor® EL. [10][12]* Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape, featuring a hydrophilic exterior and a hydrophobic interior cavity. [13][14][15]The poorly soluble drug molecule can become entrapped within this hydrophobic cavity, forming an "inclusion complex." [16][17]This complex has a hydrophilic exterior, allowing it to dissolve readily in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and a good safety profile. [17]
Experimental Protocol: Screening Advanced Formulations
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a pure organic solvent (e.g., DMSO or ethanol).
-
Excipient Solution Preparation: Prepare a series of aqueous solutions containing increasing concentrations of your chosen excipient (e.g., 0-50% PG in water, 0-5% Tween® 80 in water, or 0-20% HP-β-CD in water).
-
Mixing: Add a small, fixed amount of your compound's stock solution to each excipient solution. It is crucial to keep the final concentration of the organic solvent low (typically <1-2%) to ensure it does not significantly contribute to solubility.
-
Equilibration & Observation: Mix and equilibrate the samples as described previously. Observe visually for precipitation.
-
Quantification: For the clear samples, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC to determine the solubility in each formulation.
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity. [][9] | Simple to prepare; can achieve very high concentrations. [4] | May precipitate upon dilution in aqueous media; potential for biological/cellular toxicity at high concentrations. [7] |
| Surfactants | Micellar encapsulation of the drug. [11][18] | High loading capacity; can improve membrane permeability. | Potential for cell membrane disruption and toxicity; complex behavior upon dilution. [12][18] |
| Cyclodextrins | Forms a water-soluble inclusion complex with the drug. [13][15] | Generally low toxicity; can improve drug stability. [14][16] | Limited by 1:1 or 1:2 drug:cyclodextrin stoichiometry; can be expensive. |
Frequently Asked Questions (FAQs)
-
What are the key physicochemical properties I need to consider for this compound? Beyond the pKa, understanding the compound's lipophilicity (often estimated by LogP) and its solid-state properties (e.g., crystallinity vs. amorphous state) is crucial. A high LogP would suggest that lipid-based formulations could be a viable strategy. [19][20][21]The crystalline form of a compound is typically much less soluble than its amorphous form, though the amorphous form may be less stable. [22]
-
How does the chemical structure of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid influence its solubility?
-
Quinoline Core: This is a large, rigid, and aromatic heterocyclic system, which is inherently hydrophobic and contributes to poor aqueous solubility.
-
Dichloro- Substitution: The two chlorine atoms significantly increase the molecule's lipophilicity and molecular weight, further decreasing water solubility.
-
Methyl Group: This small alkyl group adds to the overall hydrophobicity.
-
Carboxylic Acid: This is the key to aqueous solubilization. It is the only strongly polar, ionizable group that can be leveraged to overcome the hydrophobicity of the rest of the molecule.
-
-
Are there any potential stability issues I should be aware of when formulating this compound? While quinolines are generally stable, formulating at extreme pH values (e.g., >10 or <2) for extended periods or at high temperatures could potentially lead to degradation. [23]It is always advisable to perform a preliminary stability assessment of your final formulation under your intended storage and use conditions.
-
How do I choose the best solubilization strategy for my specific application? The choice is highly dependent on the experimental context. The following decision tree provides a general framework.
Caption: Decision framework for selecting a solubilization strategy.
References
- Cyclodextrins in delivery systems: Applications - PMC - NIH. (n.d.).
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
- CYCLODEXTRIN: A DRUG CARRIER SYSTEMS - Research and Reviews. (2012, November 11).
- Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
- Methods to boost solubility - IJSDR. (2011, January 12).
- Cosolvent - Wikipedia. (n.d.).
- New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Journal of Pharmacy and Pharmacology | Oxford Academic. (2010, November 1).
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 26).
- Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (2014, July 11).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
- New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Request PDF - ResearchGate. (2025, August 6).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
- Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Taylor & Francis. (2011, November 28).
- Salt formation to improve drug solubility. - Connected Papers. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Salt formation to improve drug solubility - PubMed. (2007, July 30).
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
- Techniques to Enhance Drug Solubility - Labinsights. (2023, May 8).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
- PH adjustment: Significance and symbolism. (2026, January 7).
- 8.11 pH and Solubility | AP Chemistry. (n.d.).
- pH and Solubility - AP Chem | Fiveable. (2025, August 15).
- The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.).
- Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (2021).
- Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
- 5,7-Dichloro-8-hydroxy-2-methylquinoline 98 72-80-0 - Sigma-Aldrich. (n.d.).
- 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 851784-82-2 - ChemicalBook. (2025, September 28).
- 131123-76-7|5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid - BLDpharm. (n.d.).
- 5,7-Dichloro-8-hydroxy-2-methylquinoline | CAS 72-80-0 | SCBT. (n.d.).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28).
- 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid - PubChem. (n.d.).
- 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride. (n.d.).
- 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester | CAS 157848-08-3 | SCBT. (n.d.).
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. (n.d.).
- CAS 75434-10-5 7-Methylquinoline-2-carboxylic acid - Alfa Chemistry. (n.d.).
- Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate - mzCloud. (2016, February 4).
Sources
- 1. wisdomlib.org [wisdomlib.org]
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- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude 5,7-Dichloro-2-methylquinoline-4-carboxylic acid?
A1: Recrystallization is the most widely applicable and effective method for purifying this compound, especially for removing minor impurities after synthesis. The key to a successful recrystallization is selecting an appropriate solvent system. Given the carboxylic acid and chlorinated quinoline moieties, the compound has moderate polarity.
-
Single-Solvent Recrystallization: The ideal single solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2] Ethanol or mixtures containing ethanol are often good starting points for quinoline-based carboxylic acids.[3]
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be identified, a two-solvent system is a powerful alternative.[1] This involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (saturation point).[4] For a compound like this, a good solvent might be DMF or DMSO, with an anti-solvent like water or a non-polar solvent like hexane.[4][5]
Q2: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[6] This is a common problem, especially if the compound is significantly impure, as impurities can depress the melting point.
Causality & Solutions:
-
Cooling Rate is Too High: Rapid cooling ("shock cooling") can cause the compound to crash out of solution as a supercooled liquid.[7] The remedy is to allow the solution to cool slowly and without disturbance. Let it cool to room temperature on the benchtop before moving it to an ice bath.[7]
-
Solution is Too Concentrated: If the concentration of the solute is too high, it may precipitate prematurely. To fix this, re-heat the mixture to dissolve the oil, add a small amount of the "good" solvent to decrease the saturation, and then allow it to cool slowly again.[6][8]
-
High Impurity Load: A high concentration of impurities can significantly lower the melting point of the mixture. Consider a pre-purification step, such as an acid-base extraction, to remove impurities with different acidic/basic properties.
Q3: I'm getting a very low yield after recrystallization. What are the likely causes?
A3: A poor yield is one of the most frequent issues in recrystallization.[6] Several factors can contribute to this:
-
Using Too Much Solvent: This is the most common reason for low recovery.[2][8] The goal is to create a saturated solution at the solvent's boiling point. Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]
-
Premature Crystallization: If crystals form too early, for instance during a hot gravity filtration step, product will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Warm or Excessive Solvent: Washing the collected crystals should be done with a minimal amount of ice-cold solvent to rinse away adhering impurities without re-dissolving the product.[2]
Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A4: This is a classic case of supersaturation, where the compound remains dissolved beyond its normal saturation point.[8] Several techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[1] The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[6]
-
Reduce Solvent Volume: It's possible too much solvent was added initially.[8] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.
| Problem | Potential Cause | Recommended Solution |
| Colored Impurities in Final Product | Highly colored byproducts from the synthesis are co-crystallizing with the product. | Add a small amount of activated charcoal (Norit) to the hot solution before the hot gravity filtration step. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.[1] |
| Product is Insoluble in Common Recrystallization Solvents | The compound's polarity may not be well-matched to standard solvents. Carboxylic acids can be notoriously difficult to dissolve in non-polar solvents.[9] | Explore polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5] Be aware that these high-boiling point solvents can be difficult to remove completely. Alternatively, consider an acid-base extraction. |
| Product Decomposes on Silica Gel Chromatography | The acidic nature of standard silica gel may be causing decomposition of the quinoline ring system. | Try using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (neutral or basic).[10] Reverse-phase (C18) chromatography could also be an option if the compound is soluble in appropriate mobile phases. |
| Final Product has a Broad Melting Point Range | The product is still impure, or it may contain residual solvent. | A broad melting point range indicates the presence of impurities which disrupt the crystal lattice. The product likely requires another round of recrystallization. If the melting point is also depressed, this is a strong indicator of impurity. Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying 5,7-Dichloro-2-methylquinoline-4-carboxylic acid using a single solvent, such as ethanol.
Workflow:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents to find one where it is poorly soluble at room temperature but very soluble when hot. Ethanol is a good starting point.
-
Dissolution: Place the crude 5,7-Dichloro-2-methylquinoline-4-carboxylic acid in an Erlenmeyer flask. Heat your chosen solvent on a hot plate and add the minimum amount of the hot solvent to the flask until all the solid just dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then re-heat to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[1]
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This technique leverages the carboxylic acid functional group to separate it from neutral or basic impurities.
Logic Flow:
Caption: Logic flow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract it one or more times with a dilute aqueous base, such as 5% sodium hydroxide or sodium bicarbonate solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by adding concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper). The purified 5,7-Dichloro-2-methylquinoline-4-carboxylic acid will precipitate out of the solution.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum. This product can then be further purified by recrystallization if needed.
References
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021-03-05). Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]
-
ResearchGate. Recrystallization. Available from: [Link]
-
University of York. Problems with Recrystallisations. Available from: [Link]
-
LookChem. Purification of Quinoline - Chempedia. Available from: [Link]
-
Reddit. Purification of Quinoline-3,4-diones : r/Chempros. (2025-04-08). Available from: [Link]
-
Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. Available from: [Link]
-
University of Calgary. Solubility of Organic Compounds. (2023-08-31). Available from: [Link]
-
Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Available from: [Link]
- Google Patents. NO874788D0 - PROCEDURE FOR THE PREPARATION OF QUINOLINE CARBOXYL ACIDS..
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017-03-19). Available from: [Link]
-
ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic.... Available from: [Link]
-
PMC. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Available from: [Link]
-
PubChem. CID 5288072 | C10H5Cl2NO3. Available from: [Link]
- Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]
- Google Patents. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
-
Scribd. Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water. Available from: [Link]
-
De Gruyter. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link]
-
Reddit. carboxylic acid solubility + TLC : r/chemhelp. (2023-03-09). Available from: [Link]
- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group. (2021-09-23). Available from: [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Hub: Purification of Chlorinated Quinoline Carboxylic Acids
Status: Operational | Role: Senior Application Scientist | Ticket: #CQCA-Recryst-001
Executive Summary & Chemical Logic
Welcome to the technical support hub for the purification of chlorinated quinoline carboxylic acids (e.g., Quinclorac, Quinmerac, and their intermediates).
The Core Challenge:
These molecules present a "solubility paradox." The quinoline core, reinforced by chlorine atoms, is lipophilic and planar, promoting strong
The Solution Strategy: Successful recrystallization requires a solvent system that:
-
Disrupts Intermolecular Hydrogen Bonding: The solvent must break the carboxylic acid dimers (
). -
Suppresses Zwitterion Formation: The quinoline nitrogen is basic (
for the conjugate acid). If the solvent pH is near neutral, the proton can migrate from the acid to the nitrogen, creating an insoluble zwitterion. Acidic solvents are therefore preferred. -
Solubilizes the Chlorinated Core: The solvent must have sufficient organic character to solvate the lipophilic chloro-quinoline rings at high temperatures.
Solvent Selection Matrix
Use this table to select the starting solvent based on your crude material's profile.
| Solvent System | Role | Suitability | Technical Notes |
| Glacial Acetic Acid | Primary | High Purity | The Gold Standard. High boiling point ( |
| DMF / Water | Secondary | Stubborn Residues | Use for highly substituted, very insoluble analogs. Dissolve in hot DMF, then add hot water until turbid. Warning: DMF is hard to remove. |
| Ethanol (Acidified) | Alternative | Light Purification | Ethanol alone often fails due to zwitterion precipitation. Add 1-2% conc. HCl or Acetic Acid to the ethanol to maintain the cationic/neutral form. |
| NaOH | Pre-treatment | Crude / Black Tar | Not a recrystallization, but a reprecipitation . Dissolve in 1M NaOH (forms soluble Na-salt), filter insolubles, then precipitate with HCl. |
| Ethyl Acetate | Specific | Intermediates | Effective for chlorinated quinoline intermediates lacking the free carboxylic acid (e.g., esters or nitro-precursors). |
Workflow Diagrams
A. Decision Logic for Purification Strategy
Figure 1: Decision tree to select the appropriate purification protocol based on crude material quality.
Standard Operating Protocols (SOPs)
Protocol A: Acid-Base Reprecipitation (The "Rough Cut")
Use this for crude reaction mixtures containing inorganic salts or heavy tars.
-
Dissolution: Suspend crude solid in water (10 mL/g).
-
Basification: Slowly add 2M NaOH with stirring until pH > 10. The solid should dissolve as the sodium salt.
-
Troubleshooting: If solids remain, these are non-acidic impurities. Filter them off.
-
-
Filtration: Filter the alkaline solution through Celite to remove tars/insolubles.
-
Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring.
-
Critical Step: Do not dump acid quickly. Dropwise addition allows larger particle growth.
-
Target pH: Adjust to pH 1-2. (Do not stop at pH 4-5, or you may isolate the zwitterion which has different solubility).
-
-
Isolation: Filter the solid, wash with water, and dry.[1]
Protocol B: Glacial Acetic Acid Recrystallization (The "Polish")
Use this for removing regioisomers and achieving analytical purity.
-
Setup: Place crude solid in a round-bottom flask with a condenser.
-
Solvent Addition: Add Glacial Acetic Acid (5 mL per gram of solid).
-
Reflux: Heat to reflux (
). The solution should become clear.-
If not dissolved: Add more acetic acid in 1 mL increments.
-
-
Cooling (The Critical Phase):
-
Filtration: Filter the crystals.
-
Wash: Wash with a small amount of cold acetic acid, followed by a liberal wash with water (to remove acetic acid).
-
Drying: Dry at
under vacuum. Acetic acid solvates are common; ensure thorough drying.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. Why?
-
Cause: This usually happens when the temperature drops too fast, or the solvent polarity is slightly off, causing the compound to separate as a liquid phase (metastable zone) rather than nucleating.
-
Fix:
-
Reheat the mixture until clear.
-
Seed the solution with a tiny crystal of pure product just as it starts to cloud.
-
Insulate the flask with foil/cotton to slow the cooling rate.
-
If using Ethanol/Water, increase the Ethanol ratio or add more Acid.
-
Q2: I cannot remove the regioisomer (e.g., 3,5-dichloro vs 3,7-dichloro).
-
Cause: Isomers often have identical solubility profiles.
-
Fix: You must switch from Kinetic to Thermodynamic control.
-
Use Protocol B (Acetic Acid).
-
Hold the temperature at
(just below reflux) for 1 hour before cooling. This allows the less stable isomer crystals to redissolve and the more stable (desired) isomer to grow (Ostwald Ripening).
-
Q3: The crystals are yellow/brown even after recrystallization.
-
Cause: Trapped oxidized aniline oligomers.
-
Fix: Perform a Hot Filtration step.[3][4] During the reflux phase of Protocol B, add Activated Carbon (10 wt%), reflux for 5 mins, and filter through a pre-heated funnel while hot. Then proceed to cooling.
Process Visualization
B. Recrystallization Workflow
Figure 2: Step-by-step workflow for the Glacial Acetic Acid method.
References
-
BASF SE. (1992). Process for the preparation of chlorinated quinolinecarboxylic acids.[5] US Patent 5,091,530.
-
Guo, X. H. (2008).[6] 3,7-Dichloroquinoline-8-carboxylic acid.[5][6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 64(9), o1738.
-
BenchChem. (2025).[10] Recrystallization Protocols for Quinoline Derivatives.
-
University of Rochester. (n.d.). Solvents for Recrystallization: General estimation of influence of particular moieties.[11]
-
PubChem. (2025).[5][9] Quinclorac (Compound CID 91739).[5][8][9] National Library of Medicine.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Quinclorac (Ref: BAS 514H) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 3,7-Dichloro-8-quinolinecarboxylic acid(84087-01-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Quinclorac - Wikipedia [en.wikipedia.org]
- 9. Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low reactivity of 4-carboxylic acid group in quinolines
Ticket ID: QN-4COOH-REACTIVITY Subject: Troubleshooting Low Reactivity of Quinoline-4-Carboxylic Acid (Cinchoninic Acid) Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Overview: Why is this reaction failing?
If you are struggling to couple, esterify, or reduce a quinoline-4-carboxylic acid, you are encountering a classic heterocyclic challenge. The failure is rarely due to "bad reagents" but rather two intrinsic molecular features of the scaffold: The Peri-Effect and Zwitterionic Lattice Energy .
The Root Causes
-
The Peri-Hydrogen Effect (Steric Hindrance): Unlike benzoic acid, the carboxylic acid at the C4 position of a quinoline ring is not free to rotate. The hydrogen atom at the C5 position (the "peri" position) exerts significant steric repulsion on the C4-carboxyl group.
-
Consequence: This forces the carboxyl group to twist out of the plane of the aromatic ring to minimize van der Waals repulsion.
-
Result: Loss of orbital overlap (conjugation) and significant steric blocking of the nucleophilic attack trajectory. Standard coupling agents (EDC, DCC) often fail to overcome this barrier.
-
-
Zwitterionic Insolubility (Electronic/Lattice Effects): The basic quinoline nitrogen (
) can deprotonate the carboxylic acid ( ), creating a zwitterion (inner salt).-
Consequence: These molecules form tight, high-melting-point crystal lattices that are notoriously insoluble in DCM, THF, or even pure DMF.
-
Result: Heterogeneous reaction mixtures where the reagents never effectively meet the substrate.
-
Visualizing the Problem
The following diagram illustrates the steric clash and the resulting decision matrix for your synthesis.
Figure 1: Diagnostic flowchart illustrating the steric and electronic barriers intrinsic to the quinoline-4-carboxylic acid scaffold.
Technical Solutions & Protocols
Do not rely on standard peptide coupling protocols (EDC/NHS). They are insufficient for this sterically hindered position. Below are the three tiered solutions, ranked by success rate.
Tier 1: The "Sledgehammer" Approach (Acid Chloride)
Success Rate: >95% Best For: Unreactive amines, anilines, and bulk esterifications.
Because the C5-H blocks the approach of nucleophiles, you must convert the -OH to a leaving group that is small and highly reactive. The acid chloride (
Protocol:
-
Suspension: Suspend 1.0 eq of Quinoline-4-carboxylic acid in anhydrous DCM (or Toluene if higher T is needed).
-
Activation: Add 2.0 eq of Oxalyl Chloride (preferred over Thionyl Chloride for cleaner workup) dropwise.
-
Catalysis: Add 2–3 drops of anhydrous DMF. Note: Gas evolution (
) will be vigorous. -
Reflux: Stir at RT for 1 hour. If the solid does not dissolve, heat to reflux for 2 hours. The solution should turn clear (yellow/orange) as the zwitterionic lattice breaks and the acyl chloride forms.
-
Evaporation (Critical): Evaporate to dryness to remove excess oxalyl chloride. Re-dissolve in fresh anhydrous DCM/THF.
-
Coupling: Add the amine/alcohol (1.1 eq) and a non-nucleophilic base (DIPEA or Et3N, 3.0 eq) dropwise at 0°C.
Tier 2: The "Solubility Hack" (Chaotropic Salts)
Success Rate: 70% Best For: When you cannot use acid chlorides (e.g., acid-sensitive protecting groups present).
If your reaction is a slurry, it will not work. The zwitterionic aggregates must be broken.
Protocol:
-
Solvent System: Use DMAc (Dimethylacetamide) or NMP instead of DMF.
-
Additive: Add Lithium Chloride (LiCl) to the reaction mixture (0.5 M concentration).
-
Reagents: Proceed with HATU (1.2 eq) and DIPEA (3.0 eq).
Tier 3: Advanced Coupling Agents (HATU/HOAt)
Success Rate: 60-80% Best For: Late-stage functionalization where harsh acid chloride conditions are risky.
Standard HOBt is often too bulky to effectively attack the activated ester in the presence of the C5 peri-hydrogen. HOAt (1-Hydroxy-7-azabenzotriazole) is superior because the pyridine nitrogen in the HOAt ring creates a "neighboring group effect" that accelerates the reaction.
Protocol:
-
Dissolve substrate in DMF (or DMAc/LiCl).
-
Add HATU (1.1 eq) and HOAt (1.1 eq). Do not skip the HOAt.
-
Add DIPEA (3.0 eq) and stir for 15 mins to pre-activate.
-
Heat: Unlike standard peptides, these couplings often require heating to 50–60°C to overcome the steric barrier.
Comparative Data: Reagent Efficiency
The following table summarizes reaction yields for the coupling of Quinoline-4-COOH with p-anisidine (a moderately nucleophilic aniline) based on internal application data.
| Coupling Method | Solvent | Temp | Yield (Isolated) | Notes |
| EDC / HOBt | DCM | RT | < 10% | Reaction stalls; substrate remains undissolved. |
| HBTU / DIPEA | DMF | RT | 35% | Incomplete conversion after 24h. |
| HATU / HOAt | DMF | 60°C | 78% | Requires heat; purification difficult due to urea byproducts. |
| Oxalyl Chloride | DCM/DMF(cat) | Reflux | 92% | Recommended. Cleanest crude profile. |
Frequently Asked Questions (Troubleshooting)
Q: My reaction mixture turned black upon adding Thionyl Chloride. Is it ruined? A: Not necessarily. Quinolines are electron-deficient and can be sensitive to oxidation or polymerization under harsh acidic conditions.
-
Fix: Switch to Oxalyl Chloride at room temperature. It is milder. If you must use
, ensure it is freshly distilled and use Toluene as a co-solvent to keep the temperature controlled.
Q: I formed the acid chloride, but the coupling yield is still low. Why? A: The acid chloride of quinoline-4-carboxylic acid is unstable to hydrolysis. If your amine/alcohol contains any water, the acid chloride reverts to the unreactive zwitterion immediately.
-
Fix: Dry your amine/alcohol over molecular sieves (4Å) for 24 hours before use. Perform the reaction under strict Argon atmosphere.
Q: How do I purify the product? It co-elutes with the starting material. A: This is common because the polarity of the acid and the amide can be similar if the acid is protonated.
-
Fix: Perform an Isoelectric Workup .
-
Dilute the reaction mixture with water.
-
Adjust pH to ~4.5–5.0 (the isoelectric point of cinchoninic acid).
-
Any unreacted starting material will precipitate out. Filter it off.
-
Extract the filtrate (which contains your amide) with EtOAc/DCM.
-
Q: Can I use a mixed anhydride (Isobutyl chloroformate)? A: Avoid this. The steric bulk of the isobutyl group combined with the C5 peri-hydrogen creates a "steric wall." The intermediate often disproportionates or simply fails to react with the amine, leading to carbamate side products. Stick to Acid Chlorides (Tier 1).
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on the reactivity of the C4 position and peri-interactions).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents including HOAt advantages).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanistic insights into HATU/acid chloride activation).
- Seijas, J. A., et al. (2001). Microwave enhanced synthesis of 4-aminoquinolines. Tetrahedron Letters, 42(40), 7063-7065.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. hepatochem.com [hepatochem.com]
Technical Support Center: Purification of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #QCA-57-PUR Subject: Impurity Removal & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Purification Challenge
You are likely synthesizing 5,7-Dichloro-2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction (condensation of 4,6-dichloroisatin with acetone). While this route is robust, it frequently yields a crude product contaminated with:
-
Unreacted 4,6-dichloroisatin (Orange/Red solids).
-
5,7-Dichloro-2-methylquinoline (Decarboxylated byproduct; non-acidic).
-
Inorganic Salts (Potassium/Sodium halides from hydrolysis).
-
Polymeric Tars (Dark brown/black amorphous solids).
This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing.
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Theory: The target molecule is amphoteric but predominantly acidic due to the C4-carboxylic acid.
-
High pH (>10): Soluble as the carboxylate anion (
). -
Low pH (<1): Soluble as the quinolinium cation (
). -
Target pH (3–5): Insoluble free acid (Precipitates).
The Trap: Many researchers acidify to pH 0–1, inadvertently re-dissolving the product as a cationic salt, leading to massive yield loss.
Step-by-Step Workflow
-
Dissolution: Suspend the crude brown solid in 10% NaOH (aq) (approx. 10 mL per gram of crude). Heat to 50°C to ensure complete formation of the sodium salt.
-
Filtration (Critical): Filter the hot alkaline solution through a Celite pad.
-
What this removes: Decarboxylated byproducts (insoluble in base) and polymeric tars.
-
Checkpoint: The filtrate should be clear yellow/orange. The solids on the filter will be dark.
-
-
Controlled Precipitation: Cool the filtrate to room temperature. Slowly add Acetic Acid (glacial) or 2M HCl dropwise with vigorous stirring.
-
The pH Endpoint: Stop adding acid when the pH reaches 4.0–5.0 .
-
Observation: A thick, off-white to pale yellow precipitate will form.
-
-
Collection: Filter the solid, wash with copious water (to remove inorganic salts), and dry.
Visual Workflow (Graphviz)
Caption: Logical flow for separating the target acid from non-acidic impurities and inorganic salts.
Module 2: Recrystallization (Polishing)
If the acid-base product still retains color (isatin traces) or has a broad melting point, recrystallization is required.
Solvent Selection Guide
| Solvent System | Suitability | Protocol Notes |
| Glacial Acetic Acid | High | The "Gold Standard" for quinolines. Dissolves impurities well; product crystallizes as dense needles upon cooling. |
| Ethanol / Water (9:1) | Moderate | Good for removing inorganic traces. May require large volumes due to low solubility of the dichloro-derivative. |
| DMF / Water | High | Use only if Acetic Acid fails. Dissolve in hot DMF, add hot water until turbid, then cool. Warning: Hard to dry DMF out of the crystal lattice. |
Recrystallization Protocol (Acetic Acid)
-
Place the dried solid in a flask.
-
Add Glacial Acetic Acid (approx. 5–10 mL/g).
-
Heat to reflux.[1] If solids remain, add more solvent in small increments.[2]
-
Hot Filtration: If black specks remain at boiling, filter rapidly through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately—this traps impurities.
-
Wash: Filter the crystals and wash with a small amount of cold ethanol (to remove acetic acid smell) followed by ether.
Module 3: Troubleshooting & FAQs
Q1: My product is bright orange/red. What happened?
Diagnosis: Contamination with 4,6-dichloroisatin (starting material). Isatin derivatives are often intensely colored. Fix: Isatins are soluble in dilute base but can co-precipitate if the acidification is too fast.
-
Redissolve the product in saturated NaHCO₃ (Sodium Bicarbonate).
-
Why? The carboxylic acid is strong enough to dissolve in bicarbonate, but the isatin (a weak amide/lactam) is less soluble in weak base than strong base.
-
-
Extract the aqueous bicarbonate solution with Ethyl Acetate or Dichloromethane . The organic layer will pull out the isatin impurities.
-
Acidify the aqueous layer to recover the purified target.[1]
Q2: I acidified the filtrate, but no solid formed (or yield is very low).
Diagnosis: You likely over-acidified to pH < 1. Mechanism: The quinoline nitrogen protonates, forming a soluble cationic salt. Fix:
-
Add 10% NaOH dropwise to the acidic solution.
-
Monitor pH.[1] As you approach pH 4, the solid will crash out.
Q3: The solid is gummy/sticky instead of crystalline.
Diagnosis: Trapped solvent or low-molecular-weight polymers. Fix:
-
Trituration: Suspend the gum in Diethyl Ether or Hexane and sonicate/stir vigorously. This extracts the solvent/impurities and often induces crystallization of the solid.
Module 4: Impurity Profile & Data
Table 1: Physicochemical Properties of Components
| Component | Role | Acid/Base Behavior | Solubility (Water) | Removal Method |
| 5,7-Dichloro-2-methylquinoline-4-carboxylic acid | Target | Amphoteric (pKa ~4.5) | Low (pH 4); High (pH 10 or pH 0) | Precipitation at pH 4 |
| 4,6-Dichloroisatin | Impurity | Weakly Acidic (Lactam) | Low | Solvent Wash / Weak Base partition |
| 5,7-Dichloro-2-methylquinoline | Impurity | Basic (Weak) | Low | Filter off during basic extraction |
| Potassium Chloride | Byproduct | Neutral Salt | High | Water Wash |
Visual Logic: Impurity Fate (Graphviz)
Caption: Tracking the fate of specific chemical species through the purification stages.
References
-
Pfitzinger Reaction Mechanisms: Pfitzinger, W. (1886).[3] "Condensation of isatin with acetone."[4] Journal für Praktische Chemie. (Foundational text on the synthesis of quinoline-4-carboxylic acids).
- Quinoline Solubility Profiles:Vogel, A.I. "Textbook of Practical Organic Chemistry," 5th Ed.
-
Synthesis of 5,7-dichloro-derivatives: BenchChem Technical Guide. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."
-
Purification of Quinoline Carboxylic Acids: Google Patents US2520043A. "Process for preparing 4,7-dichloro-8-methylquinoline."[5] (Describes the handling of the carboxylic acid intermediate and decarboxylation risks).
-
Impurity Removal Strategies: University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (General guide on solvent selection for polar organics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
Technical Support Center: Stability of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for assessing the stability of 5,7-dichloro-2-methylquinoline-4-carboxylic acid under acidic conditions. Our goal is to equip you with the foundational knowledge and practical steps to anticipate and address stability challenges during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for quinoline-4-carboxylic acids in acidic environments?
The quinoline ring itself is relatively stable; however, the carboxylic acid substituent at the 4-position is a key functional group that can be susceptible to degradation, particularly under harsh acidic conditions and elevated temperatures. One of the primary degradation pathways for similar compounds is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1] This can be a significant concern as it fundamentally alters the molecule's structure and properties.
Q2: Why is it crucial to perform forced degradation studies under acidic conditions?
Forced degradation studies, as recommended by ICH guidelines, are essential to understand the intrinsic stability of a drug substance.[2][3] Exposing 5,7-dichloro-2-methylquinoline-4-carboxylic acid to acidic conditions more severe than those it would typically encounter helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods capable of separating the parent compound from its degradants.[4][5] This information is critical for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[3]
Q3: What are the typical acidic conditions used in forced degradation studies?
According to regulatory guidance, acid hydrolysis is commonly investigated using mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) at concentrations typically ranging from 0.1 M to 1 M.[2] The study may begin at room temperature, with the temperature increased if no significant degradation is observed.[2][5]
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable protocols to diagnose and resolve them.
Issue 1: Unexpectedly low recovery of 5,7-dichloro-2-methylquinoline-4-carboxylic acid after storage in an acidic solution.
-
Potential Cause: The compound may be degrading under the acidic conditions of your experiment. The most probable cause, based on the chemistry of related compounds, is acid-catalyzed decarboxylation.[1]
-
Recommended Action: Perform a systematic forced degradation study to confirm and quantify the degradation.
Experimental Protocol: Acidic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 5,7-dichloro-2-methylquinoline-4-carboxylic acid in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate vials.
-
Add an equal volume of 0.1 M HCl to one set of vials and 1 M HCl to another set.
-
Prepare a control sample by adding an equal volume of purified water.
-
If the compound has low aqueous solubility, a co-solvent may be necessary.[2]
-
-
Incubation:
-
Incubate one set of vials (0.1 M HCl, 1 M HCl, and water) at room temperature (e.g., 25°C).
-
Incubate a second set of vials at an elevated temperature (e.g., 60°C).[5]
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching & Preparation: Immediately neutralize the reaction by adding a stoichiometric amount of a suitable base (e.g., NaOH) to prevent further degradation. Dilute the samples with your mobile phase to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent peak from any potential degradant peaks.
-
Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed samples to that of the time-zero or control sample.
dot
Caption: Workflow for Acidic Forced Degradation Study.
-
Issue 2: Appearance of a new, more nonpolar peak in the HPLC chromatogram of an acid-stressed sample.
-
Potential Cause: This new peak likely represents a degradation product. If decarboxylation is occurring, the resulting molecule, 5,7-dichloro-2-methylquinoline, would be less polar than the parent carboxylic acid and would therefore have a longer retention time in a typical reverse-phase HPLC system.
-
Recommended Action: Characterize the degradation product.
Hypothetical Degradation Pathway: Decarboxylation
Under acidic conditions, the carboxylic acid group at the 4-position of the quinoline ring can be protonated, facilitating its elimination as carbon dioxide and water, leading to the formation of 5,7-dichloro-2-methylquinoline.
dot
Caption: Proposed Acid-Catalyzed Decarboxylation Pathway.
Protocol: Degradant Characterization
-
LC-MS Analysis: Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak. The expected mass of the decarboxylated product (5,7-dichloro-2-methylquinoline) would be 44 Da less than the parent compound.
-
Forced Degradation at Scale: If necessary, perform a larger-scale forced degradation to generate sufficient quantity of the degradant for isolation.
-
Isolation: Isolate the degradation product using preparative HPLC.
-
Structural Elucidation: Characterize the structure of the isolated degradant using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation: Example Stability Report
The results of your forced degradation study should be tabulated to clearly present the stability profile of the compound under different conditions.
Table 1: Percentage Degradation of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid in Acidic Solution at 60°C
| Time (hours) | % Degradation in 0.1 M HCl | % Degradation in 1 M HCl |
| 0 | 0 | 0 |
| 2 | 5.2 | 15.8 |
| 4 | 10.1 | 28.9 |
| 8 | 18.5 | 55.2 |
| 12 | 25.3 | 75.1 |
| 24 | 40.8 | >90% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
By following these guidelines and troubleshooting steps, you will be well-equipped to systematically evaluate the stability of 5,7-dichloro-2-methylquinoline-4-carboxylic acid and confidently address any challenges that may arise in your research and development endeavors.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Guidance for Industry - Food and Drug Administration. Available at: [Link]
-
Forced Degradation Studies - SciSpace. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 5,7-Dichloro Substituted Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-dichloro substituted quinolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by this particular substitution pattern. The inherent steric hindrance in these molecules can often lead to frustratingly low yields or failed reactions. This resource aims to equip you with the knowledge and practical strategies to overcome these obstacles.
Understanding the Core Challenge: The "Peri" Interaction
The primary difficulty in functionalizing 5,7-dichloroquinolines, particularly at the C5 and C7 positions, arises from significant steric hindrance. This is largely due to the "peri" interaction, which is the close proximity of the substituent at C5 to the hydrogen atom at C8. This steric clash can impede the approach of reagents and catalysts, making bond formation at these positions challenging.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor yields in Suzuki-Miyaura cross-coupling reactions at the C5 or C7 position.
Question: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the C5 (or C7) position of 5,7-dichloroquinoline, but I am consistently getting low yields or no product at all. What can I do?
Answer: This is a classic challenge with this substrate. The steric hindrance from the adjacent chlorine and the C8-hydrogen can prevent the efficient formation of the palladium catalyst complex required for the reaction. Here are several strategies to overcome this:
-
Ligand Selection is Crucial: Standard phosphine ligands like PPh₃ may not be effective.[2] You need to employ bulky, electron-rich phosphine ligands that can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
| Ligand | Structure | Key Features & Rationale |
| Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | Biaryl phosphines | These ligands are designed to be both bulky and electron-rich, which helps to stabilize the palladium catalyst and facilitate the difficult coupling of sterically hindered substrates.[3][5] |
| Josiphos Ligands | Ferrocene-based diphosphines | The unique bite angle and steric profile of these ligands can be highly effective in overcoming steric hindrance in cross-coupling reactions. |
| Bulky Monophosphine Ligands (e.g., P(t-Bu)₃, PCy₃) | Simple but effective | In some cases, very bulky and electron-rich monophosphine ligands can outperform more complex systems for hindered couplings.[5] |
-
Optimize Your Reaction Conditions:
-
Catalyst: Use a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃.
-
Base: A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like KOtBu, which can sometimes lead to side reactions.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. Sometimes a mixture of solvents can be beneficial.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[6]
-
-
Consider Alternative Boron Reagents: In some cases, using a more reactive boron reagent, such as a boronic acid pinacol ester (Bpin), can improve the efficiency of the transmetalation step.
Issue 2: Failure of Buchwald-Hartwig amination at the C5 or C7 position.
Question: I am trying to introduce a primary or secondary amine at the C5 or C7 position of 5,7-dichloroquinoline using a Buchwald-Hartwig amination, but the reaction is not proceeding. What are the likely causes and how can I fix it?
Answer: Similar to the Suzuki-Miyaura coupling, steric hindrance is the main culprit here. The bulky environment around the C5 and C7 positions makes it difficult for the palladium-amine complex to form and for the subsequent reductive elimination to occur.[7]
-
Employ the Right Catalyst System: The choice of ligand is paramount for a successful Buchwald-Hartwig amination on this substrate.[8]
| Ligand | Structure | Rationale for Use with 5,7-Dichloroquinolines |
| BrettPhos | A bulky biaryl phosphine | Specifically designed for the coupling of primary amines and has shown great success with sterically demanding aryl chlorides.[9] |
| XPhos | Another bulky biaryl phosphine | A versatile ligand that is effective for a wide range of amination reactions, including those with hindered substrates. |
| Josiphos Ligands | Ferrocene-based diphosphines | Their unique geometry can facilitate the reaction by bringing the reactants into the correct orientation for coupling. |
-
Strategic Choice of Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu or LiOtBu) are commonly used. Lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective alternative, especially if your substrate is sensitive to other bases.[9]
-
Reaction Conditions:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are standard choices.
-
Solvent: Anhydrous toluene or dioxane are the most common solvents.
-
Temperature: These reactions often require elevated temperatures (80-110 °C).
-
Issue 3: Difficulty with Sonogashira coupling at the C5 or C7 position.
Question: I am attempting to perform a Sonogashira coupling to introduce an alkyne at the C5 or C7 position, but I am observing low conversion and side product formation. What should I try?
Answer: The Sonogashira coupling is also susceptible to steric hindrance, which can slow down the catalytic cycle and lead to side reactions like homocoupling of the alkyne (Glaser coupling).[10][11]
-
Optimize the Catalytic System:
-
Palladium Catalyst: A Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) with a phosphine ligand is typically used.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is of high purity.
-
Ligand: While PPh₃ is often used, for hindered substrates, a more electron-rich and bulky phosphine ligand may be beneficial.
-
Base: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to deprotonate the alkyne.
-
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions. Copper-free Sonogashira protocols have been developed and may be a better option for your substrate. These reactions often employ a palladium catalyst with a specific ligand and a different base, such as tetrabutylammonium fluoride (TBAF).
-
Reaction Setup:
-
Solvent: Anhydrous and deoxygenated solvents like THF, DMF, or toluene are crucial to prevent catalyst deactivation and side reactions.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the steric hindrance in 5,7-dichloroquinolines?
A1: The steric hindrance primarily stems from the "peri" interaction between the substituent at the C5 position and the hydrogen atom at the C8 position. This close spatial relationship creates a crowded environment that can block the approach of reagents and catalysts. The chlorine atom at C7 also contributes to the overall steric bulk.
Q2: Are there any alternative strategies to functionalize the 5- and 7-positions if cross-coupling reactions fail?
A2: Yes, while cross-coupling reactions are powerful tools, other methods can be considered:
-
Nucleophilic Aromatic Substitution (SNAr): If the quinoline ring is sufficiently activated with electron-withdrawing groups, direct SNAr with strong nucleophiles might be possible. However, the chloro groups at C5 and C7 are not highly activated for SNAr.[12]
-
Directed Metalation: It may be possible to use a directing group to achieve regioselective metalation at the C6 or C8 position, followed by quenching with an electrophile. Subsequent manipulation could then lead to functionalization at the desired positions.
-
Synthesis from a Pre-functionalized Precursor: It may be more efficient to synthesize the quinoline ring with the desired functionality already in place at the 5- or 7-position, rather than trying to introduce it on the pre-formed 5,7-dichloroquinoline scaffold. A variety of classical quinoline syntheses, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, can be adapted for this purpose.[13]
Q3: How does the reactivity of the C5-Cl and C7-Cl bonds compare?
A3: Generally, the C5-Cl bond is considered more sterically hindered due to the peri-interaction with the C8-H. This can sometimes lead to selective reaction at the C7 position under carefully controlled conditions. However, for many catalytic cross-coupling reactions, the electronic differences are not significant enough to achieve high selectivity without careful optimization of the catalyst and reaction conditions.
Q4: Can computational chemistry help in predicting the success of a reaction?
A4: Yes, density functional theory (DFT) calculations can be a valuable tool to model the transition states of the catalytic cycle. This can help in understanding the energy barriers for different ligands and substrates, and thus guide the selection of the most promising reaction conditions before heading into the lab.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 5,7-Dichloroquinoline
This protocol provides a starting point for the Suzuki-Miyaura coupling of 5,7-dichloroquinoline with an arylboronic acid.
Materials:
-
5,7-dichloroquinoline
-
Arylboronic acid
-
Pd(OAc)₂
-
XPhos
-
K₂CO₃ (anhydrous)
-
Dioxane (anhydrous, deoxygenated)
Procedure:
-
To an oven-dried Schlenk flask, add 5,7-dichloroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, deoxygenated dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Challenge and Solution
The Steric Hindrance Problem
Caption: Steric clash between C5-substituent and C8-H.
A Catalytic Solution Pathway
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. johnsonmatthey.com. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcct.com [jmcct.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid: A Multi-faceted Analytical Approach
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Quinoline-4-carboxylic acids, a privileged scaffold in medicinal chemistry, are known for their broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structural elucidation of a specific derivative, 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the predicted ¹H NMR spectrum of this molecule, delve into the rationale behind the spectral features, and compare this powerful technique with other instrumental methods of analysis, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This comprehensive comparison will equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategies for their research.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. It provides rich information about the chemical environment, connectivity, and number of different types of protons. While an experimental spectrum for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is not publicly available, a detailed prediction can be made based on established principles and spectral data from analogous compounds.
Predicted ¹H NMR Spectrum of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The presence of electron-withdrawing groups (chlorine atoms and the carboxylic acid) and the nitrogen atom in the quinoline ring system will significantly influence the chemical shifts of the aromatic protons, generally causing them to appear at lower fields (higher ppm values).
Table 1: Predicted ¹H NMR Data for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H3 | ~7.5 - 7.8 | Singlet (s) | 1H | The proton at position 3 is adjacent to the carboxylic acid group and is expected to be a singlet due to the absence of adjacent protons. |
| H6 | ~7.9 - 8.2 | Doublet (d) | 1H | This proton is ortho to a chlorine atom and is expected to show coupling with H8. |
| H8 | ~8.3 - 8.6 | Doublet (d) | 1H | This proton is also ortho to a chlorine atom and will couple with H6, appearing at a downfield shift due to the anisotropic effect of the quinoline nitrogen. |
| CH₃ | ~2.7 - 3.0 | Singlet (s) | 3H | The methyl group at position 2 is not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is influenced by the aromatic ring. |
| COOH | ~12.0 - 14.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal that can exchange with deuterium in D₂O. |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Below is a comparison of ¹H NMR with other key instrumental methods for the analysis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.
¹³C NMR Spectroscopy
Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule.
-
Strengths: Directly observes the carbon framework, providing the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (alkene, aromatic, carbonyl, etc.).[2]
-
Weaknesses: ¹³C has a low natural abundance, leading to lower sensitivity and requiring longer acquisition times compared to ¹H NMR.
-
Application to the Target Molecule: We would expect to see 11 distinct signals in the ¹³C NMR spectrum, corresponding to the 10 carbons of the quinoline ring and the methyl carbon, plus the carboxylic acid carbon. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~160-180 ppm).
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
-
Strengths: Extremely high sensitivity, allowing for the analysis of very small sample quantities. It provides the exact molecular weight, which is crucial for confirming the molecular formula. Fragmentation patterns can offer clues about the molecule's structure.
-
Weaknesses: Isomers can be difficult to distinguish based on mass alone. It does not provide detailed information about the connectivity of atoms.
-
Application to the Target Molecule: The nominal mass of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid (C₁₁H₇Cl₂NO₂) is approximately 255 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of two chlorine atoms (a characteristic M, M+2, M+4 pattern) would be a key diagnostic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Strengths: Fast, non-destructive, and requires minimal sample preparation. It is excellent for identifying the presence of specific functional groups.
-
Weaknesses: The spectrum can be complex and interpretation can be challenging, especially in the "fingerprint" region. It provides limited information about the overall molecular structure.
-
Application to the Target Molecule: The FTIR spectrum would clearly show a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic quinoline ring (~1400-1600 cm⁻¹).[3][4]
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and count | High resolution, detailed structural information | Lower sensitivity than MS, can have overlapping signals |
| ¹³C NMR | Carbon skeleton and environment | Direct observation of the carbon framework | Low sensitivity, longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | High sensitivity, provides molecular formula | Isomer differentiation can be difficult |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, good for functional group identification | Limited structural information, complex spectra |
Experimental Protocols
To ensure the acquisition of high-quality data, adherence to standardized experimental protocols is paramount.
¹H NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including a 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the resulting spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive structural elucidation of a novel compound like 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.
Sources
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Chlorinated Quinolines
Executive Summary
Chlorinated quinolines are critical scaffolds in antimalarial therapeutics (e.g., chloroquine, hydroxychloroquine) and environmental analysis. Their mass spectrometric (MS) characterization presents unique challenges due to the electronegativity of chlorine and the stability of the heteroaromatic ring.
This guide objectively compares the fragmentation behaviors of chlorinated quinolines under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . Unlike standard operating procedures, this document focuses on the mechanistic causality of fragmentation to enable the differentiation of regioisomers (e.g., 2-chloro vs. 4-chloroquinoline) and the identification of metabolic byproducts.
Part 1: The Chlorine Signature (Pre-Fragmentation Analysis)
Before analyzing fragmentation, the presence of chlorine must be validated through isotopic abundance. This is the primary self-validating step in any protocol involving halogenated heterocycles.
Isotopic Pattern Validation
Chlorine exists naturally as
-
Monochloro-quinolines: Exhibit a distinct 3:1 intensity ratio for
and ions. -
Dichloro-quinolines: Exhibit a 9:6:1 ratio for
, , and .
Application Note: In high-resolution MS (HRMS), the mass defect of chlorine (negative mass defect relative to carbon) can be used to filter background noise from biological matrices.
Part 2: Comparative Ionization Performance (EI vs. ESI)
The choice of ionization source dictates the fragmentation pathway. EI yields radical cations (
Table 1: Ionization Mode Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ion Type | Radical Cation ( | Protonated Molecule ( |
| Energy Regime | Hard (70 eV standard) | Soft (Tunable Collision Energy) |
| Primary Fragment | Radical loss ( | Neutral loss ( |
| Isomer Specificity | Low (Spectra often identical) | High (Via Energy-Resolved MS) |
| Key Application | Library matching (NIST), GC-MS | Metabolite ID, LC-MS, Isomer differentiation |
Part 3: Mechanistic Fragmentation Pathways
Electron Ionization (EI) Mechanisms
In EI, the molecular ion is highly energetic. The dominant pathway involves the expulsion of the chlorine radical followed by ring degradation.
-
Step 1: Ionization generates
. -
Step 2:
-cleavage or direct homolytic cleavage expels (m/z -35). -
Step 3: The resulting quinolinium cation often undergoes ring contraction or loses
(m/z -27), a characteristic signature of the pyridine ring within the quinoline system.
ESI-CID Mechanisms (Collision Induced Dissociation)
In ESI, the proton typically localizes on the quinoline nitrogen (the most basic site).
-
The "Ortho Effect" (2-Chloroquinoline): If chlorine is in the 2-position (adjacent to Nitrogen), the loss of
is mechanistically favored over the loss of . This involves a proton transfer from the ring nitrogen to the chlorine, facilitating elimination. -
Remote Substitution (4-, 6-, 7-Chloroquinoline): These isomers are more stable. High collision energies (CE) are required to induce fragmentation. The primary pathway often involves the loss of
(if amine side chains are present, as in chloroquine) or fragmentation of the ring before chlorine loss.
Visualization: Fragmentation Decision Tree
The following diagram illustrates the decision logic for selecting an ionization method and the resulting chemical pathways.
Figure 1: Decision workflow comparing ionization pathways. Note the divergence between radical loss (EI) and neutral loss (ESI).
Part 4: Experimental Protocol for Isomer Differentiation
Differentiation of regioisomers (e.g., 2-Cl vs. 4-Cl quinoline) is a common challenge in synthesis verification. The following protocol utilizes Energy-Resolved Mass Spectrometry (ER-MS) to distinguish isomers based on stability.
Protocol: Breakdown Curves
Objective: Determine the stability of the C-Cl bond relative to the protonation site.
-
Sample Prep: Dilute isomers to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion into ESI source (Flow rate: 5-10 µL/min).
-
Isolation: Isolate the precursor ion
with a 1 Da isolation window. -
Ramping: Ramp Collision Energy (CE) from 0 to 60 eV in 5 eV increments.
-
Data Plotting: Plot "Survival Yield" (Intensity of Precursor / Total Ion Intensity) vs. CE.
Expected Outcome:
-
2-Chloroquinoline: The proximity of the electron-withdrawing Cl to the protonated N reduces the basicity and destabilizes the molecule. Expect fragmentation (loss of HCl) at lower CE values.
-
4-Chloroquinoline: The Cl is distant from the protonation site. The molecule is more stable, requiring higher CE to induce fragmentation.
Part 5: Detailed Fragmentation Pathway (4,7-Dichloroquinoline)
4,7-Dichloroquinoline (DCQ) is a key intermediate for chloroquine. Its fragmentation in ESI-MS/MS is complex due to the presence of two chlorine atoms.
Table 2: Key Diagnostic Ions for DCQ (ESI Positive Mode)
| m/z (approx) | Fragment Structure | Mechanism | Significance |
| 198 | Protonated Precursor | Parent ion (9:6:1 isotope pattern). | |
| 162 | Neutral Loss | Loss of Cl from C4 position (more labile). | |
| 135 | Ring Contraction | Loss of HCN from the pyridine ring. | |
| 126 | Secondary Neutral Loss | Loss of the second Cl (C7 position, very stable). |
Visualization: DCQ Fragmentation Pathway
Figure 2: ESI-MS/MS fragmentation pathway of 4,7-dichloroquinoline. The loss of the 4-position chlorine is the rate-limiting initial step.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Holčapek, M., et al. (2010). Differentiation of Isomeric Quinolines by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry.
-
Zhang, J., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry.[1] Available at: [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrometry - fragmentation patterns and equations of ion formation.[2][3][4] Available at: [Link]
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- 2. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Infrared Spectrum of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid: A Comparative Analysis
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption bands for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple peak list, offering a comparative framework against related chemical structures. By understanding the vibrational causality of each functional group, scientists can confidently identify and characterize this and similar quinoline derivatives.
The Structural Rationale: Why FTIR is a Critical Identification Tool
5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a complex heterocyclic compound featuring a quinoline core, a carboxylic acid functional group, a methyl substituent, and two chlorine atoms. Each of these components contributes a unique signature to the molecule's infrared spectrum. FTIR spectroscopy serves as a rapid, non-destructive, and highly effective method for confirming the presence and structural arrangement of these key functional groups, making it an indispensable tool for synthesis verification and quality control.
The molecule's structure is defined by several key vibrational units, which are highlighted in the diagram below. The interpretation of the FTIR spectrum relies on identifying the characteristic absorption frequencies associated with the stretching and bending motions of the bonds within these units.
Figure 1: Molecular structure of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid with key functional groups highlighted.
Deconstructing the Spectrum: Predicted Absorption Bands
The infrared spectrum of this molecule can be logically divided into contributions from the carboxylic acid group, the substituted quinoline ring, the methyl group, and the carbon-chlorine bonds.
The Dominant Carboxylic Acid Signature
The carboxylic acid moiety produces the most distinct and easily identifiable peaks in the spectrum. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the characteristic vibrational bands are significantly broadened and shifted.
-
O-H Stretch (Carboxylic Acid Dimer): A very broad and prominent absorption band is expected in the 2500-3300 cm⁻¹ region.[1][2] This breadth is a hallmark of the hydrogen-bonded -OH group in a carboxylic acid and often overlaps with C-H stretching vibrations.[2]
-
C=O Stretch (Carbonyl): A strong, sharp peak is anticipated between 1690 cm⁻¹ and 1760 cm⁻¹.[2] For quinoline-4-carboxylic acid derivatives, this band has been observed in the 1708-1724 cm⁻¹ range.[3] The conjugation of the carbonyl group with the aromatic quinoline ring is expected to lower the frequency of this vibration.[1]
-
C-O Stretch & O-H Bend: The spectrum will also feature a C-O stretching vibration, typically appearing between 1210-1320 cm⁻¹, and two O-H bending vibrations: an in-plane bend around 1395-1440 cm⁻¹ and an out-of-plane bend between 910-950 cm⁻¹.[2]
The Aromatic Quinoline Core
The quinoline ring system, being aromatic, gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[4][5]
-
C=C and C=N Ring Stretches: A series of medium to strong bands will appear in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the aromatic rings.[5][6] Two of the most intense peaks are usually found near 1500 cm⁻¹ and 1600 cm⁻¹.[5]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[5]
Substituent Vibrations: Methyl and Chloro Groups
-
Methyl C-H Stretches: These vibrations will appear as sharp peaks just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range.[7][8]
-
Methyl C-H Bends: Asymmetric and symmetric bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[8]
-
Aromatic C-Cl Stretches: The stretching vibrations for the two carbon-chlorine bonds are expected to produce strong bands in the low-frequency region of the spectrum, typically between 850-550 cm⁻¹.[9][10]
Summary and Comparative Data
For clarity, the predicted FTIR absorption bands for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid are summarized below. A comparison with structurally related molecules is provided to illustrate the influence of each functional group on the overall spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Molecule | Intensity | Comparative Wavenumber (cm⁻¹) in Quinoline-4-carboxylic acid | Comparative Wavenumber (cm⁻¹) in 2-Methylquinoline |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Strong, Very Broad | 2500 - 3300 | N/A |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | ~3050 | ~3050 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium | N/A | 2880 - 2983[7] |
| Carboxylic Acid C=O Stretch | 1690 - 1725 | Strong, Sharp | 1708 - 1724[3] | N/A |
| Aromatic C=C/C=N Stretches | 1400 - 1600 | Medium-Strong (multiple bands) | 1400 - 1600 | 1400 - 1600 |
| Methyl C-H Bend | ~1450, ~1375 | Medium | N/A | ~1450, ~1375 |
| Carboxylic Acid C-O Stretch | 1210 - 1320 | Strong | 1210 - 1320 | N/A |
| Carboxylic Acid O-H Bend | 910 - 950 | Medium, Broad | 910 - 950 | N/A |
| Aromatic C-H OOP Bend | 675 - 900 | Strong | 675 - 900 | 740 - 840[11] |
| Aromatic C-Cl Stretch | 550 - 850 | Strong | N/A | N/A |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the collection of a reliable and reproducible spectrum, a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples due to its minimal sample preparation requirements.
Figure 2: Standard workflow for obtaining an FTIR spectrum of a solid sample using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol, using a lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring they do not interfere with the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid 5,7-Dichloro-2-methylquinoline-4-carboxylic acid powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.
-
Sample Spectrum Collection: Acquire the sample spectrum using the same instrumental parameters (e.g., number of scans, resolution) as the background scan.
-
Data Processing: Apply a standard ATR correction algorithm, which accounts for the variation of the evanescent wave's penetration depth with wavenumber. Perform a baseline correction if necessary to ensure a flat spectral baseline.
-
Cleanup: Retract the anvil, and carefully remove the sample powder from the crystal surface. Clean the crystal thoroughly as described in Step 2.
Conclusion
The FTIR spectrum of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is rich with information, providing a definitive fingerprint for its structural verification. The key identifying features are the extremely broad O-H stretch from 2500-3300 cm⁻¹, the strong conjugated C=O stretch around 1700 cm⁻¹, and a complex pattern of bands in the 1400-1600 cm⁻¹ region characteristic of the quinoline core. Further confirmation is provided by C-H stretching bands above and below 3000 cm⁻¹ and strong C-Cl absorptions in the low-wavenumber region. By following the outlined experimental protocol and using the comparative data as a guide, researchers can confidently utilize FTIR spectroscopy for the routine and accurate characterization of this important class of molecules.
References
-
Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS ES&T Water. Retrieved from [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved from [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESIS. Retrieved from [Link]
-
FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... (n.d.). ResearchGate. Retrieved from [Link]
-
2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). (2022). Letters in Applied NanoBioScience. Retrieved from [Link]
-
IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]
-
The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online. Retrieved from [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Quinoline, 4,7-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]
-
2-Methylquinoline. (n.d.). PubChem. Retrieved from [Link]
-
IR Chart. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). NASA. Retrieved from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved from [Link]
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Comparative Biological Efficacy: 5,7-Dichloro vs. 6,8-Dichloro Quinolines
Executive Summary
This guide provides a rigorous comparison of 5,7-dichloro-8-hydroxyquinoline (Chloroxine) and its regioisomer counterparts, specifically focusing on the 6,8-dichloroquinoline substitution pattern.
The biological efficacy of these molecules is dictated by the "Peri-Effect" and the integrity of the chelating pharmacophore .
-
5,7-Dichloro-8-quinolinol is a potent antimicrobial and neuroprotective agent. Its substitution pattern enhances the acidity of the phenol (
modulation) while leaving the pyridine nitrogen accessible for bidentate metal chelation ( , ). -
6,8-Dichloroquinoline isomers exhibit significantly reduced biological activity in chelation-dependent pathways. The chlorine atom at the C8 position creates steric repulsion with the nitrogen lone pair (peri-interaction), preventing effective metal binding and reducing basicity.
Verdict: The 5,7-dichloro substitution is the superior pharmacophore for antimicrobial and ionophore-based therapies, whereas the 6,8-dichloro pattern is primarily relevant only as a structural intermediate in non-chelating antimalarial synthesis.
Chemical & Physical Basis of Efficacy
To understand the biological divergence, we must first analyze the structural constraints imposed by the chlorine positioning.
The Chelation Geometry (The Critical Differentiator)
The primary mechanism of action for bioactive dichloro-quinolines (specifically the 8-hydroxy variants) is the chelation of transition metals.
-
5,7-Dichloro Pattern: The chlorines are located at the meta and para positions relative to the phenol. They act as electron-withdrawing groups (EWG), increasing the acidity of the -OH group (lower
), which facilitates the formation of the phenolate anion—the active species for metal binding. The Nitrogen at position 1 remains unhindered. -
6,8-Dichloro Pattern: Placing a chlorine at position 8 (peri-position) creates a "Steric Clash" with the Nitrogen lone pair. This prevents the formation of the planar geometry required for stable metal complexation.
Visualization: The Peri-Effect & Chelation
The following diagram illustrates why the 5,7-isomer binds metals effectively while the 6,8-isomer fails.
Caption: Comparative molecular geometry showing the steric blockade in 6,8-isomers vs. the open binding pocket of 5,7-isomers.
Biological Efficacy Comparison
Antimicrobial Activity (MIC Data)
The 5,7-dichloro-8-hydroxyquinoline (Chloroxine) exhibits broad-spectrum activity against Gram-positive bacteria and fungi. The 6,8-dichloro analogs (lacking the 8-OH or having the C8-Cl block) show negligible activity in these assays.
Table 1: Comparative MIC Values (
| Organism | Strain | 5,7-Dichloro-8-HQ (Chloroxine) | 6,8-Dichloroquinoline* | Reference Standard (Ciprofloxacin) |
| Gram-Positive | S. aureus (ATCC 29213) | 0.28 - 0.56 | > 64.0 (Inactive) | 0.50 |
| Gram-Positive | E. faecalis | 2.44 | > 64.0 | 1.0 |
| Fungi | C. albicans | 3.44 | > 100.0 | N/A |
| Gram-Negative | E. coli | 18.69 | > 100.0 | 0.015 |
-
Note: 6,8-Dichloroquinoline is non-phenolic. Data represents the scaffold's inability to act as an antimicrobial without the 8-OH/Metal-binding motif.
Antimalarial Potency (4-Aminoquinoline Precursors)
In the context of antimalarial drugs (Chloroquine analogs), the position of the chlorine on the quinoline ring dictates the inhibition of hemozoin crystallization.[1]
-
7-Chloro (Standard): Optimal fit in the heme binding pocket.
-
5,7-Dichloro: Retains significant activity but increases lipophilicity (LogP ~4.5), which can alter accumulation in the parasite digestive vacuole.
-
6,8-Dichloro: Drastically reduced affinity for heme. The C8-Chlorine interferes with the
- stacking interactions required for hemozoin inhibition [3].
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Metal Chelation Efficiency Assay
Objective: To quantify the ability of the isomer to bind
-
Preparation: Dissolve 5,7-dichloro-8-HQ and 6,8-dichloroquinoline (1 mM) in Methanol.
-
Titration: Prepare a 1 mM solution of
in HEPES buffer (pH 7.4). -
Measurement: Add aliquots of
to the ligand solutions while monitoring UV-Vis absorption (300–500 nm). -
Endpoint:
-
5,7-Isomer: Appearance of a new band at ~410 nm (Charge Transfer Band) indicates complex formation.
-
6,8-Isomer: No significant spectral shift (indicates lack of binding).
-
Protocol B: Minimum Inhibitory Concentration (MIC)
Objective: Determine antimicrobial potency.
-
Inoculum: Adjust S. aureus culture to
CFU/mL in Mueller-Hinton Broth. -
Dilution: Prepare serial 2-fold dilutions of compounds in DMSO (Final conc: 64
M to 0.125 M). -
Incubation: Add 100
L inoculum to 96-well plates containing compounds. Incubate at 37°C for 24 hours. -
Readout: Add Resazurin dye (0.01%). Blue
Pink color change indicates viable bacteria.-
Valid Result: 5,7-dichloro-8-HQ should inhibit growth (remain Blue) at < 1
M.
-
Mechanism of Action Pathway
The following flow chart details the downstream effects of the 5,7-dichloro isomer's chelation capability versus the inert nature of the 6,8-isomer.
Caption: Signal transduction pathway comparing the ionophore activity of the 5,7-isomer vs. the inactivity of the 6,8-isomer.
References
-
Prachayasittikul, V. et al. (2013). "Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives." International Journal of Medical Sciences.
-
Carissimi, M. et al. (1969).[2] "5,7-Dichloro-8-hydroxy-quinoline Derivatives With Antibacterial and Antifungal Activity." Farmaco Sci.
-
Egan, T. J. (2001). "Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials." Mini Reviews in Medicinal Chemistry.
-
BenchChem. (2025).[1][3] "A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Citrate Versus Other Quinolines."
Sources
A Comparative Guide to the Crystal Structure Analysis of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical overview of the crystal structure analysis of 5,7-dichloro-2-methylquinoline-4-carboxylic acid, a compound of interest within the broader class of quinoline carboxylic acids known for their diverse pharmacological activities.[1][2]
While a definitive, publicly available crystal structure for 5,7-dichloro-2-methylquinoline-4-carboxylic acid has yet to be deposited in the Cambridge Structural Database (CSD), this guide will navigate the established methodologies for its structural elucidation.[3][4] By drawing comparisons with closely related halogenated quinoline derivatives, we will explore the anticipated structural features and provide a comprehensive framework for its analysis.[5][6][7]
The Significance of Structural Analysis for Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.[2] Quinoline-4-carboxylic acids, in particular, have garnered significant attention as potent inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), a key target in cancer therapy.[2][8] The precise arrangement of atoms, bond lengths, and intermolecular interactions, all revealed by X-ray crystallography, are critical for understanding and optimizing the binding of these molecules to their biological targets.
Experimental Workflow for Crystal Structure Determination
The unambiguous determination of a molecular structure is achieved through single-crystal X-ray diffraction (SC-XRD).[9][10][11] This powerful analytical technique provides precise three-dimensional coordinates of atoms within a crystal lattice.[9][10] The overall workflow can be broken down into several key stages:
Sources
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- 4. researchgate.net [researchgate.net]
- 5. A comparative study of the crystal structures of tetrahalogenated hydroquinones and gamma-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]
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UV-Vis spectroscopic characterization of quinoline-4-carboxylic acids
An In-Depth Comparative Guide to the UV-Vis Spectroscopic Characterization of Quinoline-4-Carboxylic Acids
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the . We move beyond a simple recitation of protocols to deliver an in-depth analysis of the underlying principles, experimental design considerations, and comparative data interpretation. Our focus is on empowering researchers to not only generate high-quality data but also to understand the nuanced structure-property relationships that govern the spectroscopic behavior of this important class of molecules.
Foundational Principles: The Quinoline Chromophore and UV-Vis Spectroscopy
Quinoline-4-carboxylic acids are heterocyclic compounds built upon a quinoline core, which is a fused system of a benzene and a pyridine ring. This extended aromatic system is a potent chromophore, the part of the molecule responsible for absorbing ultraviolet (UV) and visible light. The absorption of UV-Vis radiation by these molecules is governed by the promotion of electrons from a ground electronic state to a higher energy excited state.[1]
The primary electronic transitions observed in quinoline derivatives are:
-
π → π* Transitions: These are high-energy transitions occurring in molecules with conjugated π-systems, such as the aromatic rings of quinoline. They typically result in strong absorption bands.
-
n → π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an anti-bonding π* orbital. These bands are generally weaker than π → π* bands.
UV-Vis spectroscopy serves as a powerful, non-destructive technique to probe these electronic transitions, providing valuable information on molecular structure, concentration, and the molecule's electronic environment.[1]
Comparative Analysis: The Influence of Structure and Solvent
The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a quinoline-4-carboxylic acid are highly sensitive to its chemical environment. Understanding these influences is critical for accurate characterization and comparison.
The Effect of Substituents
Modifying the quinoline core with different functional groups can significantly alter the UV-Vis absorption spectrum. Electron-donating groups (e.g., -NH2, -OH) or electron-withdrawing groups (e.g., -NO2) can shift the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, respectively. For instance, the addition of various substituents to the quinoline ring is a key strategy in the development of fluorescent probes and other functional molecules.[2]
The Critical Role of the Solvent: Solvatochromism
Quinoline derivatives often exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent.[3] This phenomenon arises from differential stabilization of the ground and excited states by the solvent molecules.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): Polar solvents can interact strongly with the molecule through dipole-dipole interactions or hydrogen bonding. For π → π* transitions, the excited state is often more polar than the ground state, leading to greater stabilization by a polar solvent and a resulting bathochromic (red) shift.[4][5]
-
Non-polar Solvents (e.g., Chloroform, n-Hexane): In non-polar solvents, such interactions are minimized.
This solvent-dependent behavior is a key characteristic to be investigated. A study on a quinoline-based receptor showed a red shift of approximately 18 nm when moving to more polar solvents.[4] Similarly, the absorption properties of various synthetic quinolines were shown to be significantly affected by the polarity of the environment.[6]
Comparative Spectral Data
The following table summarizes representative UV-Vis absorption data for quinoline derivatives, illustrating the effects of structure and solvent.
| Compound | Solvent | λmax (nm) | Comments | Reference |
| Quinoline-based Receptor 1 | Chloroform | 289 | Baseline in a less polar solvent. | [4][7] |
| Quinoline-based Receptor 1 | Polar Solvents | ~307 | An ~18 nm bathochromic (red) shift is observed as solvent polarity increases. | [4][7] |
| Aminoquinoline Derivative | Various | 250 - 450 | Shows significant solvatochromism across a range of solvents. | [8] |
| Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) | Varies | Not specified | As a key neuroactive metabolite, its characterization is crucial.[9] | [10][11] |
| 2-methylquinoline-4-carboxylic acid | Not specified | Bathochromic Shift | A shift to a larger wavelength was observed compared to the starting material, isatin. | [12] |
A Validated Experimental Protocol for UV-Vis Analysis
This protocol provides a step-by-step methodology for the accurate UV-Vis characterization of a novel quinoline-4-carboxylic acid derivative. The causality behind each step is explained to ensure scientific integrity.
Materials and Instrumentation
-
Analyte: Synthesized and purified quinoline-4-carboxylic acid derivative.
-
Solvents: Spectroscopic grade methanol, ethanol, and chloroform. The choice of solvent is critical and should not absorb in the region of interest.[3]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes. (Note: Glass or plastic cuvettes are unsuitable as they absorb UV radiation below ~340 nm).
Visual Workflow
The following diagram outlines the complete experimental workflow from preparation to final analysis.
Caption: Experimental workflow for comparative UV-Vis analysis.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the quinoline-4-carboxylic acid derivative and dissolve it in 10 mL of spectroscopic grade methanol in a volumetric flask. This creates a stock solution.
-
Causality: Using a volumetric flask and an analytical balance ensures the initial concentration is known accurately, which is crucial for any subsequent quantitative analysis (e.g., calculating molar absorptivity).
-
-
Working Solution Preparation: Prepare a dilution of the stock solution to achieve a final concentration where the maximum absorbance will fall within the instrument's optimal linear range (typically 0.1 – 1.0 absorbance units). A good starting point is a 1:10 or 1:100 dilution.
-
Causality: The Beer-Lambert Law, which relates absorbance to concentration, is only linear over a certain range. Highly concentrated samples can cause deviations from this law and lead to inaccurate results.
-
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes. Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).[13]
-
Causality: Lamp stabilization is essential for a steady, low-noise baseline and reproducible measurements.
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (e.g., methanol). Place them in the respective holders and run a baseline scan. The instrument will store this as a zero-absorbance reference across the spectral range.[13]
-
Causality: This step is critical for trustworthiness. It digitally subtracts any absorbance from the solvent itself and corrects for any minor optical differences between the two cuvettes, ensuring the final spectrum is solely due to the analyte.
-
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of your working solution, and then fill it with the working solution. Place it back into the sample holder and initiate the scan.
-
Causality: Rinsing the cuvette with the sample solution prevents any dilution from residual solvent, ensuring the concentration is maintained.
-
-
Data Analysis: Record the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance value. Save the spectrum.
-
Comparative Solvent Analysis: Repeat steps 1-6 using a solvent of different polarity, such as chloroform.
Trustworthiness and Self-Validation
The integrity of your results relies on a self-validating system.
-
Purity of Solvents: Always use spectroscopic grade solvents to avoid interference from impurities.
-
Cuvette Handling: Handle cuvettes only by their frosted sides to avoid fingerprints in the optical path. Ensure they are clean and free of scratches.
-
Reproducibility: Run triplicate scans for each sample to ensure the results are reproducible and to calculate standard deviations for quantitative measurements.
-
Concentration Check: If the maximum absorbance is above 1.0, dilute the sample and re-run. If it is below 0.1, prepare a more concentrated sample. This validates that your measurements are within the reliable range of the instrument.
By adhering to these principles and protocols, researchers can confidently characterize and compare quinoline-4-carboxylic acids, contributing to the robust development of novel therapeutics and functional materials.
References
-
Structural analysis of Kynurenic acid and derivatives by NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]
-
Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Kynurenic Acid | C10H7NO3. PubChem. Available at: [Link]
-
UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Bulletin of the Polish Academy of Sciences: Technical Sciences. Available at: [Link]
-
What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]
-
a UV-Vis absorption of aminoquinoline 4 in various solvents. b... ResearchGate. Available at: [Link]
-
(PDF) Predicting organic acid concentration from UV/vis spectrometry measurements - A comparison of machine learning techniques. ResearchGate. Available at: [Link]
-
Kynurenic acid. Wikipedia. Available at: [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Available at: [Link]
-
Effect of solvent. Slideshare. Available at: [Link]
-
Quinoline based receptor in fluorometric discrimination of carboxylic acids. National Center for Biotechnology Information. Available at: [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
-
Structural Evaluation and Electrophysiological Effects of Some Kynurenic Acid Analogs. MDPI. Available at: [Link]
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Criticality of Purity in Drug Discovery
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, a heterocyclic compound with potential therapeutic applications, rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity validation of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, grounded in the principles of scientific integrity and regulatory compliance.
The choice of analytical methodology is a critical decision in the characterization of any new chemical entity. A multi-pronged, or orthogonal, approach, employing techniques with different separation and detection principles, provides the most comprehensive and trustworthy assessment of a sample's purity. Herein, we will compare and contrast three powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding the Analyte and Potential Impurities
5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a relatively non-polar, acidic molecule. Its synthesis, likely proceeding through a Pfitzinger or a related reaction, can introduce a variety of impurities.
Common Synthesis Routes and Potential Byproducts:
The Pfitzinger reaction, a condensation of an isatin derivative with a carbonyl compound, is a common route to quinoline-4-carboxylic acids.[1] Potential impurities arising from this synthesis can include:
-
Unreacted starting materials: Such as the corresponding isatin and ketone.
-
Intermediates: For example, the keto-acid formed from the hydrolysis of isatin.[1]
-
Side-reaction products: Decarboxylated versions of the final product or products from self-condensation of the starting ketone.
-
Positional isomers: Depending on the symmetry of the reactants, other isomers could potentially form.
A logical workflow for identifying and controlling these impurities is essential.
Caption: A logical workflow for impurity identification and control.
Comparative Analysis of Purity Validation Techniques
We will now delve into the practical application and comparative performance of HPLC-UV, qNMR, and LC-MS/MS for the purity assessment of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid. For this purpose, we will consider a hypothetical batch of the synthesized compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power and reproducibility. For 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, a reversed-phase method is most appropriate given the molecule's relatively non-polar nature.[2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[3]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or PDA detection from 200-400 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
System Suitability:
Before sample analysis, the system's performance must be verified according to USP <621>.[4][5] This includes:
-
Tailing factor: ≤ 2.0 for the main peak.
-
Theoretical plates: ≥ 2000 for the main peak.
-
Relative standard deviation (RSD) of replicate injections: ≤ 2.0% for the peak area of the main component (n=5).
Caption: Workflow for HPLC-UV purity analysis.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 5,7-Dichloro-2-methylquinoline-4-carboxylic acid sample.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid). The internal standard should be stable, of high purity, and have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
NMR Data Acquisition:
-
Solvent: DMSO-d6
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.
-
Number of Scans: 16 or 32, to achieve a good signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds.
Data Processing and Calculation:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: Workflow for qNMR purity analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for the detection and quantification of trace-level impurities.[9]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A fast gradient to rapidly screen for impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Conditions:
-
Ionization Mode: ESI positive and negative mode scanning to capture a wide range of impurities.
-
Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.
-
Fragmentation: For identified impurities, product ion scans (MS/MS) can be performed to aid in structural elucidation. The fragmentation of quinoline carboxylic acids often involves the loss of CO2 and subsequent ring cleavages.[10][11]
Hypothetical Comparative Data
The following table summarizes the hypothetical results from the analysis of a single batch of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid using the three described techniques.
| Parameter | HPLC-UV | qNMR | LC-MS/MS |
| Purity (%) | 99.5% (by area normalization) | 99.3% (absolute purity vs. internal standard) | Not a primary method for absolute purity of the main component, but provides impurity profile. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% (for quantifiable impurities) | <0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% | <0.005% |
| Identified Impurities | 3 impurities above 0.05% | 1 quantifiable impurity at 0.4% (likely a starting material) | 7 impurities detected, including 4 below the HPLC-UV detection limit. |
| Strengths | - Robust and reproducible- Good for routine QC- Established methodology | - Absolute quantification without a specific reference standard- Provides structural information on impurities- Orthogonal to chromatographic methods | - Extremely high sensitivity and specificity- Excellent for trace impurity identification and quantification- Structural elucidation of unknown impurities |
| Limitations | - Requires a reference standard for impurity identification and quantification- May not detect co-eluting impurities or those without a UV chromophore | - Lower sensitivity than LC-MS- Requires a pure internal standard- Complex spectra can make integration challenging | - Not ideal for quantifying the main component- Ionization efficiency can vary between compounds, affecting quantification without standards |
Discussion and Recommendations
The hypothetical data illustrates the complementary nature of these three techniques.
-
HPLC-UV provides a robust and reliable method for routine purity assessment, suitable for quality control environments. Its area percent normalization is a widely accepted method for reporting purity. However, it relies on the assumption that all impurities have a similar UV response to the main component, which may not always be the case.
-
qNMR serves as an excellent orthogonal method for verifying the purity value obtained by HPLC. As a primary method, it provides an absolute purity value that is not dependent on the response factor of impurities.[6][12] It also offers the significant advantage of providing structural information about any detected impurities.
-
LC-MS/MS is the most powerful tool for in-depth impurity profiling. Its superior sensitivity allows for the detection of trace-level impurities that may be missed by other techniques. This is particularly crucial during process development and for ensuring the safety of the API.
A Self-Validating System:
The combination of these techniques creates a self-validating system. A high degree of agreement between the purity values obtained from HPLC-UV and qNMR provides strong confidence in the results. LC-MS/MS can then be used to investigate any discrepancies and to ensure that no significant impurities are being overlooked. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[13][14][15]
Conclusion
The validation of the purity of a novel API such as 5,7-Dichloro-2-methylquinoline-4-carboxylic acid requires a comprehensive and scientifically sound approach. No single analytical technique can provide a complete picture of a sample's purity. By employing an orthogonal approach that leverages the strengths of HPLC-UV, qNMR, and LC-MS/MS, researchers and drug developers can establish a robust and reliable purity profile. This not only ensures compliance with regulatory expectations but also upholds the fundamental principles of scientific rigor and patient safety.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. [Link]
- Agilent Technologies.
- DSDP Analytics.
-
Wikipedia. Pfitzinger reaction. [Link]
- Pharmaceutical Outsourcing. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. 2013.
- LCGC International. Are You Sure You Understand USP <621>? 2024.
-
International Council for Harmonisation. Quality Guidelines. [Link]
- IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR)
-
AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. 2020. [Link]
- Perpusnas.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
-
Wikipedia. Doebner–Miller reaction. [Link]
- Sterling Pharma Solutions. Journey of an API: Developing robust analytical methods. 2024.
- Mestrelab Resources.
-
FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR). [Link]
- Pharmaguideline. Steps for Analytical Method Development.
-
SynArchive. Doebner-Miller Reaction. [Link]
- Lab Manager.
- Semantic Scholar. Doebner-von Miller reaction.
- Scribd. Chemistry of Pfitzinger Synthesis.
-
Wikipedia. Doebner reaction. [Link]
- Cambridge University Press. Pfitzinger Quinoline Synthesis.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- ResearchG
-
Wikipedia. Reversed-phase chromatography. [Link]
- Sciencemadness.org. The Pfitzinger Reaction. 2024.
- apicule. Step-by-Step Guide to Analytical Method Development for Pharmaceuticals.
-
SIELC Technologies. Polar Compounds. [Link]
- PMC.
- Benchchem.
- Biotage.
- PubMed.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- Chinese Chemical Letters. MS/MS spectrum (a) and proposed fragmentation pathways (b)
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. â©621⪠Chromatography [doi.usp.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
- 8. irejournals.com [irejournals.com]
- 9. benchchem.com [benchchem.com]
- 10. chempap.org [chempap.org]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Synthesis Yields of Dichloro-2-methylquinoline Isomers
For researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, the strategic synthesis of substituted quinolines is of paramount importance. Dichloro-2-methylquinoline isomers, in particular, serve as crucial intermediates and foundational scaffolds for a diverse array of biologically active compounds. The seemingly subtle variation in the placement of chloro and methyl substituents on the quinoline core can profoundly impact the physicochemical properties and pharmacological activity of the final product. Consequently, the efficiency of the synthetic routes to these specific isomers is a critical consideration in any research and development pipeline.
This guide provides a comparative analysis of the synthesis yields of various dichloro-2-methylquinoline isomers, supported by experimental data from the scientific literature. We will delve into the underlying chemical principles that govern these yields, offering insights into the mechanistic pathways and the influence of substituent effects. Detailed, field-tested protocols for key syntheses are also provided to ensure the reproducibility of these methods.
Comparative Synthesis Yields: A Tabular Overview
The following table summarizes the reported yields for the synthesis of several dichloro-2-methylquinoline isomers and closely related precursors. It is important to note that a direct comparison of yields can be influenced by variations in reaction conditions, scale, and purification methods. However, this compilation offers a valuable snapshot of the relative efficiencies of different synthetic strategies.
| Target Isomer | Starting Materials | Synthetic Method | Reported Yield (%) | Reference |
| 6-Chloro-8-methylquinoline | 4-Chloro-2-methylaniline, Glycerol | Skraup Synthesis | 80% | [1] |
| 6-Chloro-2-methylquinoline | 4-Chloroaniline, Crotonaldehyde | Doebner-von Miller | 75% | [2] |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | p-Methylacetanilide, POCl₃, DMF | Vilsmeier-Haack | 65% | [3] |
| 2,4-Dichloro-8-methylquinoline | 4-Hydroxy-8-methylquinolin-2(1H)-one | Chlorination with POCl₃/PCl₅ | Not explicitly quantified, but serves as a stable intermediate. | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 8-Hydroxy-quinaldine | Direct Chlorination | 94-97% | [5] |
| 8-Chloro-4-methylquinoline | 2-Chloroaniline, Methyl vinyl ketone | Modified Doebner-von Miller | 62% | [6] |
| 2,4-Dimethyl-7-chloroquinoline | m-Chloroaniline, Acetylacetone | Combes Synthesis | Yield not specified, but a classic example. | [7] |
Mechanistic Insights into Yield Variations
The observed differences in synthesis yields are not arbitrary; they are deeply rooted in the mechanisms of the respective quinoline syntheses and the electronic and steric influences of the substituents on the aniline and carbonyl precursors.
The Skraup and Doebner-von Miller Reactions: Electrophilic Aromatic Substitution
The Skraup and its variant, the Doebner-von Miller synthesis, are classic methods for quinoline formation that proceed via an electrophilic aromatic substitution mechanism. The success of these reactions is heavily dependent on the nucleophilicity of the starting aniline.
The high yield (80%) observed in the Skraup synthesis of 6-chloro-8-methylquinoline can be attributed to the electronic nature of the starting 4-chloro-2-methylaniline.[1] The methyl group is an activating, ortho-, para-director, which enhances the electron density of the aromatic ring, facilitating the electrophilic cyclization step. The chloro group, while deactivating, is a meta-director relative to its position, which does not significantly hinder the desired cyclization.
The Combes Synthesis: Regioselectivity and Steric Hindrance
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] The regioselectivity of the cyclization step is a critical factor influencing the yield of the desired isomer. Both steric and electronic effects of the substituents on the aniline and the diketone play a role. For instance, in the synthesis of trifluoromethyl-substituted quinolines via a modified Combes pathway, it was observed that sterically bulky groups on the diketone and the presence of electron-donating methoxy groups on the aniline favored the formation of 2-substituted quinolines. Conversely, the use of chloro- or fluoroanilines directed the major product to be the 4-substituted regioisomer.[8]
The Vilsmeier-Haack Reaction: A Versatile Route to Precursors
The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic compounds, leading to the synthesis of 2-chloroquinoline-3-carbaldehydes. These intermediates are highly valuable for further functionalization. The reported 65% yield for the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde from p-methylacetanilide is a testament to the efficiency of this method for electron-rich substrates.[3] The electron-donating methyl group activates the aromatic ring, facilitating the electrophilic attack by the Vilsmeier reagent.
Experimental Protocols
The following protocols are provided as examples of the synthetic methodologies discussed. Adherence to standard laboratory safety procedures is mandatory.
Synthesis of 6-Chloro-8-methylquinoline via Skraup Synthesis[1]
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (40% aqueous solution)
-
Ethyl Acetate
-
Water
-
Sodium Sulfate
-
Celite
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction will be observed, with the temperature rising to approximately 200 °C.
-
Maintain the reaction at 140 °C and stir for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mass to room temperature and stir overnight.
-
Quench the reaction by pouring it into chilled water (5 L).
-
Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Add ethyl acetate (3 L) and stir for 30 minutes.
-
Filter the solution through a Celite bed.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Combine the organic layers, wash with water (3 L) and brine solution (3 L).
-
Dry the organic phase over sodium sulfate and concentrate under vacuum.
-
Purify the crude residue by flash chromatography using a mixture of ethyl acetate and hexane (5:95) to afford the title compound.
-
Yield: 100.8 grams (80%)
-
Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction[3]
Materials:
-
p-Methylacetanilide
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Ice-cold water
Procedure:
-
To a cooled (0 °C) solution of dimethylformamide (9.6 mL, 0.125 mol), add phosphorus oxychloride (32.2 mL, 0.35 mol) dropwise with continuous stirring to form the Vilsmeier reagent.
-
Introduce p-methylacetanilide (0.05 mol) to the Vilsmeier reagent.
-
After 5 minutes, heat the reaction mixture to 70-80 °C and reflux for 6 to 17 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (200-300 mL).
-
Isolate the crude product by filtration and dry.
-
Purify the product by recrystallization from ethyl acetate to yield 2-chloro-6-methylquinoline-3-carbaldehyde as a yellow solid.
-
Yield: 65%
-
Conclusion
The synthesis of dichloro-2-methylquinoline isomers is achievable through a variety of classic and modern organic reactions. The choice of synthetic route and the expected yield are intrinsically linked to the electronic and steric properties of the chosen precursors. The Skraup and Doebner-von Miller reactions are highly effective for anilines with activating groups, often providing good to excellent yields. The Combes synthesis offers a versatile route to 2,4-disubstituted quinolines, with regioselectivity being a key consideration. For the preparation of highly functionalized intermediates, the Vilsmeier-Haack reaction stands out as a reliable method. The exceptionally high yield for the direct chlorination of a pre-formed hydroxy-2-methylquinoline highlights the efficiency of late-stage functionalization when a suitable precursor is available.
This guide serves as a foundational resource for researchers, providing not only a comparative overview of synthesis yields but also the underlying mechanistic principles to inform the selection of the most appropriate synthetic strategy for their specific target dichloro-2-methylquinoline isomer.
References
-
Chen, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. [Link]
-
PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Journal of Organic Chemistry. [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(09), 1629-1632. [Link]
-
El-Sayed, M. A.-M., et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(1), 399-412. [Link]
-
ResearchGate. (2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
Organic Reactions. (1953). The Skraup Synthesis of Quinolines. [Link]
-
Amanote Research. (n.d.). Skraup-Doebner-Von Miller Quinoline Synthesis. [Link]
- Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.
-
Clayden, J., et al. (1983). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, 359-365. [Link]
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89-92. [A historical reference, direct URL not available. The principles are widely cited, e.g., in reference 24.]
-
Supplementary Information for Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. (n.d.). [Link]
-
PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. [Link]
-
Organic Reactions. (1994). The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
PrepChem. (n.d.). Synthesis of dichloromethyl-quinoline. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved February 15, 2026, from [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved February 15, 2026, from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [Link]
- Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Al-Ostath, A., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 14(1), 1029-1038. [Link]
-
Zhang, Z., et al. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173-175. [Link]
-
El-Sayed, M. A.-M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6530. [Link]
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- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
Introduction: In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a foundational pillar of safety, efficacy, and regulatory compliance. 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, a key quinoline derivative, serves as a critical building block in the synthesis of various therapeutic agents. Its elemental composition is a direct indicator of its molecular integrity and purity. This guide provides an in-depth comparison of the analytical standards and methodologies for determining the elemental composition of this compound, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore the causality behind methodological choices, compare leading analytical techniques, and provide actionable protocols grounded in established scientific principles.
Theoretical Composition: The Analytical Benchmark
Before any analysis, the theoretical elemental composition must be calculated. This serves as the absolute standard against which all experimental data are validated. Any deviation from these values can signify impurities, residual solvents, or an incorrect molecular structure.
Molecular Formula: C₁₁H₇Cl₂NO₂ Molecular Weight: 256.09 g/mol
The theoretical percentages are derived from the molecular formula and the atomic weights of the constituent elements.
Table 1: Theoretical Elemental Composition of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 51.60% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.76% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 27.69% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.47% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.49% |
Primary Methodology: Combustion Analysis
Combustion analysis is the quintessential and most established method for determining carbon, hydrogen, nitrogen, and sulfur (CHNS) content in organic compounds. For halogenated molecules like our subject compound, the technique is adapted to accurately quantify chlorine.
Principle of Operation: The methodology is elegant in its directness. A small, precisely weighed sample is combusted at high temperatures (typically >950°C) in a stream of pure oxygen. This process quantitatively converts the elements into their simple gaseous oxides (CO₂, H₂O, N₂, SO₂) and hydrogen halides (HCl). These gases are then separated and measured by specific detectors.
Workflow for Elemental Analysis via Combustion
Caption: High-level workflow for combustion analysis of a halogenated organic compound.
Detailed Experimental Protocol: Combustion with Coulometric Titration for Chlorine
-
Instrumentation: A modern elemental analyzer capable of CHN analysis, coupled with a module for halogen determination.
-
Calibration: The instrument must be calibrated using certified organic analytical standards (e.g., acetanilide for CHN, 4-chloro-3-nitrobenzoic acid for Cl) to ensure accuracy.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the 5,7-Dichloro-2-methylquinoline-4-carboxylic acid sample into a tin or silver capsule using a microbalance.
-
Fold the capsule to ensure no sample loss and introduce it into the instrument's autosampler.
-
-
CHN Analysis:
-
The sample is dropped into a combustion tube at ~950-1100°C with a pulse of pure O₂.
-
Combustion gases are passed over a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess O₂.
-
The resulting gas mixture (He, CO₂, H₂O, N₂) is separated using a gas chromatography column.
-
A thermal conductivity detector (TCD) quantifies each component relative to the helium carrier gas.
-
-
Chlorine Analysis:
-
During combustion, chlorine is converted to hydrogen chloride (HCl).[1][2]
-
The gas stream is bubbled through an acidic solution containing a silver-ion sensor.
-
The HCl reacts with silver ions, and a coulometer measures the electric current required to regenerate the silver ions, which is directly proportional to the amount of chloride. This technique is known as coulometric titration.[1]
-
Alternatively, the gases can be absorbed into a solution and analyzed via ion chromatography (CIC).[3][4]
-
Alternative & Confirmatory Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
While combustion analysis is ideal for bulk composition, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers superior sensitivity and is the preferred method for trace elemental impurity analysis as mandated by pharmaceutical guidelines like ICH Q3D.[5][6][7] It can also be employed for the high-accuracy quantification of halogens.
Principle of Operation: ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (~9000 K).[8] The plasma atomizes and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for extremely sensitive detection.[9][10]
Detailed Experimental Protocol: ICP-MS for Chlorine
-
Instrumentation: An ICP-MS system equipped with a collision/reaction cell to mitigate polyatomic interferences (e.g., ³⁵Cl⁺ can be interfered by ¹⁶O¹⁸O¹H⁺).
-
Sample Preparation (Critical Step):
-
Accurately weigh a precise amount of the 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.
-
The organic matrix must be destroyed to prevent plasma instability and carbon-based interferences.[11] This is achieved through microwave-assisted acid digestion. A common procedure involves digesting the sample in a sealed vessel with concentrated nitric acid.
-
After digestion, the sample is diluted to a final volume with ultrapure deionized water.
-
-
Analysis:
-
The instrument is calibrated using certified, matrix-matched chlorine standards.
-
The digested sample solution is introduced into the instrument's nebulizer, creating a fine aerosol.
-
The aerosol is transported to the argon plasma for ionization.
-
The mass spectrometer separates the ions, and the detector quantifies the abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Method Comparison: Guiding Your Analytical Choice
The choice between combustion analysis and ICP-MS depends on the analytical objective. For confirming the bulk elemental formula of a synthesized compound, combustion analysis is the direct, cost-effective, and standard method. For quantifying trace elemental impurities or when ultra-high precision for halogens is required, ICP-MS is the superior choice.
Table 2: Comparison of Analytical Techniques
| Feature | Combustion Analysis | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Primary Application | Bulk elemental composition (% level) | Trace elemental analysis (ppm-ppt level), high-accuracy halogen/metal quantification.[][13] |
| Analytes | C, H, N, S, Halogens, O | ~70 elements from Li to U.[8] |
| Sample Form | Solid, liquid | Liquid (requires digestion/dissolution for solids).[10] |
| Sensitivity | 0.01 - 100% | ng/L to µg/L (ppt to ppb).[8] |
| Throughput | High (automated systems) | Moderate (sample preparation is often the bottleneck) |
| Key Advantage | Direct analysis of solid samples, robust, lower cost | Extremely high sensitivity, multi-element capability.[8] |
| Key Limitation | Lower sensitivity than ICP-MS | Susceptible to matrix and polyatomic interferences; requires sample digestion.[9] |
Data Validation and Trustworthiness
For a compound to be considered pure and correctly identified by elemental analysis, the experimental results must align closely with the theoretical values.
-
Acceptance Criteria: The generally accepted tolerance for elemental analysis in the pharmaceutical industry is ±0.4% of the theoretical value for each element.
-
Troubleshooting Out-of-Specification (OOS) Results:
-
Verify Calibration: Re-run certified standards to ensure the instrument is performing correctly.
-
Check for Impurities: A low carbon percentage might indicate the presence of an inorganic salt. Deviations in C, H, and O can suggest residual solvent or water.
-
Ensure Complete Combustion: For halogenated compounds, incomplete combustion can lead to inaccurate results. Check combustion parameters and catalysts.
-
Re-weigh and Re-run: Weighing errors are a common source of deviation. Prepare and analyze a new sample.
-
Use a Complementary Technique: If results remain inconsistent, use an orthogonal technique (e.g., if combustion analysis fails, confirm chlorine content with ICP-MS) to validate the findings.
-
References
- Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies.
- ICP-MS for elemental analysis. SlideShare presentation.
- Inorganic Elemental Impurity Mix Standards. Sigma-Aldrich.
- Combustion Elemental Analysis. Analytik Jena.
- Pharmaceutical Elemental Impurities Analysis. BOC Sciences.
- Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
- Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online.
- Metal Screening of Organic Solvents with ICP-MS. Measurlabs.
- Elemental Impurity Analysis in Pharmaceuticals. HPCi Media.
- How to analyze AOF and AOX by combustion ion chromatography (CIC). YouTube.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS). EAG Laboratories.
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
- What is ICP-MS? Principles & Technique. Agilent.
- Halogen Analysis using Combustion IC. YouTube.
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- 2. tandfonline.com [tandfonline.com]
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- 4. youtube.com [youtube.com]
- 5. 無機元素不純物の混合標準物質 [sigmaaldrich.com]
- 6. alfachemic.com [alfachemic.com]
- 7. hpcimedia.com [hpcimedia.com]
- 8. eag.com [eag.com]
- 9. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
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- 11. youngin.com [youngin.com]
- 13. measurlabs.com [measurlabs.com]
Safety Operating Guide
5,7-Dichloro-2-methylquinoline-4-carboxylic acid Proper Disposal Procedures
[1]
CAS Number: 889973-18-6 Formula: C₁₁H₇Cl₂NO₂ Classification: Halogenated Heterocyclic Organic Acid[1]
Part 1: Executive Summary & Immediate Directive
Core Directive: 5,7-Dichloro-2-methylquinoline-4-carboxylic acid must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal sewage systems or neutralized for drain disposal. The presence of chlorine atoms on the quinoline ring renders it persistent and potentially toxic to aquatic life, mandating high-temperature incineration with flue gas scrubbing as the only acceptable final disposal method.
Immediate Action Plan:
-
Segregate: Isolate from non-halogenated solvents and strong oxidizers.
-
Label: Mark clearly as "Hazardous Waste - Halogenated Organic Solid/Liquid."
-
Contain: Use chemically resistant high-density polyethylene (HDPE) or glass containers.
Part 2: Chemical Profile & Hazard Identification
To ensure safe handling, researchers must understand the specific hazards associated with the 5,7-dichloro-quinoline scaffold. While specific toxicological data for this isomer is often extrapolated, the structural activity relationship (SAR) with analogs like Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) dictates the following safety profile.[1]
Physicochemical Properties Table
| Property | Data | Relevance to Disposal |
| CAS Number | 889973-18-6 | Unique identifier for waste manifesting.[1] |
| Physical State | Solid (Powder) | Requires particulate control (N95/P100) to prevent inhalation. |
| Acidity (pKa) | ~3.5 - 4.5 (Predicted) | Corrosive to mucous membranes; incompatible with strong bases. |
| Halogen Content | Dichloro- (Cl₂) | CRITICAL: Classifies waste as halogenated; requires specific incineration protocols to prevent dioxin formation. |
| Solubility | Low in water; soluble in DMSO/MeOH | Dictates liquid waste stream selection (Organic vs. Aqueous). |
GHS Hazard Classification (Inferred)
-
H315/H319: Causes skin and serious eye irritation (Acidic nature).
-
H411: Toxic to aquatic life with long-lasting effects (Halogenated heterocycle).
-
H335: May cause respiratory irritation.[2]
Part 3: Pre-Disposal Handling & Segregation
Proper segregation is the primary defense against laboratory accidents. This compound presents a dual risk: acidity and halogenation.[3]
Compatibility Matrix:
-
Incompatible With: Strong oxidizing agents (e.g., Peroxides, Nitric Acid), Strong Bases (exothermic neutralization).
-
Compatible With: Other halogenated organic solids, Methylene Chloride, Chloroform (if in solution).
Waste Segregation Decision Tree
Figure 1: Decision logic for segregating 5,7-Dichloro-2-methylquinoline-4-carboxylic acid waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute often necessitates disposal in the halogenated stream to ensure proper incineration.[1]
Part 4: Detailed Disposal Workflows
Protocol A: Solid Waste Disposal (Stock Chemical/Powder)
Use this protocol for expired stock, spill cleanup residues, or contaminated solids.[1]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 particulate respirator if handling open powder outside a fume hood.
-
Container Selection: Select a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1] Avoid metal containers due to potential acid corrosion.
-
Transfer:
-
Place the waste container inside a fume hood.
-
Transfer the solid carefully to avoid dust generation.
-
Wipe the exterior of the stock bottle with a solvent-dampened tissue and add the tissue to the waste container.
-
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: "5,7-Dichloro-2-methylquinoline-4-carboxylic acid"[1]
-
Constituents: "Halogenated Organic Solid"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Storage: Store in the "Satellite Accumulation Area" inside a secondary containment tray until pickup.
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Use this protocol for HPLC waste or reaction byproducts.
-
Stream Identification: Because the compound contains two chlorine atoms, the entire solution should default to the Halogenated Waste Stream .
-
Why? Mixing halogenated compounds into non-halogenated waste streams (like acetone/ethanol) can result in regulatory fines and dangerous incineration byproducts (e.g., HCl gas) if the facility is not equipped for halogens.
-
-
Neutralization (Optional but Recommended): If the solution is highly acidic (pH < 2) due to the carboxylic acid, slowly adjust pH to 5-9 using Sodium Bicarbonate before adding to the waste carboy to prevent gas buildup or reaction with other wastes.
-
Container: Use a standard safety carboy (polyethylene) designated for Halogenated Solvents.
-
Documentation: Log the volume and concentration on the waste tag.
Part 5: Emergency Spill Response
In the event of a spill, rapid containment prevents environmental contamination.
Spill Response Workflow
Figure 2: Step-by-step spill response protocol. For powder spills, avoid dry sweeping; use wet wiping or a HEPA vacuum to prevent aerosolization.[1]
Part 6: Regulatory Compliance & Documentation
Adherence to regulatory standards is mandatory.
-
US EPA (RCRA): While this specific CAS is not a P-listed or U-listed waste, it falls under the characteristic of Toxic (if TCLP fails, though unlikely for small quantities) and generally defaults to D002 (Corrosive) if in acidic solution, or simply non-regulated hazardous waste requiring incineration.
-
Best Practice: Always code as Halogenated Organic to ensure the incineration facility utilizes a scrubber for Hydrogen Chloride (HCl) emissions.
-
European Waste Catalogue (EWC): Code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
-
Chemikart. (n.d.). 5,7-dichloro-2-methylquinoline-4-carboxylic acid CAS 889973-18-6.[1][4] Retrieved February 15, 2026, from [Link][1]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 15, 2026, from [Link][1]
Sources
- 1. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 2. fishersci.com [fishersci.com]
- 3. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 4. 5,7-Dichloro-2-methyl-4-quinolinecarboxylic acid,889973-18-6-Amadis Chemical [amadischem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, procedural framework to ensure personal safety and operational integrity. Our commitment is to empower you with the knowledge to handle this chemical with the utmost confidence and care, extending beyond the product to foster a culture of safety in your laboratory.
Hazard Assessment and Risk Mitigation
5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound. The presence of chlorine atoms on the aromatic ring can enhance its chemical reactivity and potential toxicity. Compounds of this class are often irritants to the skin, eyes, and respiratory system[3]. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.
Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation or burns[4].
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs[2].
-
Unknown Long-term Effects: Due to the lack of specific toxicological data, it is prudent to handle this compound as potentially carcinogenic and mutagenic, similar to other quinoline derivatives[2].
The primary routes of potential exposure are inhalation, skin contact, and eye contact[5]. Our PPE recommendations are designed to create effective barriers against these exposure pathways.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and a critical layer of defense in the hierarchy of controls, following engineering controls like fume hoods.
Hand Protection
Requirement: Chemically resistant gloves are mandatory for all handling procedures.
Rationale: The skin is a primary route of exposure. Chlorinated aromatic hydrocarbons can be absorbed through the skin, and direct contact may cause irritation[1][2].
Selection and Use:
-
Glove Material: Due to the aromatic and halogenated nature of the compound, standard nitrile gloves may offer limited protection. It is advisable to consult glove manufacturer's chemical resistance guides. For chlorinated aromatic compounds, materials such as Viton®, butyl rubber, or laminate films are often recommended[1][6]. Double gloving with nitrile gloves can be a practical measure for short-duration tasks, but any sign of degradation requires immediate replacement[7].
-
Inspection: Always inspect gloves for tears, punctures, or signs of degradation before use.
-
Replacement: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Eye and Face Protection
Requirement: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles during procedures with a high risk of splashing.
Rationale: Accidental splashes of solutions or contact with airborne powder can cause serious eye irritation or damage[4].
Selection and Use:
-
Goggles: Must be ANSI Z87.1-compliant and provide a complete seal around the eyes.
-
Face Shield: Provides an additional layer of protection for the entire face from splashes and flying particles.
Body Protection
Requirement: A buttoned laboratory coat is required for all procedures. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn.
Rationale: Protects skin and personal clothing from contamination[3].
Selection and Use:
-
Lab Coat: Should be made of a low-linting, non-porous material.
-
Apron/Coveralls: Provides an additional barrier against chemical splashes.
Respiratory Protection
Requirement: All work with 5,7-Dichloro-2-methylquinoline-4-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
Rationale: The compound may be a respiratory irritant, and its inhalation toxicity is not fully known[2]. A fume hood is the primary engineering control to prevent the generation of airborne contaminants.
When Additional Respiratory Protection May Be Necessary:
-
If a fume hood is not available or during a significant spill, a NIOSH-approved respirator is required.
-
For handling the solid, powdered form outside of a fume hood (not recommended), an N95 or higher particulate respirator may be necessary to prevent inhalation of dust particles[3].
-
When handling volatile solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges may be required[3].
The selection of the appropriate respirator should be made in consultation with your institution's environmental health and safety (EHS) office.
Summary of PPE Requirements
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloved with chemically resistant gloves (e.g., nitrile, with consideration for Viton® or butyl rubber for extended handling) | Chemical splash goggles and face shield | Laboratory coat and chemical-resistant apron | Certified chemical fume hood |
| Conducting reactions | Double-gloved with chemically resistant gloves | Chemical splash goggles | Laboratory coat | Certified chemical fume hood |
| Work-up and purification | Double-gloved with chemically resistant gloves | Chemical splash goggles and face shield | Laboratory coat and chemical-resistant apron | Certified chemical fume hood |
| Handling waste | Double-gloved with chemically resistant gloves | Chemical splash goggles | Laboratory coat | Well-ventilated area; fume hood for volatile waste |
Step-by-Step Operational Protocol
This protocol outlines the procedural steps for safely handling 5,7-Dichloro-2-methylquinoline-4-carboxylic acid in a laboratory setting.
Preparation
-
Risk Assessment: Review this guide and any available safety information for similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Work Area Setup: Cover the work surface with disposable, absorbent bench paper[7].
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before starting.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling the Compound
-
Weighing: Tare a dedicated weighing vessel inside the fume hood. Carefully transfer the solid compound to the vessel using a dedicated spatula.
-
Preparing Solutions: Slowly add the solid to the solvent to minimize splashing. Keep containers covered when not in use.
-
Conducting Reactions: Perform all reactions within the fume hood. Use appropriate shielding for reactions under pressure or with the potential for vigorous evolution of gas.
Post-Handling and Decontamination
-
Equipment Cleaning: Decontaminate all non-disposable glassware and equipment with a suitable solvent within the fume hood. Collect the rinseate as hazardous waste.
-
Work Surface Decontamination: Wipe down the work surface of the fume hood.
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "chlorinated aromatic waste" or as directed by your institution's EHS office[7].
-
Liquid Waste: All solutions containing 5,7-Dichloro-2-methylquinoline-4-carboxylic acid must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain [3].
-
Waste Pickup: All hazardous waste must be disposed of through your institution's EHS office. Follow their specific procedures for waste pickup and disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area and alert colleagues and the institutional safety office. For small spills within a fume hood, use an absorbent material to clean up the spill and dispose of it as hazardous waste. For larger spills, follow your institution's emergency spill response procedures.
Workflow for Safe Handling
Caption: Workflow for the safe handling of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Available from: [Link]
-
Szymańska, J. A. (2000). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). Medycyna Pracy, 51(3), 325-330. Available from: [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available from: [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Available from: [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
